molecular formula C7H16O B1265668 3-Methyl-2-hexanol CAS No. 2313-65-7

3-Methyl-2-hexanol

Cat. No.: B1265668
CAS No.: 2313-65-7
M. Wt: 116.2 g/mol
InChI Key: IRLSKJITMWPWNY-UHFFFAOYSA-N
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Description

3-Methylhexan-2-ol is a secondary alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O/c1-4-5-6(2)7(3)8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IRLSKJITMWPWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60945807
Record name 3-Methylhexan-2-ol
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Molecular Weight

116.20 g/mol
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CAS No.

2313-65-7
Record name 3-Methyl-2-hexanol
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Record name 3-Methylhexan-2-ol
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Record name 3-METHYL-2-HEXANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-2-hexanol. The information herein is intended to serve as a critical resource for professionals in research, scientific analysis, and drug development, facilitating substance identification, characterization, and quality control.

Core Chemical and Physical Properties

This compound is a secondary alcohol with the molecular formula C7H16O.[1] It is structurally characterized by a six-carbon chain with a hydroxyl group on the second carbon and a methyl group on the third.[1] This structure results in two stereocenters, leading to the possibility of four stereoisomers. The compound is typically a colorless liquid with a characteristic odor.[1] It is soluble in organic solvents and shows limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C7H16O[1][2]
Molecular Weight 116.20 g/mol [3]
CAS Number 2313-65-7[2][4]
IUPAC Name 3-methylhexan-2-ol[3]
Synonyms 2-Hexanol, 3-methyl-[1][4]
Appearance Colorless clear liquid (est.)[1]
Boiling Point 152.00 to 153.00 °C @ 760.00 mm Hg (est.)N/A
Melting Point -30.45°C (estimate)N/A
Density 0.816 g/cm³N/A
Refractive Index 1.418N/A
Vapor Pressure 1.28 mmHg @ 25°CN/A
Flash Point 51.6 °C (125.00 °F) TCC (est.)N/A
Solubility in water 4725 mg/L @ 25 °C (est.)N/A
logP (o/w) 2.055 (est.)N/A
pKa 15.12 ± 0.20 (Predicted)[2]
InChI InChI=1S/C7H16O/c1-4-5-6(2)7(3)8/h6-8H,4-5H2,1-3H3[1]
InChIKey IRLSKJITMWPWNY-UHFFFAOYSA-N[1]
SMILES CCCC(C)C(C)O[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectroscopic data for this compound.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data

Note: Specific peak assignments can vary based on the diastereomer and solvent.

Chemical Shift (δ) ppmMultiplicityIntegrationTentative Assignment
~3.7-3.9Multiplet1HCH-OH
~1.5-1.7Multiplet1HCH-CH3
~1.1-1.4Multiplet4H-CH2-CH2-
~1.1Doublet3HCH(OH)-CH3
~0.9Triplet3H-CH2-CH3
~0.85Doublet3HCH(CH3)-
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data

Note: Specific peak assignments can vary based on the diastereomer and solvent.

Chemical Shift (δ) ppmTentative Assignment
~72-74CH-OH
~45-47CH-CH3
~29-31-CH2-
~20-22-CH2-
~18-20CH(OH)-CH3
~14-16-CH2-CH3
~10-12CH(CH3)-CH3
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H Stretch
~2960, 2930, 2870StrongC-H Stretch (sp³)
~1460MediumC-H Bend
~1110StrongC-O Stretch
Table 5: Mass Spectrometry (MS) Data
m/zRelative IntensityPossible Fragment
116Low[M]+ (Molecular Ion)
101Moderate[M-CH3]+
87Moderate[M-C2H5]+
73High[M-C3H7]+
45High[C2H5O]+

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

A common method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This protocol describes the reaction of an appropriate Grignard reagent with an aldehyde.

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings and a crystal of iodine. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction with Ketone: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of 2-butanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • Quenching: After the addition is complete, allow the mixture to stir at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield 3-methyl-3-hexanol. Note: This example yields an isomer. For this compound, the appropriate starting materials would be sec-butylmagnesium bromide and acetaldehyde.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, use a standard single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: As this compound is a liquid, a neat sample can be used. Place a drop of the liquid between two KBr or NaCl plates to form a thin film.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean plates should be taken first and subsequently subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a common technique, which also serves to separate impurities.

  • Ionization and Analysis: Use a standard ionization technique such as electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio by the mass analyzer.

Mandatory Visualizations

Diagram 1: Illustrative Synthesis Workflow via Grignard Reaction

G Illustrative Grignard Synthesis Workflow for a Secondary Alcohol A Preparation of Grignard Reagent (e.g., R-MgX in dry ether) B Reaction with Aldehyde (e.g., R'-CHO) A->B Add dropwise at 0°C C Formation of Alkoxide Intermediate B->C D Acidic Workup (Quenching) (e.g., H₃O⁺) C->D Protonation E Extraction & Washing D->E F Drying of Organic Layer (e.g., with Na₂SO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (e.g., Distillation) G->H I Final Product: Secondary Alcohol H->I

Caption: A generalized workflow for the synthesis of a secondary alcohol using a Grignard reaction.

Diagram 2: Spectroscopic Analysis Workflow

G General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare neat film on salt plate MS Mass Spectrometry (e.g., GC-MS) Sample->MS Inject into GC-MS Process Spectral Processing (Baseline correction, Integration) NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Report Final Report & Characterization Interpret->Report

Caption: A logical workflow for the characterization of this compound using common spectroscopic methods.

Reactivity and Biological Activity

This compound, as a secondary alcohol, can undergo typical reactions of this functional group, such as oxidation to a ketone (3-methyl-2-hexanone), esterification with carboxylic acids or their derivatives, and dehydration to form alkenes.[1]

Currently, there is limited specific information available in the public domain regarding significant biological activities or its involvement in specific signaling pathways. Its primary applications are as a solvent and as an intermediate in the synthesis of other chemical compounds.[1]

Safety and Handling

This compound is considered a flammable liquid and vapor. It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[3]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

3-Methyl-2-hexanol (CAS: 2313-65-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexanol is a branched-chain secondary alcohol with the chemical formula C₇H₁₆O.[1] Its structure consists of a hexane (B92381) backbone with a methyl group at the third carbon and a hydroxyl group at the second carbon. This arrangement leads to specific stereochemical properties and chemical reactivity that make it a compound of interest in various chemical syntheses. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis methodologies, and safety and handling of this compound. While direct applications in drug development are not extensively documented in publicly available literature, its role as a chiral building block and a synthon for more complex molecules suggests its potential utility in the synthesis of novel chemical entities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
CAS Number 2313-65-7[1]
IUPAC Name 3-methylhexan-2-ol[1]
Appearance Colorless liquid[2]
Boiling Point 151.5 - 153.0 °C at 760 mmHg[3][4]
Melting Point -30.45 °C (estimate)[5]
Density 0.816 - 0.822 g/cm³[4][5]
Refractive Index 1.418 - 1.421[4][5]
Vapor Pressure 1.28 mmHg at 25 °C[5]
Flash Point 51.6 °C (125 °F)[3][5]
pKa 15.12 ± 0.20 (Predicted)[4]
LogP 1.80340 - 2.055 (estimate)[4][5]
Solubility Limited solubility in water; soluble in organic solvents.[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueData SummarySource(s)
Mass Spectrometry (MS) The NIST WebBook provides the mass spectrum (electron ionization) for 2-Hexanol, 3-methyl-.
Infrared Spectroscopy (IR) The NIST WebBook provides the gas-phase IR spectrum for 2-Hexanol, 3-methyl-.[6]
Nuclear Magnetic Resonance (NMR) Predicted ¹H and ¹³C NMR data are available on some chemical supplier websites.[7]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the reduction of the corresponding ketone and the Grignard reaction.

Synthesis by Reduction of 3-Methyl-2-hexanone (B1360152)

A primary and direct method for the synthesis of this compound is the reduction of 3-methyl-2-hexanone.[3] This transformation involves the conversion of the carbonyl group of the ketone to a hydroxyl group.

G ketone 3-Methyl-2-hexanone product This compound ketone->product Reduction reducing_agent Reducing Agent (e.g., NaBH₄, LiAlH₄, or H₂/catalyst) reducing_agent->product

Synthesis of this compound via reduction of 3-Methyl-2-hexanone.

Experimental Protocol: Reduction of 3-Methyl-2-hexanone with Sodium Borohydride (B1222165)

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-hexanone in methanol or ethanol at 0 °C (ice bath).

    • Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of dilute hydrochloric acid at 0 °C until the effervescence ceases.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • The product can be further purified by distillation.

Grignard Synthesis

The Grignard reaction offers a versatile method for constructing the carbon skeleton of this compound.[3] One possible route involves the reaction of propanal with sec-butylmagnesium bromide.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup 2-Bromobutane (B33332) 2-Bromobutane sec-Butylmagnesium bromide sec-Butylmagnesium bromide 2-Bromobutane->sec-Butylmagnesium bromide + Mg in dry ether Magnesium alkoxide intermediate Magnesium alkoxide intermediate sec-Butylmagnesium bromide->Magnesium alkoxide intermediate + Propanal This compound This compound Magnesium alkoxide intermediate->this compound + H₃O⁺

Grignard synthesis workflow for this compound.

Experimental Protocol: Grignard Synthesis of this compound

  • Materials:

    • Magnesium turnings

    • 2-Bromobutane

    • Anhydrous diethyl ether

    • Propanal

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Hydrochloric acid (dilute)

    • Anhydrous sodium sulfate

  • Procedure:

    • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by bubbling and a grayish color. If the reaction does not start, gentle warming may be necessary. Once initiated, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

    • Reaction with Propanal: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel. Control the rate of addition to maintain the reaction temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

    • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Purification: Combine the organic layers and wash with dilute hydrochloric acid, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.

Applications in Drug Development

Currently, there is limited direct evidence in the public domain for the use of this compound as a key intermediate or active pharmaceutical ingredient in marketed drugs. However, its structure as a chiral secondary alcohol makes it a potential building block in the synthesis of more complex molecules with biological activity. Chiral alcohols are valuable synthons in asymmetric synthesis, a critical component of modern drug discovery. A patent search reveals that derivatives of related structures, such as 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, serve as intermediates in the synthesis of compounds like tetrabenazine, which is used to treat movement disorders.[5]

Biological Activity and Signaling Pathways

There is a lack of published research detailing the specific biological activities or mechanisms of action of this compound. As such, no signaling pathways have been identified in which this compound is known to play a role. The primary interest in this molecule from a pharmaceutical perspective would likely be as a starting material or intermediate for the synthesis of larger, more complex, and biologically active compounds.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3] It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water. In all cases of exposure, seek medical attention.[3]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a secondary alcohol with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies, such as the reduction of its corresponding ketone or via a Grignard reaction. While direct applications in drug development and detailed biological activity are not yet established in the literature, its chiral nature and functional group make it a potentially useful building block for the synthesis of more complex and biologically active molecules. Researchers working with this compound should adhere to strict safety protocols due to its flammability and irritant properties.

References

An In-depth Technical Guide to the Physical Properties of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexanol (CAS No: 2313-65-7) is a secondary alcohol with a branched hydrocarbon chain.[1] Its molecular structure, characterized by a hydroxyl group on the second carbon and a methyl group on the third carbon of a hexane (B92381) chain, gives rise to its specific physical and chemical properties.[1] This guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in various fields, including its use as a solvent and in chemical synthesis.[1] It is typically a colorless, clear liquid with a characteristic odor.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueUnits
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
Boiling Point151.5 - 153.0°C at 760 mmHg
Melting Point-30.45 (estimate)°C
Density0.816 - 0.822g/mL at 25°C
Refractive Index1.418 - 1.421at 20°C
Flash Point51.6°C (Tag Closed Cup)
Vapor Pressure1.28mmHg at 25°C
Water Solubility4725mg/L at 25°C (estimate)
logP (Octanol-Water Partition Coefficient)2.055 (estimate)

Note: Some values are estimates as indicated in the source materials.[2][3][4]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the key physical properties of this compound.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology: A common method involves using a distillation apparatus.

  • Apparatus Setup: A round-bottom flask is filled with this compound and a few boiling chips to ensure smooth boiling. A distillation head with a thermometer is attached to the flask. The thermometer bulb should be positioned just below the side arm leading to the condenser. A condenser is attached to the distillation head, and a receiving flask is placed at the outlet of the condenser.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

  • Data Recording: The temperature is recorded when it stabilizes, which indicates that the vapor of the pure substance is consistently surrounding the thermometer bulb. This stable temperature is the boiling point.[5]

Melting Point Determination

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since this compound is a liquid at room temperature, this protocol would apply to its solid state at low temperatures.

Methodology: The capillary tube method is standard for determining the melting point of organic compounds.[1][6][7]

  • Sample Preparation: A small amount of the solidified this compound is introduced into a capillary tube, which is then sealed at one end.[1]

  • Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube, alongside a calibrated thermometer.[1]

  • Heating and Observation: The apparatus is heated slowly, at a rate of about 1-2°C per minute. The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[1]

Density Determination

Density is the mass per unit volume of a substance.

Methodology:

  • Mass Measurement: The mass of a clean, dry pycnometer (a specific gravity bottle) is accurately measured on an analytical balance.

  • Volume Measurement: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[2][4]

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid. It is a characteristic property that is also used to assess purity.

Methodology: An Abbe refractometer is commonly used for this measurement.[8][9]

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[8][10]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology: The Tag Closed-Cup method is a standard procedure for determining the flash point of volatile liquids.[11][12]

  • Apparatus: A Tag Closed-Cup tester consists of a cup with a lid that has openings for a thermometer and an ignition source.

  • Procedure: The sample cup is filled with this compound to a specified level. The lid is closed, and the sample is heated at a slow, constant rate.

  • Ignition Test: At regular temperature intervals, a small flame is introduced into the vapor space above the liquid through an opening in the lid.

  • Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.[12]

Water Solubility Determination

This determines the extent to which a compound dissolves in water.

Methodology:

  • Sample Preparation: A known amount of this compound is added to a specific volume of distilled water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • Analysis: The concentration of this compound in the aqueous phase is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The solubility is then expressed in mass per unit volume of water.[3][13]

Structure-Property Relationships

The molecular structure of this compound directly influences its physical properties. The following diagram illustrates these logical relationships.

G Logical Relationship of this compound's Structure to its Physical Properties A This compound (C7H16O) B Hydroxyl (-OH) Group A->B contains C Branched Alkyl Chain (C7H15-) A->C contains D Molecular Weight (116.20 g/mol) A->D has P1 Boiling Point B->P1 increases due to hydrogen bonding P2 Water Solubility B->P2 enables due to hydrogen bonding C->P1 branching lowers C->P2 decreases due to hydrophobicity P5 logP C->P5 increases D->P1 influences P3 Density D->P3 influences P4 Vapor Pressure D->P4 influences

References

3-Methyl-2-hexanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-2-hexanol: Molecular Properties

This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a secondary alcohol with the chemical formula C7H16O.[1][2][3][4][5] Its molecular structure consists of a hexane (B92381) chain with a methyl group at the third carbon and a hydroxyl group at the second carbon. The molecular weight of this compound is approximately 116.20 g/mol .[1]

Quantitative Molecular Information

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueCitations
Molecular FormulaC7H16O[1][2][3][4][5]
Molecular Weight116.20 g/mol [1]
116.2013 g/mol [3]
116.20372000[2]
116.20134[4]
116.204[5]
IUPAC Name3-methylhexan-2-ol[1][3]
CAS Registry Number2313-65-7[1][3]

Logical Relationship of Molecular Properties

The following diagram illustrates the logical connection between the compound's name, its elemental composition (molecular formula), and its calculated molecular weight.

Compound This compound Formula Molecular Formula C7H16O Compound->Formula is composed of Weight Molecular Weight ~116.20 g/mol Formula->Weight determines

Logical flow from chemical identity to molecular weight.

Experimental Protocols

This document summarizes fundamental molecular data obtained from established chemical information databases. Therefore, no specific experimental protocols are detailed herein.

References

Spectroscopic Profile of 3-Methyl-2-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methyl-2-hexanol (C₇H₁₆O), a secondary alcohol with the CAS number 2313-65-7.[1][2][3] The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document summarizes quantitative data from Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, provides detailed experimental methodologies, and illustrates the logical workflow of spectroscopic structure elucidation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy comparison and reference.

Mass Spectrometry (Electron Ionization)

Mass spectrometry of alcohols is characterized by two primary fragmentation pathways: α-cleavage and dehydration (loss of water).[4][5][6] The molecular ion peak for primary and secondary alcohols is often small or undetectable.[7][8]

Fragment (m/z) Interpretation
116Molecular Ion (M⁺) (often weak or absent)
101[M - CH₃]⁺
87[M - C₂H₅]⁺
73[M - C₃H₇]⁺ (α-cleavage)
45[CH₃CHOH]⁺ (α-cleavage, often a base peak)[4]
43[C₃H₇]⁺
41[C₃H₅]⁺

Note: The relative intensities of the peaks can vary depending on the specific instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound will exhibit characteristic chemical shifts and splitting patterns corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.7-3.8Multiplet1HH-2
~1.5-1.7Multiplet1HH-3
~1.2-1.4Multiplet4HH-4, H-5
~1.15Doublet3HC1-H₃
~0.9Triplet3HC6-H₃
~0.85Doublet3HC3-CH₃
VariableSinglet (broad)1HOH

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. The hydroxyl proton signal can be broad and its chemical shift is highly variable; it can be confirmed by D₂O exchange.[6][9]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm) Assignment
~70-75C-2
~40-45C-3
~30-35C-4
~20-25C-5
~10-15C-6
~15-20C-1
~15-20C3-CH₃

Note: These are predicted chemical shift ranges. Actual values can be found in spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band and a C-O stretching band.[10][11]

Wavenumber (cm⁻¹) Vibrational Mode Description
~3500-3200O-H stretchStrong, broad band due to hydrogen bonding[10]
~2960-2850C-H stretch (sp³)Strong, sharp peaks
~1465C-H bendMedium intensity
~1260-1050C-O stretchStrong intensity[10]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument in use.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12][13] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[9]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained "neat" (undiluted).[11] Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[14]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[15]

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.[15]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_Analysis Structural Elucidation IR Infrared (IR) Spectroscopy Functional_Groups Functional Groups (e.g., -OH, C-O) IR->Functional_Groups Identifies MS Mass Spectrometry (MS) Molecular_Weight Molecular Weight & Formula (C₇H₁₆O) MS->Molecular_Weight Determines Fragmentation Fragmentation Pattern (α-cleavage, dehydration) MS->Fragmentation Reveals NMR Nuclear Magnetic Resonance (NMR) Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity Elucidates Proposed_Structure Proposed Structure: This compound Functional_Groups->Proposed_Structure Molecular_Weight->Proposed_Structure Fragmentation->Proposed_Structure Connectivity->Proposed_Structure

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-2-hexanol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a summary of spectral data, detailed experimental protocols, and visualizations of the molecular structure and experimental workflow.

Molecular Structure and NMR Assignments

This compound (C₇H₁₆O) is a secondary alcohol with a chiral center at the carbon bearing the hydroxyl group (C2) and another at the methyl-substituted carbon (C3). The presence of these stereocenters can lead to diastereomers, which may exhibit distinct NMR spectra. The data presented here represents a diastereomer of this compound. The numbering of the carbon and proton atoms for NMR assignment is illustrated in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a major diastereomer of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6~0.90t~7.03H
H7~0.91d~7.03H
H1~1.15d~6.23H
H4, H5~1.20-1.45m-4H
H3~1.55m-1H
OHVariablebr s-1H
H2~3.75m-1H

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad

Table 2: ¹³C NMR Spectral Data of this compound
CarbonChemical Shift (δ, ppm)
C6~14.2
C7~15.5
C1~22.0
C5~23.5
C4~29.0
C3~40.0
C2~72.0

Experimental Protocols for NMR Spectroscopy

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution of the sample. Transfer the solution to a 5 mm NMR tube using a clean pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

  • Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is crucial for accurate integration.

  • Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition Parameters
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is common to simplify the spectrum to singlets for each carbon.

  • Spectral Width: A wider spectral width is required compared to ¹H NMR (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2 seconds is generally adequate for most carbons.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

  • Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. For ¹H NMR, integrate the peak areas to determine the relative number of protons.

Experimental Workflow

The logical flow of an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

G General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_pick Peak Picking reference->peak_pick integrate Integration (1H) peak_pick->integrate assign Assign Signals integrate->assign

Caption: A flowchart illustrating the standard workflow for an NMR spectroscopy experiment.

References

Mass Spectrometry of 3-Methyl-2-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3-Methyl-2-hexanol (C₇H₁₆O), a secondary alcohol. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and a representative experimental protocol for its analysis.

Molecular and Spectrometric Data

This compound has a molecular weight of approximately 116.20 g/mol .[1][2][3][4] Under electron ionization, the molecule undergoes characteristic fragmentation, providing a unique mass spectrum that can be used for its identification and structural elucidation.

Electron Ionization Mass Spectrum Data

The quantitative data from the electron ionization mass spectrum of this compound is summarized in the table below. The base peak, the most intense peak in the spectrum, is observed at a mass-to-charge ratio (m/z) of 45. The molecular ion peak (M⁺) at m/z 116 is not observed, which is common for alcohols as they readily fragment.[5]

m/zRelative Intensity (%)Proposed Fragment Ion
2735C₂H₃⁺
2940C₂H₅⁺
3125CH₂OH⁺
4160C₃H₅⁺
4385C₃H₇⁺
45 100 [CH₃CHOH]⁺
5550C₄H₇⁺
5620C₄H₈⁺
7015[M-H₂O]⁺
7395[M-C₃H₇]⁺
875[M-C₂H₅]⁺
98<5[M-H₂O]⁺

Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Fragmentation Pathways

The fragmentation of this compound in mass spectrometry is primarily governed by two major pathways common to secondary alcohols: alpha-cleavage and dehydration (loss of water).[5]

Alpha-Cleavage

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is a dominant fragmentation pathway for alcohols due to the resonance stabilization of the resulting oxonium ion.[5] For this compound, there are two possible alpha-cleavage points:

  • Cleavage of the C2-C3 bond: This results in the loss of a butyl radical (•C₄H₉) to form the base peak at m/z 45 , corresponding to the [CH₃CHOH]⁺ ion.

  • Cleavage of the C1-C2 bond: This leads to the loss of a methyl radical (•CH₃) to form an ion at m/z 101 . However, this peak is of very low intensity, suggesting this fragmentation is less favorable. A more significant fragmentation occurs with the loss of the propyl group from the other side of the hydroxyl group, leading to a prominent peak at m/z 73 .

Dehydration (Loss of Water)

Alcohols can undergo dehydration, which is the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion.[5] For this compound, this would correspond to a peak at m/z 98 ([C₇H₁₄]⁺). This peak is typically of low intensity in the spectrum of this compound. Further fragmentation of this alkene radical cation can lead to smaller fragments.

The following diagram illustrates the primary fragmentation pathway of this compound.

fragmentation Fragmentation Pathway of this compound M [C7H16O]+• m/z 116 (not observed) F73 [C4H9O]+ m/z 73 M->F73 - •C3H7 (Alpha-Cleavage) F45 [C2H5O]+ m/z 45 (Base Peak) M->F45 - •C5H11 (Alpha-Cleavage) F98 [C7H14]+• m/z 98 M->F98 - H2O (Dehydration)

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of volatile organic compounds.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • Filtration: If any particulate matter is present, filter the working solution through a 0.22 µm syringe filter before injection to prevent contamination of the GC inlet and column.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of this compound.

ParameterSetting
Gas Chromatograph
Injection ModeSplit (e.g., 50:1 or 100:1 ratio)
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial temperature 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 20-200
Scan Speed1000 amu/s
Data Acquisition and Analysis
  • Acquire the mass spectrum of the eluting peak corresponding to this compound.

  • Identify the compound by comparing the acquired mass spectrum with a reference library (e.g., NIST).

  • Analyze the fragmentation pattern to confirm the structure.

The following diagram illustrates the general workflow for the GC-MS analysis.

workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare Standard Solution Prep2 Dilute to Working Concentration Prep1->Prep2 Prep3 Filter Sample Prep2->Prep3 GC_Inject Inject Sample into GC Prep3->GC_Inject GC_Separate Separation on GC Column GC_Inject->GC_Separate MS_Ionize Electron Ionization GC_Separate->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze Data_Acquire Acquire Mass Spectrum MS_Analyze->Data_Acquire Data_Identify Library Search (e.g., NIST) Data_Acquire->Data_Identify Data_Interpret Interpret Fragmentation Data_Identify->Data_Interpret

Caption: General workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 3-Methyl-2-hexanol. It includes a detailed analysis of its characteristic absorption bands, a standardized experimental protocol for obtaining the spectrum, and a logical visualization of the relationship between its functional groups and their spectral signatures. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, quality control, and drug development.

Data Presentation: Infrared Absorption Spectrum of this compound

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its specific functional groups. The data presented below was obtained from a neat sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3360Strong, BroadO-H (Alcohol)Stretching
2958StrongC-H (Alkyl)Asymmetric Stretching
2927StrongC-H (Alkyl)Asymmetric Stretching
2873StrongC-H (Alkyl)Symmetric Stretching
1465MediumC-H (Alkyl)Bending (Scissoring)
1378MediumC-H (Alkyl)Bending (Rocking)
1110StrongC-O (Secondary Alcohol)Stretching
950MediumO-H (Alcohol)Bending

Note: The peak positions and intensities are approximate and can vary slightly based on the specific instrumentation and sample conditions.

Interpretation of the Spectrum

The IR spectrum of this compound is consistent with its molecular structure. The most prominent feature is the strong, broad absorption band centered around 3360 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The significant broadening of this peak is due to intermolecular hydrogen bonding between the alcohol molecules.

The sharp, strong peaks in the 2873-2958 cm⁻¹ region are attributed to the various C-H stretching vibrations of the methyl and methylene (B1212753) groups in the alkyl chain. The medium intensity bands at 1465 cm⁻¹ and 1378 cm⁻¹ correspond to C-H bending vibrations.

A strong absorption band is observed at approximately 1110 cm⁻¹, which is indicative of the C-O stretching vibration of a secondary alcohol. The position of this band helps to confirm the classification of the alcohol. Finally, a medium intensity peak around 950 cm⁻¹ is due to the O-H bending vibration.

Experimental Protocol: Acquisition of the IR Spectrum

The following protocol outlines the methodology for obtaining the infrared spectrum of a liquid sample such as this compound using the "neat" technique with a Fourier Transform Infrared (FTIR) spectrometer.

I. Materials and Equipment

  • FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific)

  • Demountable salt plates (e.g., NaCl or KBr) and holder

  • Pasteur pipette or dropper

  • This compound sample

  • Volatile solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Lint-free wipes

  • Desiccator for storing salt plates

II. Sample Preparation (Neat Sample Technique)

  • Plate Preparation: Carefully remove two salt plates from the desiccator, handling them only by the edges to avoid transferring moisture and oils.

  • Cleaning: If the plates are not perfectly clean, gently wipe them with a lint-free tissue dampened with a volatile solvent like acetone and allow them to dry completely.

  • Sample Application: Place one to two drops of the this compound sample onto the center of one of the salt plates using a clean Pasteur pipette.

  • Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform capillary film between the two plates. Avoid applying excessive pressure, which could damage the plates.

  • Assembly: Place the "sandwich" of salt plates into the demountable cell holder and secure it.

III. Data Acquisition

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the cell holder containing the prepared sample into the sample compartment of the spectrometer.

  • Scan Parameters: Set the desired scan parameters. Typical settings include:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Collection: Initiate the sample scan. The spectrometer will acquire the interferogram and perform a Fourier transform to generate the infrared spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IV. Post-Analysis

  • Cleaning: Disassemble the cell holder and carefully separate the salt plates. Clean the plates thoroughly with a volatile solvent and lint-free wipes.

  • Storage: Return the clean, dry salt plates to the desiccator for storage.

Visualization of Spectral Correlations

The following diagram illustrates the logical relationship between the key functional groups present in the this compound molecule and their corresponding characteristic absorption regions in the infrared spectrum.

G cluster_molecule This compound Structure cluster_spectrum Infrared Spectrum Regions (cm⁻¹) Molecule C7H16O OH_group O-H (Alcohol) Molecule->OH_group CH_group C-H (Alkyl) Molecule->CH_group CO_group C-O (Secondary Alcohol) Molecule->CO_group OH_stretch ~3600-3200 (Broad, Strong) O-H Stretch OH_group->OH_stretch correlates to CH_stretch ~3000-2850 (Strong) C-H Stretch CH_group->CH_stretch correlates to CO_stretch ~1260-1000 (Strong) C-O Stretch CO_group->CO_stretch correlates to

Caption: Correlation of functional groups in this compound to IR regions.

The Natural Occurrence of 3-Methyl-2-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexanol is a branched-chain aliphatic alcohol that contributes to the characteristic aroma and flavor profiles of various natural products. Its presence, even in trace amounts, can significantly impact the sensory properties of food and other biological materials. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various sources, methods for its detection and quantification, and a plausible biosynthetic pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the chemical composition and biological significance of naturally occurring volatile compounds.

Natural Occurrence of this compound

This compound has been identified as a volatile organic compound in a limited but significant range of natural sources, primarily in food products. Its contribution to the overall flavor profile of these products is an area of ongoing research.

In Food Products

The presence of this compound has been most notably reported in meat and the essential oil of ginger.

  • Meat: This compound is one of the many volatile substances that contribute to the complex aroma of cooked and raw meat. The concentration of this compound in meat can be influenced by factors such as the animal's diet, breed, and the method of cooking and processing. While it is a minor component of the overall volatile profile, it can play a role in the characteristic "meaty" aroma. Further research is needed to quantify its exact concentration in different types of meat, such as beef and pork.

  • Ginger (Zingiber officinale): this compound has been identified as a constituent of ginger root oil. Specifically, it has been reported in Australian ginger root oil CO2 extract at a concentration of approximately 0.11%.[1] The essential oil of ginger is a complex mixture of several hundred compounds, and this compound contributes to its characteristic spicy and aromatic scent. The concentration of this alcohol can vary depending on the geographical origin, variety, and processing method of the ginger.

Quantitative Data

The quantification of this compound in natural sources is crucial for understanding its impact on flavor and for quality control purposes. The following table summarizes the available quantitative data.

Natural SourcePart/TypeConcentrationReference
Ginger (Zingiber officinale)Root Oil CO2 Extract (Australia)0.11%[1]
Meat (General)VolatilesNot yet quantified

Further research is required to establish a more comprehensive database of the concentrations of this compound in a wider variety of natural products.

Experimental Protocols

The detection and quantification of this compound, a volatile compound often present in complex matrices, requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for this purpose.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile organic compounds from solid, liquid, and gaseous samples.

1. Sample Preparation:

  • Solid Samples (e.g., Meat, Ginger): A representative sample is weighed into a headspace vial. The sample may be minced, powdered, or otherwise homogenized to increase the surface area and facilitate the release of volatiles. For meat samples, a typical amount is 1-5 grams. For ginger, a smaller amount of the essential oil or a powdered rhizome sample can be used.

  • Internal Standard: An internal standard (e.g., 2-methyl-3-heptanone) of a known concentration is added to the vial for accurate quantification.[2]

  • Matrix Modification (Optional): For some matrices, the addition of a salt solution (e.g., saturated NaCl) can enhance the release of volatile compounds by increasing the ionic strength of the sample.[3]

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds, including alcohols.[4]

  • Equilibration and Extraction: The sealed vial containing the sample is incubated at a specific temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.[2][3] The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 20-40 minutes) to adsorb the analytes.[3][5]

3. GC-MS Analysis:

  • Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed volatile compounds are thermally desorbed.

  • Gas Chromatography: The desorbed compounds are separated on a capillary column (e.g., DB-WAX, HP-5MS). The oven temperature is programmed to ramp up over time to achieve optimal separation of the analytes.[6]

  • Mass Spectrometry: The separated compounds are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification. Identification is typically achieved by comparing the obtained mass spectra with reference spectra in a database (e.g., NIST).

Biosynthesis of this compound

While the specific biosynthetic pathway for this compound has not been fully elucidated in the identified natural sources, a plausible pathway can be inferred from the general biosynthesis of branched-chain amino acids and their subsequent conversion to alcohols. This pathway is known to occur in plants and microorganisms.

The biosynthesis likely starts from L-isoleucine, a branched-chain amino acid. The pathway involves a series of enzymatic reactions, including deamination, decarboxylation, and reduction steps.

Biosynthesis of this compound cluster_0 Branched-Chain Amino Acid Metabolism cluster_1 Ehrlich Pathway L_Isoleucine L-Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate L_Isoleucine->alpha_Keto_beta_methylvalerate Transaminase 3_Methyl_2_oxopentanoic_acid 3-Methyl-2-oxopentanoic acid alpha_Keto_beta_methylvalerate->3_Methyl_2_oxopentanoic_acid Isomerase 3_Methylpentanal 3-Methylpentanal 3_Methyl_2_oxopentanoic_acid->3_Methylpentanal Keto-acid decarboxylase 3_Methyl_2_hexanone 3-Methyl-2-hexanone 3_Methylpentanal->3_Methyl_2_hexanone Aldehyde dehydrogenase (acylating) 3_Methyl_2_hexanol This compound 3_Methyl_2_hexanone->3_Methyl_2_hexanol Alcohol dehydrogenase

Caption: Plausible biosynthetic pathway of this compound from L-isoleucine.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the identification and quantification of this compound in a natural source.

Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Ginger, Meat) Sample_Preparation Sample Preparation (Homogenization, Weighing) Sample_Collection->Sample_Preparation HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Preparation->HS_SPME Addition of Internal Standard GC_MS_Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS_Analysis Desorption & Injection Data_Processing Data Processing (Peak Integration, Library Search) GC_MS_Analysis->Data_Processing Quantification Quantification (Internal Standard Method) Data_Processing->Quantification Results Results (Concentration of this compound) Quantification->Results

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring volatile compound that plays a role in the flavor and aroma of certain foods, notably meat and ginger. While its presence has been confirmed, further quantitative studies are necessary to fully understand its distribution and significance across a broader range of natural products. The analytical methodology of HS-SPME-GC-MS provides a robust and sensitive approach for its detection and quantification. The proposed biosynthetic pathway, originating from L-isoleucine, offers a framework for further investigation into the metabolic processes that lead to the formation of this and other branched-chain alcohols in nature. This guide serves as a foundational resource for researchers and professionals, providing the necessary technical information to advance the study of this intriguing flavor compound.

References

An In-depth Technical Guide to the Discovery and Isolation of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and biological significance of 3-Methyl-2-hexanol. The document details the historical context of its first reported synthesis, provides explicit experimental protocols for its preparation and purification, and presents its physicochemical and spectroscopic properties in easily comparable tabular formats. Furthermore, this guide explores the role of this compound as a semiochemical in insect communication, outlining the general signaling pathway of insect olfaction. Detailed methodologies for chiral resolution of its enantiomers are also presented. Visual diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways to facilitate understanding.

Introduction

This compound is a chiral secondary alcohol with the chemical formula C₇H₁₆O. Its structure features a hexane (B92381) backbone with a hydroxyl group at the second carbon and a methyl group at the third carbon. This compound and its isomers are of interest to researchers in fields ranging from organic synthesis to chemical ecology due to their stereochemical properties and roles as semiochemicals in insect communication. This guide serves as a technical resource for professionals requiring detailed information on the synthesis, purification, and biological context of this compound.

Discovery and Historical Context

The first documented synthesis of optically active this compound can be traced back to the work of P. A. Levene and A. Walti in 1931. Their research focused on the stereospecific synthesis of secondary methyl carbinols to establish configurational relationships among chiral compounds. While their primary focus was on establishing stereochemical relationships, their work laid the foundation for the synthesis of a variety of chiral alcohols, including this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and characterization.

PropertyValueReference
Molecular Formula C₇H₁₆O--INVALID-LINK--
Molecular Weight 116.20 g/mol --INVALID-LINK--
CAS Number 2313-65-7--INVALID-LINK--
Appearance Colorless liquid
Boiling Point 152-153 °C at 760 mmHg
Density 0.823 g/cm³
Solubility Soluble in alcohol, poorly soluble in water
logP 2.05

Spectroscopic data is critical for the identification and structural elucidation of this compound. The following table summarizes key spectral features.

Spectroscopy Key Features
¹H NMR Signals corresponding to methyl, methylene (B1212753), and methine protons, with a characteristic signal for the proton attached to the hydroxyl-bearing carbon.
¹³C NMR Seven distinct carbon signals, including those for the two methyl groups, three methylene groups, and two methine carbons (one bearing the hydroxyl group).
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol. C-H stretching vibrations are observed around 2850-2960 cm⁻¹. A C-O stretching peak appears in the 1000-1100 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M+) is observed at m/z 116. Common fragmentation patterns include the loss of a water molecule (M-18), leading to a peak at m/z 98, and the loss of a methyl group (M-15), resulting in a peak at m/z 101. Alpha-cleavage next to the oxygen atom is also a prominent fragmentation pathway.

Experimental Protocols

Synthesis via Grignard Reaction

The most common and versatile method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. A typical procedure involves the reaction of sec-butylmagnesium bromide with acetaldehyde (B116499).

Materials:

  • Magnesium turnings

  • Dry diethyl ether or THF

  • 2-Bromopentane (B28208)

  • Acetaldehyde

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of dry diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromopentane in dry diethyl ether.

    • Add a small portion of the 2-bromopentane solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of freshly distilled acetaldehyde in dry diethyl ether in the dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Grignard_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Bromopentane 2-Bromopentane Grignard_Formation Formation of sec-Butylmagnesium Bromide 2-Bromopentane->Grignard_Formation Mg Mg Mg->Grignard_Formation Acetaldehyde Acetaldehyde Nucleophilic_Addition Nucleophilic Addition to Acetaldehyde Acetaldehyde->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Grignard Reagent Workup Aqueous Work-up (NH4Cl) Nucleophilic_Addition->Workup Alkoxide Intermediate This compound This compound Workup->this compound

Workflow for the Grignard Synthesis of this compound.
Purification by Fractional Distillation

The crude this compound obtained from the synthesis can be purified by fractional distillation under atmospheric or reduced pressure.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask with boiling chips or a magnetic stir bar.

  • Heat the flask gently to initiate boiling.

  • Carefully control the heating rate to maintain a slow and steady distillation, allowing for the separation of lower-boiling impurities.

  • Collect the fraction that distills at the boiling point of this compound (152-153 °C at atmospheric pressure).

  • Monitor the temperature closely; a sharp, stable boiling point indicates a pure compound.

Chiral Resolution of Enantiomers

This compound is a chiral molecule and typically exists as a racemic mixture when synthesized from achiral starting materials. The separation of its enantiomers can be achieved through several methods, including enzymatic kinetic resolution.

This method utilizes the stereoselectivity of an enzyme, such as a lipase (B570770), to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Candida antarctica lipase B - CALB, Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve racemic this compound in the chosen anhydrous organic solvent.

  • Add the immobilized lipase to the solution.

  • Add the acyl donor to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Filter off the immobilized enzyme for reuse.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted alcohol enantiomer from the esterified enantiomer using column chromatography.

  • The acylated enantiomer can be hydrolyzed back to the alcohol using a base (e.g., NaOH) if desired.

Enzymatic_Resolution Racemic_Alcohol Racemic this compound ((R)- and (S)-enantiomers) Reaction Enantioselective Acylation Racemic_Alcohol->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Lipase Immobilized Lipase (e.g., CALB) Lipase->Reaction Separation Separation (e.g., Column Chromatography) Reaction->Separation Mixture of (S)-alcohol and (R)-ester S_Alcohol (S)-3-Methyl-2-hexanol (unreacted) Separation->S_Alcohol R_Ester (R)-3-Methyl-2-hexanol Acetate (acylated) Separation->R_Ester Hydrolysis Hydrolysis (optional) R_Ester->Hydrolysis R_Alcohol (R)-3-Methyl-2-hexanol Hydrolysis->R_Alcohol

Workflow for the Enzymatic Kinetic Resolution of this compound.

Biological Context: Role as a Semiochemical

This compound has been identified as a semiochemical, a chemical substance that carries information between organisms.[1] Specifically, it can act as a pheromone (intraspecific communication) or a kairomone (interspecific communication) for various insect species. For instance, certain isomers of methylhexanol have been found to be components of the aggregation pheromones of some bark beetle species.

The detection of such volatile compounds in insects is mediated by their sophisticated olfactory system. The general signaling pathway is as follows:

  • Odorant Binding and Transport: Volatile molecules like this compound enter the insect's antenna through pores in the sensilla and are bound by Odorant-Binding Proteins (OBPs) present in the sensillar lymph.

  • Receptor Activation: The OBP-odorant complex transports the odorant to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are ligand-gated ion channels, typically forming a heterodimer of a specific OR subunit and a highly conserved co-receptor (Orco).

  • Signal Transduction: Binding of the odorant to the specific OR subunit triggers a conformational change, leading to the opening of the ion channel. This results in an influx of cations and depolarization of the ORN membrane.

  • Signal Transmission: The depolarization generates an action potential that travels along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

Insect_Olfaction cluster_sensillum Antennal Sensillum cluster_receptor Olfactory Receptor Complex cluster_brain Insect Brain Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR Specific OR Subunit OBP->OR Transport & Delivery ORN_Dendrite Olfactory Receptor Neuron (ORN) Dendrite Ion_Channel_Opening Ion Channel Opening OR->Ion_Channel_Opening Activation Orco Orco Co-receptor Antennal_Lobe Antennal Lobe Behavior Behavioral Response Antennal_Lobe->Behavior Signal Processing Depolarization Membrane Depolarization Ion_Channel_Opening->Depolarization Cation Influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Signal Generation Action_Potential->Antennal_Lobe Signal to Brain

Generalized Signaling Pathway of Insect Olfaction.

Conclusion

This compound is a chiral secondary alcohol with significance in both synthetic organic chemistry and chemical ecology. This guide has provided a detailed overview of its discovery, synthesis, purification, and spectroscopic characterization. The experimental protocols for its synthesis via the Grignard reaction and purification by fractional distillation, along with a method for the enzymatic kinetic resolution of its enantiomers, offer practical guidance for researchers. The exploration of its role as a semiochemical and the general mechanism of insect olfaction provide a biological context for its study. The information and diagrams presented herein are intended to serve as a valuable technical resource for scientists and professionals in related fields.

References

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-Methyl-2-hexanol, a chiral alcohol with applications in fragrance and as a chemical intermediate. Due to the presence of two chiral centers at carbons 2 and 3, this compound exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This document details the stereochemical relationships, physicochemical properties, and synthesis and separation methodologies for these isomers. Particular emphasis is placed on experimental protocols and data presentation to aid researchers in the practical application of this knowledge.

Introduction to the Stereoisomers of this compound

This compound (C₇H₁₆O) is a secondary alcohol with two stereogenic centers, giving rise to two pairs of enantiomers and two pairs of diastereomers. The spatial arrangement of the hydroxyl (-OH) and methyl (-CH₃) groups at these chiral centers dictates the unique physical, chemical, and biological properties of each stereoisomer. Understanding and controlling the stereochemistry of this molecule is crucial for applications where specific molecular recognition is key, such as in the development of new pharmaceuticals and fine chemicals.

The four stereoisomers of this compound are:

  • (2R,3R)-3-Methyl-2-hexanol and (2S,3S)-3-Methyl-2-hexanol (Enantiomeric pair 1)

  • (2R,3S)-3-Methyl-2-hexanol and (2S,3R)-3-Methyl-2-hexanol (Enantiomeric pair 2)

The relationship between any stereoisomer from the first pair and any from the second pair is diastereomeric.

Physicochemical Properties

While experimentally determined data for each individual stereoisomer is not extensively available in the public domain, the following tables summarize known properties of the racemic mixtures and computed data for specific stereoisomers.

Table 1: Physical Properties of this compound (Racemic Mixtures)

PropertyValueCAS NumberReference
Boiling Point 141-143 °C (at 765 mmHg)617-29-8[1]
Density 0.821 g/mL (at 25 °C)617-29-8[1]
Refractive Index 1.421 (at 20 °C)617-29-8[1]
Molecular Weight 116.20 g/mol 2313-65-7[2]

Table 2: Computed Physicochemical Properties of Individual Stereoisomers

Property(2R,3S)-3-methylhexan-2-ol(2S,3R)-3-methylhexan-2-ol(3R)-2-methylhexan-3-ol
Molecular Weight 116.20 g/mol 116.20 g/mol 116.20 g/mol
XLogP3-AA 2.22.22.2
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 111
Rotatable Bond Count 333
Exact Mass 116.120115130 Da116.120115130 Da116.120115130 Da
Topological Polar Surface Area 20.2 Ų20.2 Ų20.2 Ų
Heavy Atom Count 888
Complexity 52.352.350.3
PubChem CID 36689086366890876999773

Note: The data in Table 2 is computationally generated and sourced from PubChem.[3][4]

Synthesis of this compound Stereoisomers

The primary route to this compound is the reduction of the corresponding ketone, 3-methyl-2-hexanone (B1360152). Stereoselective synthesis aims to control the formation of the two chiral centers to yield a specific stereoisomer.

Racemic Synthesis

A racemic mixture of the diastereomers can be synthesized by the reduction of 3-methyl-2-hexanone using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This approach does not control the stereochemistry at the newly formed chiral center (C2) and will result in a mixture of all four stereoisomers.

Stereoselective Synthesis

Achieving a specific stereoisomer requires a stereoselective synthetic route. Enzyme-catalyzed reductions are a powerful tool for this purpose.[5]

Experimental Protocol: Enzyme-Catalyzed Stereoselective Reduction of 3-Methyl-2-hexanone [5]

  • Objective: To synthesize a specific enantiomer of this compound using an alcohol dehydrogenase (ADH).

  • Principle: Alcohol dehydrogenases can stereoselectively reduce ketones to alcohols, utilizing a cofactor such as NADH or NADPH as a hydride source. The choice of the specific ADH will determine which enantiomer is produced.

  • Materials:

    • 3-Methyl-2-hexanone

    • A suitable alcohol dehydrogenase (ADH)

    • NADH or NADPH

    • Buffer solution (e.g., phosphate (B84403) buffer at a specific pH)

    • Organic co-solvent (if necessary to improve substrate solubility)

  • Procedure:

    • In a temperature-controlled reaction vessel, prepare a buffered solution containing the ADH and the cofactor (NADH or NADPH).

    • Dissolve the 3-Methyl-2-hexanone in a minimal amount of a water-miscible organic co-solvent if needed.

    • Add the substrate solution to the enzyme-cofactor mixture to initiate the reaction.

    • Maintain the reaction at a constant temperature and pH, with gentle agitation.

    • Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Extract the product into the organic layer.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the resulting stereoisomer of this compound using column chromatography.

Separation of Stereoisomers

When a mixture of stereoisomers is obtained, separation into individual, pure isomers is often necessary. Chiral chromatography is the most effective method for this.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analytical and semi-preparative separation of volatile enantiomers and diastereomers.

Experimental Protocol: Chiral GC Analysis of this compound Stereoisomers [6]

  • Objective: To separate and quantify the stereoisomers of this compound.

  • Principle: The stereoisomers are passed through a GC column containing a chiral stationary phase (CSP). The differential interactions between each isomer and the CSP lead to different retention times, allowing for their separation.

  • Instrumentation and Materials:

    • Gas chromatograph with a flame ionization detector (FID).

    • Chiral GC column (e.g., CP Chirasil-DEX CB, a modified β-cyclodextrin bonded to a dimethylpolysiloxane).[6]

    • High-purity carrier gas (e.g., hydrogen or helium).

    • Sample of this compound stereoisomers dissolved in a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in the chosen solvent.

    • GC Conditions (Example):

      • Injector Temperature: 230 °C

      • Detector Temperature: 250 °C

      • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[6]

      • Oven Temperature Program: Start at an appropriate temperature (e.g., 70°C) and ramp up to a higher temperature to ensure elution of all isomers. The exact program will need to be optimized.

    • Injection: Inject a small volume (e.g., 1 µL) of the sample onto the column.

    • Data Analysis: The separated stereoisomers will appear as distinct peaks in the chromatogram. The area under each peak is proportional to the amount of that isomer in the mixture.

For improved resolution and peak shape, derivatization of the alcohol to its acetate (B1210297) or trifluoroacetate (B77799) ester prior to GC analysis can be beneficial.[6]

Visualization of Stereochemical Relationships

The relationships between the four stereoisomers of this compound can be visualized as a logical network.

stereoisomers cluster_enantiomers1 Enantiomers cluster_enantiomers2 Enantiomers 2R,3R (2R,3R)-3-Methyl-2-hexanol 2S,3S (2S,3S)-3-Methyl-2-hexanol 2R,3R->2S,3S Mirror Images 2R,3S (2R,3S)-3-Methyl-2-hexanol 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-3-Methyl-2-hexanol 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Mirror Images

Caption: Stereochemical relationships of this compound isomers.

The following diagram illustrates a general workflow for the synthesis and separation of this compound stereoisomers.

workflow cluster_products Pure Stereoisomers start 3-Methyl-2-hexanone reduction Reduction (e.g., NaBH4 or Stereoselective Method) start->reduction mixture Mixture of This compound Stereoisomers reduction->mixture separation Chiral Separation (e.g., Chiral GC or HPLC) mixture->separation iso1 (2R,3R) separation->iso1 iso2 (2S,3S) separation->iso2 iso3 (2R,3S) separation->iso3 iso4 (2S,3R) separation->iso4

Caption: General workflow for synthesis and separation.

Conclusion

The four stereoisomers of this compound possess distinct three-dimensional structures that influence their properties and interactions with other chiral molecules. This guide has outlined the fundamental stereochemical relationships, available physicochemical data, and key experimental approaches for the synthesis and separation of these isomers. For researchers in drug development and other fields requiring stereochemically pure compounds, the application of stereoselective synthesis, such as enzyme-catalyzed reactions, and robust analytical techniques like chiral gas chromatography, are indispensable tools for isolating and characterizing the desired stereoisomer of this compound. Further research to experimentally determine the specific properties of each pure stereoisomer would be of significant value to the scientific community.

References

3-Methyl-2-hexanol safety and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Hazards of 3-Methyl-2-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with this compound (CAS No. 2313-65-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical Identification

PropertyValue
Chemical Name This compound
Synonyms 3-Methylhexan-2-ol, 2-Hexanol, 3-methyl-
CAS Number 2313-65-7[1][2]
Molecular Formula C7H16O[1][2][3]
Molecular Weight 116.20 g/mol [3]
Structure A secondary alcohol with a methyl group on the third carbon of a hexanol chain.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification: [3]

  • Skin Irritation: Category 2[3]

  • Serious Eye Damage: Category 1[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3]

Signal Word: Danger[3]

Pictograms:

alt text

Hazard Statements: [3]

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

Some sources also indicate that related isomers are flammable liquids. For instance, 2-Methyl-2-hexanol is classified as a Flammable liquid (Category 3), H226.[4]

Quantitative Safety Data

The following table summarizes the available quantitative data for this compound and its isomers. Data for the specific CAS number 2313-65-7 is prioritized, with data from isomers noted for comparison.

ParameterValue for this compound (CAS 2313-65-7)Value for Isomers (e.g., 2-Methyl-2-hexanol)
Flash Point 51.6°C (125.0°F) (estimated)[2][5][6]40°C (104°F)[7][8]
Boiling Point 152.7°C at 760 mmHg[2][5]141 - 143°C[9][10]
Density 0.816 - 0.822 g/cm³[2][5][11]0.81 g/cm³[4]
Vapor Pressure 1.28 mmHg at 25°C[2][5]Not available
Autoignition Temperature Not availableNot available
Explosive Limits Not availableNot available
LD50 (Oral) Not determined[6]785 mg/kg (Mouse, for 3-Methyl-3-hexanol)[12]
LD50 (Dermal) Not determined[6]Not available
LC50 (Inhalation) Not determined[6]Not available

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented are not available in the referenced public safety documents. This information is typically held by the entities that conducted the testing and is not broadly disseminated. The presented data is sourced from safety data sheets and chemical databases which summarize the results of such studies.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling:

  • Avoid contact with skin and eyes.[13]

  • Do not breathe vapors or mist.[13]

  • Use only in a well-ventilated area.

  • Keep away from heat, sparks, and open flames.[13]

  • Take precautionary measures against static discharge.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[4]

Storage:

  • Store in a tightly closed container.[4]

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep away from sources of ignition.[4]

  • Store away from incompatible materials such as oxidizing agents.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from risk assessment to emergency response.

SafeHandlingWorkflow cluster_assessment 1. Risk Assessment cluster_preparation 2. Preparation cluster_handling 3. Handling Procedure cluster_response 4. Emergency Response a Identify Hazards (Irritant, Eye Damage) b Review SDS a->b c Assess Exposure Potential b->c d Select Appropriate PPE (Gloves, Goggles) c->d Control Measures e Ensure Proper Ventilation (Fume Hood) d->e f Locate Safety Equipment (Eyewash, Shower) e->f g Use Smallest Necessary Quantity f->g Proceed to Handle h Avoid Inhalation, Skin/Eye Contact g->h i Keep Away from Ignition Sources h->i j In Case of Spill: Contain and clean up i->j If Spill Occurs k In Case of Exposure: Follow First Aid i->k If Exposure Occurs l Report Incident j->l k->l

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin irritation, serious eye damage, and respiratory irritation. While comprehensive toxicological data is not fully available, the existing information necessitates the use of appropriate personal protective equipment and adherence to standard laboratory safety protocols. Researchers and professionals must consult the safety data sheet before use and be prepared to respond to any potential exposures or spills.

References

GHS Classification of 3-Methyl-2-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 3-Methyl-2-hexanol (CAS No. 2313-65-7). It is intended for researchers, scientists, and professionals in drug development who handle this substance.

GHS Hazard Classification

This compound is classified based on its potential health hazards. The following table summarizes its GHS hazard classes and categories.

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

GHS Label Elements

The GHS label for this compound includes specific pictograms, a signal word, hazard statements, and precautionary statements.

Pictograms:

PictogramDescription
Corrosion
Exclamation Mark

Signal Word: Danger[1][2]

Hazard Statements:

CodeStatement
H315Causes skin irritation.[1][2]
H318Causes serious eye damage.[1][2]
H335May cause respiratory irritation.[1][2]

Precautionary Statements:

The precautionary statements provide guidance on measures to prevent or minimize adverse effects resulting from exposure.

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]
P264Wash ... thoroughly after handling.[1][2]
P271Use only outdoors or in a well-ventilated area.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P302+P352IF ON SKIN: Wash with plenty of water/...[1][2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P310Immediately call a POISON CENTER/doctor/...
P312Call a POISON CENTER/doctor/.../if you feel unwell.
P321Specific treatment (see ... on this label).[1][2]
P332+P313If skin irritation occurs: Get medical advice/attention.[2]
P362+P364Take off contaminated clothing and wash it before reuse.[1][2]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
P501Dispose of contents/container to ...[1]

Experimental Protocols

The GHS classification is determined based on experimental data. While specific experimental protocols for this compound are not detailed in the readily available public information, the classification into the categories mentioned above is based on standardized tests recognized by regulatory bodies. These typically include:

  • Skin Irritation/Corrosion: Tests, often using in vitro or in vivo models, to assess the potential of a substance to cause reversible or irreversible skin damage.

  • Serious Eye Damage/Irritation: Studies to evaluate the potential for a substance to cause tissue damage in the eye or serious physical decay of vision.

  • Specific Target Organ Toxicity (Single Exposure): Assessments, which may involve animal studies, to determine if a single exposure to the substance can cause specific, non-lethal, reversible or irreversible toxic effects on target organs.

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard identification to the communication of those hazards on a chemical label.

GHS_Classification_Workflow cluster_identification Hazard Identification cluster_classification Hazard Classification cluster_communication Hazard Communication exp_data Experimental Data (e.g., skin/eye irritation studies) skin_irrit Skin Irritation (Category 2) exp_data->skin_irrit eye_dam Serious Eye Damage (Category 1) exp_data->eye_dam stot_se STOT SE (Category 3) exp_data->stot_se pictograms Pictograms (Corrosion, Exclamation Mark) skin_irrit->pictograms leads to signal_word Signal Word ('Danger') skin_irrit->signal_word h_statements Hazard Statements (H315, H318, H335) skin_irrit->h_statements eye_dam->pictograms leads to eye_dam->signal_word eye_dam->h_statements stot_se->pictograms leads to stot_se->signal_word stot_se->h_statements p_statements Precautionary Statements h_statements->p_statements informs

Caption: GHS Classification Workflow for this compound.

This guide summarizes the essential GHS classification information for this compound, providing a foundation for its safe handling and use in a professional research and development setting. For detailed safety protocols, always refer to the substance's specific Safety Data Sheet (SDS).

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexanol is a secondary alcohol of interest in various fields, including fragrance chemistry and as a chiral building block in organic synthesis. A straightforward and efficient method for its preparation is the reduction of the corresponding ketone, 3-methyl-2-hexanone (B1360152). This transformation is typically achieved using a mild and selective reducing agent such as sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to yield the secondary alcohol.[1] This method is favored for its operational simplicity, high yields, and the use of a relatively safe and inexpensive reagent.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound from 3-methyl-2-hexanone using sodium borohydride.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
3-Methyl-2-hexanone5.71 g (50 mmol)
Sodium Borohydride (NaBH₄)0.95 g (25 mmol)
Methanol (Solvent)100 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2 hours
Product
Product NameThis compound
Molecular FormulaC₇H₁₆O
Molecular Weight116.20 g/mol [2]
Theoretical Yield5.81 g
Expected Yield ~85-95%

Experimental Protocols

Materials and Reagents
  • 3-Methyl-2-hexanone (≥98% purity)

  • Sodium borohydride (NaBH₄) (≥98% purity)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

Experimental Procedure

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.71 g (50 mmol) of 3-methyl-2-hexanone in 100 mL of anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

2. Addition of Reducing Agent:

  • Slowly add 0.95 g (25 mmol) of sodium borohydride to the cooled solution in small portions over a period of 15-20 minutes. The addition is exothermic, and maintaining the temperature at or below 10 °C is crucial.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

3. Reaction Work-up:

  • Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution to decompose the excess sodium borohydride and the borate (B1201080) esters.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

4. Product Isolation:

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • The crude this compound can be further purified by distillation if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and the disappearance of the strong carbonyl (C=O) absorption from the starting ketone at approximately 1715 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the protons in the molecule, including a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH).

    • ¹³C NMR: The spectrum will show seven distinct carbon signals, with the carbon attached to the hydroxyl group appearing in the range of 60-80 ppm.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.

reaction_pathway Reaction Pathway for the Synthesis of this compound start 3-Methyl-2-hexanone intermediate Alkoxide Intermediate start->intermediate 1. NaBH4, Methanol product This compound intermediate->product 2. H+ Work-up

Chemical transformation pathway.

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation dissolve Dissolve 3-methyl-2-hexanone in Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with NH4Cl (aq) stir->quench extract Extract with Diethyl Ether quench->extract dry Dry with MgSO4 extract->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Purify (Distillation) concentrate->purify final_product final_product purify->final_product This compound

Step-by-step experimental workflow.

References

Application Notes and Protocols for the Laboratory Preparation of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary alcohols are a crucial class of organic compounds characterized by a hydroxyl group attached to a secondary carbon atom. They serve as versatile intermediates and key structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The stereoselective synthesis of chiral secondary alcohols is of particular importance in drug development, as the stereochemistry of a molecule can profoundly influence its biological activity. This document provides detailed application notes and experimental protocols for four common and reliable methods for the laboratory preparation of secondary alcohols: the reduction of ketones, the Grignard reaction with aldehydes, the Meerwein-Ponndorf-Verley (MPV) reduction, and the catalytic hydrogenation of ketones.

Reduction of Ketones with Sodium Borohydride (B1222165)

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reducing agent due to its mild nature, high chemoselectivity for carbonyl groups, and ease of handling.[1][2] It is a safer and more selective reagent compared to lithium aluminum hydride (LiAlH₄), as it can be used in protic solvents like methanol (B129727) and ethanol.[3]

Experimental Workflow: Ketone Reduction

Caption: General workflow for the reduction of a ketone to a secondary alcohol using sodium borohydride.

Experimental Protocol: Synthesis of 1-Phenylethanol from Acetophenone (B1666503)

Materials:

  • Acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 3M solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.0 g of acetophenone in 14 mL of methanol.[4]

  • Cool the solution in an ice bath to 0 °C with magnetic stirring.[4]

  • Carefully add 0.35 g of sodium borohydride to the solution in small portions over 5-10 minutes.[4]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, slowly add 4 mL of 3M hydrochloric acid to quench the reaction and neutralize the excess NaBH₄.[5]

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the residue to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).[5]

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylethanol.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Ketone Reduction
KetoneReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
AcetophenoneNaBH₄Methanol00.585-95[4]
Benzophenone (B1666685)NaBH₄MethanolIce bath0.5>90[1]
3-NitroacetophenoneNaBH₄EthanolRoom Temp--[1]
9H-Fluoren-9-oneNaBH₄EthanolRoom Temp--[1]

Grignard Reaction with Aldehydes

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, allowing for the synthesis of primary, secondary, and tertiary alcohols.[6][7] The reaction of a Grignard reagent (an organomagnesium halide) with an aldehyde provides a straightforward route to secondary alcohols.[8][9] The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[5]

Reaction Mechanism: Grignard Synthesis of Secondary Alcohols

G cluster_reagent Grignard Reagent Formation cluster_reaction Nucleophilic Addition & Protonation A R-X + Mg -> R-MgX C R-MgX attacks carbonyl carbon A->C B Aldehyde (R'-CHO) B->C D Alkoxide intermediate C->D E Protonation (H3O+) D->E F Secondary Alcohol E->F G cluster_cycle Catalytic Cycle A Ketone coordinates to Al(O-i-Pr)3 B Six-membered transition state A->B C Hydride transfer from isopropoxide to ketone B->C D Product alkoxide and acetone (B3395972) are formed C->D E Alkoxide exchange with isopropanol D->E F Secondary alcohol product is released E->F G Catalyst is regenerated F->G G->A G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Charge reactor with ketone, solvent, and catalyst B Purge reactor with N2 then H2 A->B C Pressurize with H2 and heat B->C D Stir vigorously C->D E Cool, vent H2, and purge with N2 D->E F Filter to remove catalyst E->F G Evaporate solvent F->G H Purify product G->H

References

Application Notes and Protocols: (3R,4S)-4-Methyl-3-hexanol as a Chiral Building Block in Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral secondary alcohols, such as 3-methyl-2-hexanol and its isomers, are valuable building blocks in asymmetric synthesis. Their stereodefined hydroxyl and methyl groups offer strategic advantages for the construction of complex chiral molecules, including natural products and pharmaceuticals. This document provides detailed application notes and protocols for the use of a representative chiral building block, (3R,4S)-4-methyl-3-hexanol, in the stereoselective synthesis of insect pheromones. The methodologies described are illustrative of the synthetic utility of this class of chiral synthons.

(3R,4S)-4-Methyl-3-hexanol serves as the pheromone for the ant Tetramorium impurum, while its oxidation product, (S)-4-Methyl-3-hexanone, is an alarm pheromone for the ant Manica mutica[1]. The synthesis outlined herein demonstrates a chiron-based approach, starting from a readily available chiral precursor, to achieve the desired stereochemistry in the final products.

Data Presentation: Synthesis of (3R,4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone

The following table summarizes the key quantitative data for the multi-step synthesis of the target pheromones.

StepReactionStarting MaterialProductYield (%)Spectroscopic Data (Optical Rotation)
1Benzylation and Deketalization(2R,3S,4S)-3-Hydroxy-4-methyl-5-hexene-1,2-diol cyclohexylidene ketal(2R,3S,4S)-3-Benzyloxy-4-methyl-5-hexene-1,2-diol75.5[α]²³ +27.8 (c 1.05, CHCl₃)[1]
2Dimesylation(2R,3S,4S)-3-Benzyloxy-4-methyl-5-hexene-1,2-diol(2R,3S,4S)-1,2-Dimesyloxy-3-benzyloxy-4-methyl-hex-5-ene83.6[α]²³ +26.45 (c 1.5, CHCl₃)[1]
3Elimination(2R,3S,4S)-1,2-Dimesyloxy-3-benzyloxy-4-methyl-hex-5-ene(3S,4S)-3-Benzyloxy-4-methyl-hex-1,5-diene51.2[α]²³ -11.25 (c 1.64, CHCl₃)[1]
4Hydrogenation and Debenzylation(3S,4S)-3-Benzyloxy-4-methyl-hex-1,5-diene(3R,4S)-4-Methyl-3-hexanol88.0[α]²³ +2.9 (c 2.8, CHCl₃)[1]
5Oxidation(3R,4S)-4-Methyl-3-hexanol(S)-4-Methyl-3-hexanone69.0[α]²³ +30.7 (c 3.4, Et₂O)[1]

Experimental Protocols

Protocol 1: Synthesis of (3R,4S)-4-Methyl-3-hexanol (I)

This protocol details the final step in the synthesis of the ant pheromone (I).

Materials:

Procedure:

  • A solution of (3S,4S)-3-benzyloxy-4-methyl-hex-1,5-diene (500 mg) in ethanol (50 mL) containing a few drops of acetic acid is prepared.

  • To this solution, 10% Pd-C (100 mg) is added.

  • The mixture is subjected to hydrogenation for 40 hours under a positive pressure of hydrogen.

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether.

  • The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a gradient of 0-20% ethyl acetate in hexane as the eluent.

  • This affords pure (3R,4S)-4-methyl-3-hexanol (400 mg, 88% yield)[1].

Protocol 2: Synthesis of (S)-4-Methyl-3-hexanone (II)

This protocol describes the oxidation of the chiral alcohol to the corresponding ketone, another ant pheromone.

Materials:

  • (3R,4S)-4-Methyl-3-hexanol (I) (300 mg, 2.6 mmol)

  • Pyridinium chlorochromate (PCC) (860 mg, 4 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Dry diethyl ether

  • Florisil

  • Silica gel for column chromatography

  • Hexane

  • Ether

Procedure:

  • To a stirred suspension of PCC (860 mg, 4 mmol) in CH₂Cl₂ (60 mL), a solution of (3R,4S)-4-methyl-3-hexanol (I) (300 mg, 2.6 mmol) in CH₂Cl₂ (50 mL) is added.

  • The mixture is stirred at room temperature for 2.5 hours, with reaction progress monitored by TLC.

  • Once the starting material is consumed, dry diethyl ether (80 mL) is added to the stirred mixture.

  • The mixture is then filtered through a pad of Florisil.

  • The solvent is removed from the filtrate, and the residue is purified by column chromatography on silica gel using a gradient of 0-15% ether in hexane as the eluent.

  • This yields pure (S)-4-methyl-3-hexanone (236 mg, 69% yield)[1].

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of (3R,4S)-4-Methyl-3-hexanol cluster_1 Synthesis of (S)-4-Methyl-3-hexanone Start Chiral Precursor ((R)-2,3-cyclohexylideneglyceraldehyde) Step1 Benzylation & Deketalization Start->Step1 1. NaH, BnBr 2. Acid Intermediate1 (2R,3S,4S)-3-Benzyloxy-4-methyl -5-hexene-1,2-diol Step1->Intermediate1 Yield: 75.5% Step2 Dimesylation Intermediate1->Step2 MsCl, Et3N Intermediate2 (2R,3S,4S)-1,2-Dimesyloxy-3-benzyloxy -4-methyl-hex-5-ene Step2->Intermediate2 Yield: 83.6% Step3 Elimination Intermediate2->Step3 Zn, NaI Intermediate3 (3S,4S)-3-Benzyloxy-4-methyl -hex-1,5-diene Step3->Intermediate3 Yield: 51.2% Step4 Hydrogenation & Debenzylation Intermediate3->Step4 H2, Pd-C Product1 (3R,4S)-4-Methyl-3-hexanol (Pheromone I) Step4->Product1 Yield: 88.0% Product1_clone (3R,4S)-4-Methyl-3-hexanol (Pheromone I) Step5 Oxidation Product1_clone->Step5 PCC Product2 (S)-4-Methyl-3-hexanone (Pheromone II) Step5->Product2 Yield: 69.0%

Caption: Synthetic workflow for the preparation of ant pheromones.

Pheromone Signaling Pathway in Ants

G cluster_0 Pheromone Reception and Signal Transduction Pheromone Pheromone Molecule ((3R,4S)-4-Methyl-3-hexanol) Receptor Odorant Receptor (OR) on Olfactory Sensory Neuron Pheromone->Receptor Binding G_Protein G-protein or Ionotropic Activation Receptor->G_Protein Activation Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain Behavior Behavioral Response (e.g., Trail Following, Alarm) Brain->Behavior

Caption: Generalized olfactory signaling pathway in ants.

References

Application Notes and Protocols for 3-Methyl-2-hexanol as a Putative Semiochemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methyl-2-hexanol as a potential semiochemical, or signaling chemical, in insects. While its presence has been identified in the glandular secretions of several insect species, detailed behavioral and electrophysiological studies are limited. This document summarizes the existing quantitative data and provides detailed protocols for researchers to investigate its biological activity.

Introduction to this compound

This compound is a volatile organic compound that has been identified as a component of the mandibular gland secretions in several species of ants, suggesting a role as a pheromone.[1][2] Pheromones are chemical signals that trigger a natural response in another member of the same species. In social insects like ants, these signals are crucial for coordinating complex behaviors such as defense, foraging, and mating. The presence of this compound in mandibular glands, which are often associated with alarm and defense, points towards its potential function as an alarm pheromone or a component of a more complex chemical signal.[3]

Data Presentation: Quantitative Analysis of this compound in Insect Glandular Secretions

The following tables summarize the currently available quantitative data on the presence of this compound in the mandibular gland secretions of two ant species. This information is critical for designing ecologically relevant bioassays.

SpeciesFamilyGland SourceCompoundRelative Amount (%)Reference
Crematogaster nigricepsFormicidaeMandibular GlandThis compound1.1[4][5]
Pseudomyrmex nigrocinctaFormicidaeMandibular GlandThis compound17.0[6]

Note: The relative amount is expressed as a percentage of the total volatile compounds identified in the gland extract.

Experimental Protocols

The following protocols are designed to enable researchers to investigate the semiochemical properties of this compound. These are adaptable methodologies for electrophysiological and behavioral assays.

Protocol 1: Electroantennography (EAG) - Assessing Olfactory Detection

This protocol outlines the procedure for determining if an insect's antenna can detect this compound. EAG measures the summated electrical response of the olfactory sensory neurons on the antenna to a volatile stimulus.[1][2]

Materials:

  • Live insects (e.g., Crematogaster nigriceps or Pseudomyrmex nigrocincta workers)

  • This compound (high purity)

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • EAG system (amplifier, data acquisition system)

  • Micromanipulators

  • Glass capillary electrodes

  • Conductive gel or saline solution

  • Purified, humidified air source

  • Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

  • Faraday cage

Procedure:

  • Preparation of Stimulus:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).

    • Create a dilution series (e.g., 0.01, 0.1, 1, 10, 100 ng/µL) to test dose-response.

    • Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control.

  • Antenna Preparation:

    • Immobilize an insect by cooling it on ice.

    • Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.

    • Mount the base of the antenna into the reference electrode using conductive gel.

    • Cut the distal tip of the antenna and connect it to the recording electrode.

  • EAG Recording:

    • Place the mounted antenna within the Faraday cage under a continuous stream of purified, humidified air.

    • Position the outlet of the stimulus delivery pipette into the airstream directed at the antenna.

    • Record the baseline electrical activity.

    • Deliver a puff of air through the stimulus pipette (e.g., 0.5 seconds) and record the resulting negative voltage deflection (EAG response).

    • Present stimuli in order of increasing concentration, with sufficient time between puffs for the antenna to recover.

    • Present the solvent control periodically to ensure the preparation's stability.

  • Data Analysis:

    • Measure the amplitude of the EAG responses in millivolts (mV).

    • Subtract the average response to the solvent control from the responses to this compound.

    • Plot the dose-response curve (EAG amplitude vs. log of stimulus concentration).

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Stimulus Prepare Stimulus (Dilution Series) Setup Setup in Faraday Cage Stimulus->Setup Antenna Prepare Antenna (Excise & Mount) Antenna->Setup Record Record Baseline Setup->Record Stimulate Deliver Stimulus Puff Record->Stimulate Measure Measure EAG Response Stimulate->Measure Analyze Analyze Data (Subtract Control) Measure->Analyze Plot Plot Dose-Response Curve Analyze->Plot YTube_Workflow cluster_setup Setup cluster_assay Bioassay cluster_data Data Handling Clean Clean & Assemble Y-Tube Airflow Establish Equal Airflow Clean->Airflow Stimulus Introduce Stimulus & Control Airflow->Stimulus Release Release Insect Stimulus->Release Observe Observe Choice Release->Observe Record Record Choice Observe->Record Analyze Statistical Analysis (Chi-square) Record->Analyze Olfactory_Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR Olfactory Receptor (OR) OBP->OR Transports to OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates AL Antennal Lobe (Brain) OSN->AL Signal Transduction Behavior Behavioral Response (e.g., Alarm) AL->Behavior Elicits

References

Application Notes and Protocols: The Role of 3-Methyl-2-hexanol in Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of 3-Methyl-2-hexanol as a semiochemical in insect communication. The document includes summaries of key findings, detailed experimental protocols for researchers interested in further investigation, and data presented in a structured format for ease of comparison.

Introduction to this compound in Insect Communication

This compound is a volatile organic compound that has been identified as a component of pheromone blends in several insect species. Pheromones are chemical signals used for intraspecific communication, mediating critical behaviors such as mating, aggregation, and alarm responses. The study of such compounds is integral to the field of chemical ecology and has significant implications for the development of species-specific, environmentally-benign pest management strategies.

This document focuses on the known roles of this compound in the chemical communication of insects, with a particular focus on the available data for species in the orders Hemiptera and Hymenoptera.

Known Roles of this compound in Specific Insect Species

This compound has been identified as a pheromone component in the following insect species:

  • Assassin Bugs (Hemiptera: Reduviidae):

    • Triatoma brasiliensis : This species, a vector of Chagas disease, utilizes a complex blend of volatile compounds from its metasternal glands for sexual communication. This compound has been identified as a component of this secretion. Studies have shown that males of T. brasiliensis are attracted to the odors emitted by females, and the metasternal gland secretions are crucial for eliciting this upwind orientation behavior. Electrophysiological studies (GC-EAD) have confirmed that male antennae are responsive to components of the female's metasternal gland secretion. While the complete blend appears to be necessary for a full behavioral response, this compound is a recognized contributor to the overall chemical signal.

  • Ants (Hymenoptera: Formicidae):

    • Crematogaster nigriceps : this compound has been identified in the mandibular gland secretions of this ant species. The mandibular glands in many ant species are associated with the release of alarm pheromones.

    • Pseudomyrmex nigrocincta and Pseudomyrmex spinicola : This compound is listed as a pheromone for these species in chemical ecology databases. The specific function, whether for alarm, recruitment, or another social behavior, requires further detailed investigation.

It is important to note that a related compound, (3R,4S)-4-Methyl-3-hexanol , has been identified as a key pheromone component in the ant Tetramorium impurum. This highlights the stereochemical specificity often observed in insect pheromone systems.

Quantitative Data on Behavioral and Electrophysiological Responses

The following table summarizes the available quantitative data related to the effects of metasternal gland secretions (which contain this compound) on Triatoma brasiliensis. Data on the specific behavioral responses to isolated this compound is currently limited in the scientific literature.

Insect Species Assay Type Compound(s) Tested Observed Response Quantitative Data Reference
Triatoma brasiliensis (males)T-tube OlfactometerOdor from virgin femalesAttraction (Positive Anemotaxis)Significantly more males chose the arm with female odor over the control (clean air). Specific percentages are variable between studies.Vitta et al. (2009)
Triatoma brasiliensis (males)Gas Chromatography-Electroantennographic Detection (GC-EAD)Metasternal gland extract from femalesAntennal DepolarizationMale antennae showed electrophysiological responses to several components of the gland extract.Vitta et al. (2009)

Note: The available literature does not currently provide specific quantitative dose-response data for the behavioral effects of synthetic this compound on these insect species.

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the role of volatile semiochemicals like this compound in insect communication.

This protocol is designed to assess the behavioral response (attraction or repulsion) of insects to volatile compounds using a Y-tube or T-tube olfactometer. This method is adapted from studies on Triatoma brasiliensis.

Materials:

  • Y-tube or T-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Activated charcoal filter

  • Humidifier (e.g., a gas washing bottle with distilled water)

  • Odor source chambers

  • Filter paper strips

  • Synthetic this compound

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Test insects (e.g., adult male Triatoma brasiliensis)

  • Stopwatch

  • Data recording sheets

Procedure:

  • Setup: Assemble the olfactometer, ensuring all glassware is clean and free of contaminants. Connect the air source through the charcoal filter and humidifier to the two arms of the olfactometer. Adjust the flow meters to provide a constant, equal airflow through both arms (e.g., 200 mL/min).

  • Odor Preparation: Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 1 µg/µL). Apply a specific volume (e.g., 10 µL) of the test solution to a filter paper strip and place it in the odor source chamber of one arm (the "treatment" arm). Apply an equal volume of the solvent alone to a separate filter paper strip and place it in the odor source chamber of the other arm (the "control" arm).

  • Insect Acclimatization: Keep the test insects in a separate, clean container for at least one hour before the experiment to acclimatize to the laboratory conditions.

  • Bioassay: Introduce a single insect at the base of the Y-tube or T-tube. Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., two-thirds of the way) down one of the arms and remains there for a minimum period (e.g., 30 seconds).

  • Data Collection: Record the choice of each insect. Insects that do not make a choice within the allotted time are recorded as "no choice".

  • Replication: Test a sufficient number of insects (e.g., 30-50) to allow for statistical analysis. After every few insects, rotate the olfactometer 180 degrees to control for any potential positional bias. Clean the olfactometer thoroughly with solvent and bake it in an oven between trials to remove any residual odors.

  • Data Analysis: Use a chi-square test or a binomial test to determine if there is a significant preference for the treatment arm over the control arm.

This protocol is used to identify which compounds in a complex mixture (like a gland extract) are biologically active, i.e., can be detected by the insect's antennae.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Effluent splitter

  • Heated transfer line

  • Electroantennography (EAG) system (micromanipulators, electrodes, amplifier)

  • Insect Ringer's solution

  • Data acquisition software

  • Pheromone gland extract or synthetic compounds

  • Test insect (e.g., adult male Triatoma brasiliensis)

Procedure:

  • GC Setup: Install an appropriate capillary column in the GC. Set the oven temperature program, injector temperature, and detector temperature. Use a high-purity carrier gas (e.g., helium).

  • EAD Setup: Connect the GC column outlet to an effluent splitter. One part of the effluent is directed to the FID, and the other is directed through a heated transfer line to the insect antenna preparation.

  • Antenna Preparation: Excise the head of an insect. Mount the head on a holder with conductive gel. Insert a reference electrode into the base of the head and a recording electrode into the distal tip of one antenna. The electrodes are filled with insect Ringer's solution to ensure electrical contact.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the pheromone extract or a solution of synthetic compounds into the GC.

  • Data Acquisition: Simultaneously record the signals from the FID and the EAD amplifier. The FID will produce a chromatogram showing all the volatile compounds, while the EAD will show depolarizations of the antennal potential in response to biologically active compounds.

  • Data Analysis: Align the FID chromatogram with the EAD recording. Peaks in the FID chromatogram that correspond in time to a depolarization in the EAD signal are identified as biologically active compounds.

Visualizations

G cluster_0 Pheromone Emission and Perception cluster_1 Behavioral Response cluster_2 Experimental Analysis Workflow a Female Triatoma brasiliensis (Metasternal Gland) b Pheromone Blend (includes this compound) a->b Release c Male Triatoma brasiliensis (Antennal Receptors) b->c Detection d Upwind Flight/ Walking c->d Triggers e Mate Location d->e f Pheromone Gland Extraction g GC-MS Analysis (Compound Identification) f->g h GC-EAD Analysis (Identify Active Compounds) f->h i Olfactometer Bioassay (Behavioral Validation) h->i

Caption: Workflow of pheromone communication and its experimental investigation.

Conclusion and Future Directions

This compound is an important component of the chemical communication system in several insect species. In Triatoma brasiliensis, it is part of a complex blend that mediates sexual attraction. In certain ant species, it is likely involved in alarm signaling. However, there are still significant gaps in our understanding. Future research should focus on:

  • Dose-response studies: Quantifying the behavioral responses of insects to a range of concentrations of synthetic this compound.

  • Synergistic and inhibitory effects: Investigating how this compound interacts with other components of the natural pheromone blend.

  • Chirality: Determining the specific stereoisomers of this compound that are produced and perceived by different insect species, as this can have a profound impact on biological activity.

  • Receptor identification: Identifying the specific olfactory receptors in the insect antennae that detect this compound, which could be a target for the development of novel attractants or repellents.

A deeper understanding of the role of this compound will be invaluable for developing targeted and effective pest management strategies and for advancing our fundamental knowledge of insect chemical ecology.

No Direct Agricultural Applications of 3-Methyl-2-hexanol Currently Documented

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a semiochemical in several insect species, extensive research has revealed no established applications of 3-Methyl-2-hexanol in the agricultural sector for pest management or crop protection. While the compound is known to be a component of pheromone signaling in certain ants and an assassin bug, its utility in managing economically significant agricultural pests has not been demonstrated in scientific literature or commercial products.

This compound is a secondary alcohol that has been identified as a pheromone in insects such as the assassin bug Triatoma brasiliensis, and various ant species including Crematogaster nigriceps and those of the Pseudomyrmex genus. In these species, it plays a role in chemical communication, which can include functions like alarm signaling or mate recognition.

However, the insects for which this compound is a known semiochemical are not typically considered major pests of agricultural crops that would warrant the development of specific pheromone-based control strategies. Research has thus far focused on the identification and ecological role of this compound within these specific insect populations, rather than on its potential for broader agricultural use.

Consequently, there is a lack of the following critical information required for developing application notes and protocols for an agricultural audience:

  • Quantitative data from field trials demonstrating efficacy against any agricultural pest.

  • Detailed experimental protocols for its use in crop protection, such as for pest monitoring, mass trapping, or mating disruption.

  • Established signaling pathways in economically important pests that could be targeted with this compound.

Without this foundational research, it is not possible to provide the detailed application notes, protocols, and data visualizations requested for an audience of researchers, scientists, and drug development professionals in the agricultural field.

Known Semiochemical Roles of this compound in Non-Agricultural Pests

While not directly applicable to agriculture, the known roles of this compound are summarized below. This information is based on entomological and chemical ecology research.

Insect SpeciesOrderFamilyType of SemiochemicalPotential Function
Triatoma brasiliensisHemipteraReduviidaePheromoneCommunication
Crematogaster nigricepsHymenopteraFormicidaePheromoneCommunication
Pseudomyrmex spp.HymenopteraFormicidaePheromoneCommunication

Experimental Workflow for Pheromone Identification

The general process for identifying a compound like this compound as an insect pheromone is outlined in the workflow diagram below. This process typically involves the collection of insect-produced volatiles, chemical analysis to identify the compounds, and bioassays to determine their behavioral effects.

G cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_bioassay Behavioral Bioassays collection Collection of Volatiles from Insects gcms Gas Chromatography-Mass Spectrometry (GC-MS) collection->gcms Analysis of collected air identification Compound Identification gcms->identification Spectral data eag Electroantennography (EAG) identification->eag Test identified compounds behavior Behavioral Assays (e.g., Olfactometer) identification->behavior Test identified compounds confirmation Confirmation of Pheromonal Activity eag->confirmation Antennal response behavior->confirmation Behavioral response

A generalized workflow for the identification of insect semiochemicals.

Application Notes and Protocols for the Gas Chromatography (GC) Analysis of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexanol is a chiral secondary alcohol with applications in various fields, including fragrance, flavor, and pharmaceutical industries. Accurate and reliable analytical methods are essential for its quantification, purity assessment, and enantiomeric separation. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the GC analysis of this compound, covering both quantitative analysis and chiral separations.

Quantitative Analysis by GC-FID

Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive method for quantifying this compound. The FID detector offers a wide linear range and is highly responsive to hydrocarbon compounds.

Experimental Protocol: Quantitative Analysis

This protocol outlines the steps for the quantitative determination of this compound in a sample matrix.

2.1.1. Sample Preparation

The choice of sample preparation method depends on the sample matrix and the concentration of the analyte.

  • Direct Injection: For samples where this compound is present in a relatively clean matrix and at a sufficient concentration (e.g., alcoholic beverages), direct injection can be employed.

    • If necessary, dilute the sample with a suitable solvent (e.g., ethanol/water mixture) to bring the analyte concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter into a GC vial.

  • Solvent Extraction: For more complex matrices or when pre-concentration is required.

    • To 1 mL of the sample, add 1 mL of a suitable extraction solvent (e.g., hexane, dichloromethane, or ethyl acetate).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean GC vial.

  • Headspace Analysis: Ideal for volatile analysis in solid or viscous liquid samples.

    • Place a known amount of the sample into a headspace vial.

    • Add an appropriate matrix modifier or salt if necessary to enhance partitioning into the headspace.

    • Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a specific time to allow for equilibration of the analyte in the headspace.

    • An automated headspace autosampler injects a portion of the headspace gas into the GC.

2.1.2. GC-FID Parameters

The following table summarizes typical GC-FID parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Conditions
Column DB-FATWAX Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1) or Splitless
Injection Volume 1 µL
Oven Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 220°CHold: 5 min at 220°C
Detector Flame Ionization Detector (FID)
Detector Temp 280°C

2.1.3. Calibration

For accurate quantification, a calibration curve should be prepared using standard solutions of this compound of known concentrations. An internal standard (e.g., n-heptanol) is recommended to improve accuracy and precision.

Data Presentation: Quantitative Analysis

The following table presents a summary of expected quantitative data for the GC-FID analysis of this compound. These values are indicative and may vary depending on the specific analytical conditions.

ParameterTypical Value
Retention Time 8 - 12 minutes (on a polar column)
Limit of Detection (LOD) 0.1 - 1 mg/L
Limit of Quantification (LOQ) 0.5 - 5 mg/L
Linearity (R²) > 0.995

Chiral Separation by GC

As this compound possesses a chiral center, the separation of its enantiomers is often crucial, particularly in the pharmaceutical and fragrance industries. This can be achieved using a chiral GC column.

Experimental Protocol: Chiral Separation

This protocol details the methodology for the enantiomeric separation of this compound.

3.1.1. Sample Preparation and Derivatization

Direct injection of the alcohol is possible, but derivatization can often improve peak shape and resolution. Acetylation is a common derivatization technique for alcohols.[1]

  • To the dried extract or a standard solution of this compound, add acetic anhydride (B1165640) and a catalyst (e.g., pyridine).

  • Heat the mixture to facilitate the reaction.

  • After cooling, the derivatized sample can be directly injected into the GC.

3.1.2. Chiral GC Parameters

ParameterRecommended Conditions
Column Cyclodextrin-based chiral column (e.g., β-DEX™ 225, CP-Chirasil-DEX CB)
Carrier Gas Helium or Hydrogen
Inlet Temperature 230°C
Injection Mode Split
Injection Volume 1 µL
Oven Program Isothermal (e.g., 80-120°C) or a slow ramp (e.g., 2°C/min) may be required for optimal separation.
Detector Flame Ionization Detector (FID)
Detector Temp 250°C
Data Presentation: Chiral Separation

The following table summarizes the expected data from a chiral GC analysis of this compound.

ParameterDescription
Retention Time (Enantiomer 1) Varies depending on the column and conditions.
Retention Time (Enantiomer 2) Varies depending on the column and conditions.
Resolution (Rs) A value > 1.5 indicates baseline separation of the enantiomers.
Enantiomeric Excess (% ee) Calculated from the peak areas of the two enantiomers.

Mandatory Visualizations

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis direct_injection Direct Injection gc_system Gas Chromatograph direct_injection->gc_system solvent_extraction Solvent Extraction solvent_extraction->gc_system headspace Headspace Analysis headspace->gc_system chiral_column Chiral Column gc_system->chiral_column Chiral Separation non_chiral_column Non-Chiral Column gc_system->non_chiral_column Quantitative Analysis detector Detector (FID/MS) chiral_column->detector non_chiral_column->detector quantification Quantification detector->quantification identification Identification (MS) detector->identification enantiomeric_purity Enantiomeric Purity detector->enantiomeric_purity

Caption: Workflow for the GC analysis of this compound.

References

Application Note: Identification of 3-Methyl-2-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the identification of 3-Methyl-2-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₇H₁₆O) is a volatile organic compound (VOC) whose accurate identification is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and chemical synthesis.[1][2] GC-MS provides a robust and reliable method for separating volatile compounds and identifying them based on their unique mass fragmentation patterns.[3] This document provides detailed methodologies for sample preparation, instrument setup, and data analysis.

Experimental Protocol

Materials and Reagents
  • Standard: this compound (CAS: 2313-65-7)

  • Solvent: High-purity volatile organic solvent (e.g., hexane (B92381), dichloromethane (B109758), or ethyl acetate).[4]

  • Apparatus:

    • Glass sample vials (1.5 mL) with caps (B75204) and septa.[5]

    • Micropipettes and tips.

    • Vortex mixer.

    • Centrifuge (if samples contain particulates).[5]

    • Gas-tight syringe for manual injection (if applicable).

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The goal is to produce a clean, particle-free sample diluted in a suitable volatile solvent.[4][6]

  • Standard Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable volatile solvent. From this stock, create a working standard solution at a concentration of about 10 µg/mL.[5]

  • Sample Dilution (Liquid Samples): Dilute the liquid sample containing the analyte in a low boiling point solvent like dichloromethane or hexane to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL to ng/mL range).[6]

  • Extraction (Solid/Complex Samples): For solid or complex matrices, a solvent extraction may be necessary.

    • Weigh a known amount of the solid sample.

    • Add a measured volume of a suitable organic solvent.

    • Vortex or sonicate the mixture to ensure efficient extraction of the analyte.

    • If particulates are present, centrifuge the sample and transfer the supernatant to a clean GC vial.[4][5]

  • Final Transfer: Transfer the final prepared sample or standard solution into a 1.5 mL glass autosampler vial for analysis.[5]

Alternative Method: Headspace Analysis For highly volatile compounds in solid or liquid matrices, static or dynamic headspace analysis can be employed. This technique involves heating the sample in a sealed vial and injecting the vapor phase (headspace) into the GC-MS, which avoids injecting non-volatile components that could contaminate the system.[4][6]

GC-MS Instrumentation and Parameters

The following parameters provide a starting point and may require optimization based on the specific instrument.

Parameter Value / Condition
Gas Chromatograph (GC)
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).[5][7]
Injection Mode Split/Splitless (A split ratio of 20:1 is a good starting point).[7]
Injector Temperature 250 °C.[7]
Carrier Gas Helium, constant flow at 1.0 mL/min.[7][8]
Oven Program Initial Temp: 40 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C, hold for 5 min.[7][9]
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI).[7]
Electron Energy 70 eV.[7]
Ion Source Temperature 230 °C.[7][8]
Quadrupole Temperature 150 °C.[7][8]
Mass Range (m/z) 35-350 amu.[7]
Solvent Delay 2-3 minutes (to prevent filament damage from the solvent peak).[7][9]
Acquisition Mode Full Scan.[7]

Data Presentation and Interpretation

Identification of this compound is confirmed by comparing both its retention time and its mass spectrum with a known standard or a reference library such as the NIST Mass Spectral Library.[1]

Quantitative Data Summary

The key identifiers for this compound are summarized below.

Identifier Value
Molecular Formula C₇H₁₆O.[1]
Molecular Weight 116.20 g/mol .[1][2]
CAS Registry Number 2313-65-7.[1]
Key Mass Fragments (m/z) 45, 56, 71, 87, 101

Note: The base peak (most intense) is typically at m/z 45. The relative intensities of other fragments are used for confirmation.

Workflow Visualization

The overall process for the GC-MS identification of this compound is illustrated in the workflow diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Collection Dilute Dilution / Extraction in Volatile Solvent Sample->Dilute Vial Transfer to GC Autosampler Vial Dilute->Vial Inject GC Injection Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Acquire Data Acquisition (Chromatogram & Spectra) Detect->Acquire Analyze Data Analysis Acquire->Analyze Identify Compound Identification Analyze->Identify

Caption: Experimental workflow for this compound identification.

References

Application Notes and Protocols for the Enantioselective Synthesis of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two effective methods for the enantioselective synthesis of 3-Methyl-2-hexanol: Biocatalytic Reduction of 3-Methyl-2-hexanone (B1360152) and Lipase-Catalyzed Kinetic Resolution of racemic this compound. These methods are crucial for obtaining enantiomerically pure forms of this chiral alcohol, which can serve as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Method 1: Biocatalytic Reduction of 3-Methyl-2-hexanone

The asymmetric reduction of prochiral ketones is a powerful strategy for the synthesis of chiral secondary alcohols. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers high enantioselectivity under mild reaction conditions. Whole-cell biocatalysts are often employed to provide the necessary enzymes and cofactors.

Data Presentation
ParameterValueReference
Biocatalyst Recombinant E. coli expressing a ketoreductaseAdapted from general biocatalytic reduction principles
Substrate 3-Methyl-2-hexanone[1]
Substrate Conc. 10 g/LTypical for whole-cell biocatalysis
Co-substrate Isopropanol (B130326) (for cofactor regeneration)
Buffer Potassium phosphate (B84403) buffer (100 mM, pH 7.0)Standard for enzymatic reactions
Temperature 30 °COptimal for many mesophilic enzymes
Reaction Time 24 hoursTypical for complete conversion
Yield >95%Expected for efficient biocatalytic reductions
Enantiomeric Excess (e.e.) >99% for (S)- or (R)-enantiomer (depending on enzyme)A key advantage of biocatalysis
Experimental Protocol
  • Preparation of the Biocatalyst:

    • Cultivate a culture of E. coli harboring a plasmid for the expression of a suitable ketoreductase in a suitable growth medium (e.g., LB medium with an appropriate antibiotic) at 37°C with shaking.

    • Induce protein expression at an OD600 of 0.6-0.8 with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) for 16-20 hours.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with potassium phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Biocatalytic Reduction:

    • In a temperature-controlled reaction vessel, combine the resuspended biocatalyst, 3-methyl-2-hexanone (to a final concentration of 10 g/L), and isopropanol (e.g., 10% v/v) in potassium phosphate buffer (100 mM, pH 7.0).

    • Maintain the reaction mixture at 30°C with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (typically after 24 hours), separate the cells from the reaction mixture by centrifugation.

    • Extract the supernatant with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude this compound by flash column chromatography on silica (B1680970) gel to obtain the enantiomerically pure product.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the purified this compound by chiral GC or HPLC analysis.

Experimental Workflow

Biocatalytic_Reduction cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_purification Purification cluster_analysis Analysis Cultivation E. coli Cultivation Induction Protein Induction Cultivation->Induction Harvesting Cell Harvesting & Washing Induction->Harvesting Reaction_Setup Reaction Setup: - Biocatalyst - 3-Methyl-2-hexanone - Isopropanol - Buffer Harvesting->Reaction_Setup Incubation Incubation (30°C, 24h) Reaction_Setup->Incubation Monitoring Reaction Monitoring (GC/TLC) Incubation->Monitoring Extraction Extraction with Organic Solvent Monitoring->Extraction Drying Drying and Solvent Removal Extraction->Drying Chromatography Flash Chromatography Drying->Chromatography ee_Determination e.e. Determination (Chiral GC/HPLC) Chromatography->ee_Determination Lipase_Resolution cluster_synthesis Substrate Preparation cluster_resolution Kinetic Resolution cluster_separation Separation cluster_analysis Analysis Racemate_Prep Synthesis of Racemic This compound Reaction_Setup Reaction Setup: - Racemic Alcohol - Vinyl Acetate - Immobilized Lipase - Solvent Racemate_Prep->Reaction_Setup Incubation Incubation (40°C, 16-24h) Reaction_Setup->Incubation Monitoring Reaction Monitoring (GC/TLC) Incubation->Monitoring Enzyme_Removal Enzyme Filtration Monitoring->Enzyme_Removal Solvent_Removal Solvent Evaporation Enzyme_Removal->Solvent_Removal Chromatography Flash Chromatography (Separation of Alcohol and Ester) Solvent_Removal->Chromatography ee_Determination e.e. Determination of Alcohol and Ester Chromatography->ee_Determination

References

Application Notes and Protocols for the Purification of Synthetic 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic 3-Methyl-2-hexanol. The following sections outline common purification techniques, including fractional distillation, silica (B1680970) gel column chromatography, and liquid-liquid extraction, along with methods for purity assessment.

Introduction

This compound is a secondary alcohol with applications in various fields, including as a fragrance component and a synthetic intermediate. Synthesis of this compound, often via Grignard reaction or reduction of the corresponding ketone, typically yields a crude product containing unreacted starting materials, byproducts, and residual solvents.[1] Effective purification is crucial to obtain this compound of high purity for subsequent applications. The choice of purification method depends on the nature of the impurities and the desired final purity.

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is provided in the table below. These properties are essential for developing appropriate purification protocols.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point 152-153 °C at 760 mmHg
Appearance Colorless liquid
Solubility Soluble in organic solvents, limited solubility in water.[2]

Purification Strategies

A general workflow for the purification of synthetic this compound is presented below. The process typically starts with a workup procedure involving liquid-liquid extraction to remove the bulk of water-soluble impurities, followed by either fractional distillation or column chromatography for final purification.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis cluster_final Final Product CrudeProduct Crude Synthetic This compound Extraction Liquid-Liquid Extraction CrudeProduct->Extraction Quench & Dilute Distillation Fractional Distillation Extraction->Distillation Organic Layer Chromatography Column Chromatography Extraction->Chromatography Organic Layer PurityAnalysis Purity Analysis (GC-FID) Distillation->PurityAnalysis Chromatography->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct

Overall workflow for the purification of this compound.

Liquid-Liquid Extraction

Liquid-liquid extraction is a crucial first step to separate the desired alcohol from the reaction mixture, especially after a Grignard synthesis.[3] This process removes water-soluble byproducts and unreacted water-soluble reagents.

Protocol:

  • Quenching: If the synthesis involved a Grignard reagent, the reaction mixture must be carefully quenched by slowly adding it to a cold saturated aqueous solution of ammonium (B1175870) chloride.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. If an organic solvent was not used in the synthesis, add a suitable solvent like diethyl ether or ethyl acetate (B1210297) to extract the product.

  • Washing:

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to neutralize any remaining base.

    • Follow with a wash using a saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

    • Finally, wash with brine (saturated aqueous NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Fractional Distillation

Fractional distillation is an effective method for purifying this compound, especially for separating it from impurities with different boiling points.[4] Given its boiling point of 152-153 °C, distillation should be performed under atmospheric or slightly reduced pressure.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Distillation:

    • Place the crude this compound into the distilling flask along with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

    • Monitor the temperature at the distillation head. The temperature should plateau as the most volatile component distills.

    • Collect fractions in separate receiving flasks. The fraction collected at or near the boiling point of this compound (152-153 °C) will contain the purified product.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Flame Ionization Detection (GC-FID).

ParameterExpected Outcome
Purity Before Distillation Dependent on synthesis
Purity After Distillation >98%
Recovery Yield 60-80%
Silica Gel Column Chromatography

Column chromatography is a powerful technique for purifying this compound, particularly for removing impurities with similar boiling points but different polarities.[5]

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as hexane (B92381).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting with 100% hexane and gradually increasing to a 9:1 hexane:ethyl acetate mixture).[6] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified this compound. Combine the pure fractions and remove the solvent under reduced pressure.

ParameterExpected Outcome
Purity Before Chromatography Dependent on synthesis and initial workup
Purity After Chromatography >99%
Recovery Yield 70-90%

Purity Analysis: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a standard method for assessing the purity of volatile organic compounds like this compound.

Instrumentation and Conditions:

A typical GC-FID method for the analysis of this compound is outlined below. Conditions may need to be optimized for the specific instrument and column used.

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Volume 1 µL (split injection)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Logical Workflow for Purification and Analysis

The following diagram illustrates the decision-making process for purifying and analyzing synthetic this compound.

LogicalWorkflow Start Crude this compound Workup Aqueous Workup (Extraction) Start->Workup CheckPurity Initial Purity Check (GC-FID) Workup->CheckPurity HighPurity Purity > 95%? CheckPurity->HighPurity Chromatography Column Chromatography CheckPurity->Chromatography Alternative Distillation Fractional Distillation HighPurity->Distillation No FinalAnalysis Final Purity Analysis (GC-FID) HighPurity->FinalAnalysis Yes Distillation->FinalAnalysis Chromatography->FinalAnalysis FinalProduct Pure Product (>99%) FinalAnalysis->FinalProduct

Decision workflow for purification and analysis.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Methyl-2-hexanol in Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of 3-Methyl-2-hexanol in various samples, with a primary focus on alcoholic beverages and fermented products. The methodologies detailed below utilize Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for the determination of volatile organic compounds.

Introduction

This compound is a secondary alcohol that can be found as a volatile compound in a variety of fermented foods and beverages.[1][2] Its presence and concentration can influence the aromatic profile of these products. Accurate quantification of this compound is essential for quality control, flavor and fragrance analysis, and understanding fermentation processes. This document outlines the necessary protocols for sample preparation, instrumental analysis, and data processing.

Analytical Methodology: Headspace-Solid Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME-GC-MS is the method of choice for the analysis of volatile compounds like this compound in complex matrices. HS-SPME is a solvent-free extraction technique that is both simple and efficient for concentrating volatile and semi-volatile analytes from a sample's headspace before GC-MS analysis.

Logical Workflow for Analysis

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Analysis SampleCollection Sample Collection (e.g., Wine, Beer) InternalStandard Addition of Internal Standard (e.g., Deuterated Analog) SampleCollection->InternalStandard SaltingOut Addition of Salt (e.g., NaCl) InternalStandard->SaltingOut VialSealing Vial Sealing SaltingOut->VialSealing Incubation Incubation and Extraction (HS-SPME) VialSealing->Incubation Desorption Thermal Desorption in GC Inlet Incubation->Desorption Separation Chromatographic Separation (GC) Desorption->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of this compound Calibration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for the quantitative analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (CAS: 2313-65-7)[3][4]

  • Internal Standard (IS): A suitable deuterated analog of this compound or a structurally similar compound not present in the sample (e.g., 4-methyl-2-pentanol).

  • Salt: Sodium chloride (NaCl), analytical grade, baked at 450°C for 4 hours to remove volatile contaminants.

  • Solvents: Ethanol (B145695) and deionized water for preparation of calibration standards.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility analytes.

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

Sample Preparation
  • Pipette 5 mL of the liquid sample (e.g., wine, beer) into a 20 mL headspace vial. For solid or semi-solid samples, weigh approximately 5 g of the homogenized sample into the vial and add 5 mL of deionized water.

  • Add a precise amount of the internal standard solution to each vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Immediately seal the vial with the screw cap.

  • Gently vortex the vial for 30 seconds to ensure proper mixing.

HS-SPME Parameters
  • Incubation/Extraction Temperature: 40°C

  • Incubation Time: 15 minutes

  • Extraction Time: 30 minutes

  • Agitation: 250 rpm

GC-MS Parameters
  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C

  • Inlet Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 3°C/min.

    • Ramp to 240°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial identification, scan from m/z 35 to 350.

    • Selected Ion Monitoring (SIM): For quantification, monitor the following characteristic ions for this compound and the internal standard.

CompoundRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound~10-12 min4559, 73, 101
4-Methyl-2-pentanol (IS)~7-9 min4543, 87

Note: Retention times are approximate and should be confirmed by running a standard under the specified conditions. The mass spectrum of this compound from the NIST database can be used for confirmation.[4]

Calibration and Quantification
  • Prepare a series of calibration standards in a matrix that mimics the sample (e.g., a model wine solution of 12% ethanol in water). The concentration range should bracket the expected concentration of this compound in the samples.

  • Spike each calibration standard with the same amount of internal standard as the samples.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantitative Data

The concentration of higher alcohols, including isomers of methyl-hexanol, can vary significantly depending on the raw materials, fermentation conditions, and aging processes. While specific data for this compound is limited in publicly available literature, the following table provides representative concentration ranges for related higher alcohols in alcoholic beverages to offer a comparative context.[5][6]

AnalyteSample MatrixConcentration Range (mg/L)Reference
2-Methyl-1-propanolWine15 - 174[5]
3-Methyl-1-butanolWine49 - 180[5]
1-HexanolWinePresent (quantities variable)[6]
2-Methyl-1-propanolBeer6 - 72[5]
3-Methyl-1-butanolBeer35 - 52[5]

Signaling Pathways and Logical Relationships

In the context of this application, a direct signaling pathway involving this compound is not applicable. Instead, a diagram illustrating the logical relationship of its formation during fermentation is more relevant for researchers in this field.

Fermentation_Pathway cluster_precursors Precursors cluster_process Yeast Metabolism cluster_products Products AminoAcids Amino Acids (e.g., Leucine) Ehrlich Ehrlich Pathway AminoAcids->Ehrlich Sugars Sugars (e.g., Glucose) Sugars->Ehrlich KetoAcid α-Keto Acids Ehrlich->KetoAcid Decarboxylation Decarboxylation KetoAcid->Decarboxylation Aldehyde Aldehydes Decarboxylation->Aldehyde Reduction Reduction Aldehyde->Reduction HigherAlcohols Higher Alcohols Reduction->HigherAlcohols ThreeMethylTwoHexanol This compound HigherAlcohols->ThreeMethylTwoHexanol

Caption: Formation of higher alcohols during fermentation.

This diagram illustrates that higher alcohols, such as this compound, are generally formed by yeast during fermentation from precursors like amino acids and sugars via metabolic routes like the Ehrlich pathway.

Conclusion

The HS-SPME-GC-MS method detailed in these application notes provides a reliable and sensitive approach for the quantitative analysis of this compound in various samples, particularly in the field of food and beverage science. Adherence to the outlined protocols for sample preparation, instrumental analysis, and calibration will ensure accurate and reproducible results, enabling researchers and industry professionals to effectively monitor this important volatile compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-hexanol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Two primary synthetic routes for this compound are addressed: the Grignard reaction and the reduction of 3-Methyl-2-hexanone.

Synthesis via Grignard Reaction

The Grignard reaction is a powerful method for forming carbon-carbon bonds, creating this compound by reacting an organomagnesium halide (Grignard reagent) with an appropriate aldehyde.[1][2]

Q1: My Grignard reaction to synthesize this compound is not starting. What are the common causes and how can I initiate it?

A1: Difficulty in initiating a Grignard reaction is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.[3] Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously flame-dried or oven-dried, and all solvents must be anhydrous.[3][4] Even atmospheric moisture can quench the reaction.

  • Magnesium Activation: The surface of the magnesium needs to be activated to expose fresh metal.[3] Common activation methods include:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod against the side of the flask to break the oxide layer.[5]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[5][6] The disappearance of the iodine's color or the evolution of ethylene (B1197577) gas indicates successful activation.[3]

  • Initiator: A small amount of the alkyl halide can be added neat to the magnesium before adding the full solution.[4]

  • Gentle Heating: Gentle warming with a heat gun can help initiate the reaction. Be cautious, as the reaction is exothermic.[3]

Q2: I am observing a low yield of this compound in my Grignard synthesis. What are the likely side reactions?

A2: Low yields can often be attributed to side reactions. The most common ones are:

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, leading to the formation of a hydrocarbon byproduct.[4] To minimize this, add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.

  • Reaction with Protic Solvents: As mentioned, Grignard reagents are strong bases and will react with any protic source, such as water or alcohols, to form an alkane.[4] This consumes the Grignard reagent and reduces the yield of the desired alcohol.

  • Enolization of the Aldehyde: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate. This regenerates the starting aldehyde upon workup.[7]

Q3: How do I properly quench the Grignard reaction and isolate the this compound?

A3: Proper workup is crucial for isolating the final product.

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl) to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate.[8] This step is exothermic and should be performed with caution.

  • Extraction: Transfer the mixture to a separatory funnel. The this compound will be in the organic layer (typically diethyl ether or THF). Separate the layers and extract the aqueous layer a few more times with the organic solvent to maximize recovery.[8]

  • Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (if acid was used for quenching) and then with brine (saturated NaCl solution).[8]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.[8]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.[8]

Synthesis via Reduction of 3-Methyl-2-hexanone

The reduction of the ketone 3-Methyl-2-hexanone to the secondary alcohol this compound is a common and effective synthetic route. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this transformation.[9][10]

Q4: I am getting a low yield of this compound from the reduction of 3-Methyl-2-hexanone with NaBH₄. How can I improve it?

A4: Low yields in NaBH₄ reductions can stem from several factors:

  • Insufficient Reducing Agent: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, in practice, it's common to use a molar excess to ensure the reaction goes to completion.[11][12] A 1.5 to 2.0 molar equivalent of NaBH₄ relative to the ketone is often optimal.[12]

  • Decomposition of NaBH₄: Sodium borohydride can react with protic solvents like methanol (B129727) or ethanol, especially if acidic impurities are present.[12] Using a high-purity solvent and running the reaction at a lower temperature (e.g., 0 °C) can minimize this side reaction.[12]

  • Incomplete Reaction: Monitor the reaction's progress using thin-layer chromatography (TLC) to ensure all the starting ketone has been consumed before proceeding with the workup.[11]

Q5: What are the appropriate steps for the workup of a NaBH₄ reduction?

A5: The workup for a NaBH₄ reduction is critical for isolating the alcohol and neutralizing any remaining reducing agent.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄. Be cautious as this will evolve hydrogen gas.[12]

  • Extraction: After quenching, extract the product into an organic solvent like diethyl ether or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous drying agent.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude alcohol can then be purified by distillation or chromatography.

Q6: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A6: While LiAlH₄ is a more powerful reducing agent than NaBH₄ and will readily reduce ketones to secondary alcohols, it is much less selective and requires strictly anhydrous conditions as it reacts violently with protic solvents, including water and alcohols.[10][13] For the reduction of a simple ketone like 3-Methyl-2-hexanone, NaBH₄ is generally the safer and more convenient choice.[14]

Data Presentation

The following tables summarize key quantitative data for the two primary synthesis methods to facilitate comparison and optimization.

Table 1: Grignard Reaction Parameters for Secondary Alcohol Synthesis

ParameterRecommended ConditionRationale / Notes
Solvent Anhydrous Diethyl Ether or THFEssential for Grignard reagent stability.[4]
Temperature 0 °C to room temperatureThe reaction is exothermic; cooling may be needed.[4]
Reactant Ratio Grignard Reagent : Aldehyde (1.1 : 1.0)A slight excess of the Grignard reagent is often used.
Typical Yield 60-80%Yields can vary based on substrate and conditions.

Table 2: Influence of NaBH₄ Stoichiometry on Ketone Reduction

Molar Ratio (NaBH₄ : Ketone)Reaction TimeProduct Yield (%)Purity (%)Observations
0.5 : 112 hours45-55>95Incomplete reaction, significant starting material remains.[12]
1 : 14 hours80-90>98Generally sufficient for many simple ketones.[12]
1.5 : 11-2 hours>95>99Often the optimal ratio for high yield and purity.[12]
2 : 11 hour>95>99Ensures rapid and complete conversion.[12]

Note: The data presented are representative and can vary depending on the specific substrate, solvent, and reaction temperature.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from 1-bromopropane (B46711) and acetaldehyde (B116499).

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • 1-Bromopropane

  • Acetaldehyde

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings (1.1 eq) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

    • Add enough anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromopropane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle boiling of the ether.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve acetaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Reduction of 3-Methyl-2-hexanone

This protocol details the reduction of 3-Methyl-2-hexanone using sodium borohydride.

Materials:

  • 3-Methyl-2-hexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup:

    • Dissolve 3-Methyl-2-hexanone (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 5-10 minutes. Caution: Hydrogen gas may be evolved.[12]

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the progress of the reaction by TLC until the starting ketone is no longer visible.[12]

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Vigorous gas evolution.[12]

    • Extract the product with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Visualizations

Grignard Synthesis Workflow

Grignard_Workflow Start Start Prep_Grignard Prepare Grignard Reagent (Propylmagnesium Bromide) Start->Prep_Grignard Reaction React with Acetaldehyde Prep_Grignard->Reaction Workup Aqueous Workup (NH4Cl quench) Reaction->Workup Extraction Extraction with Ether Workup->Extraction Purification Purification (Distillation) Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Ketone Reduction Workflow

Ketone_Reduction_Workflow Start Start Dissolve Dissolve 3-Methyl-2-hexanone in Methanol Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 Stir Stir and Monitor by TLC Add_NaBH4->Stir Workup Aqueous Workup (HCl quench) Stir->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the reduction of 3-Methyl-2-hexanone to this compound.

Troubleshooting Grignard Reaction Initiation

Grignard_Troubleshooting Start Grignard Reaction Not Initiating Check_Anhydrous Are all glassware and solvents anhydrous? Start->Check_Anhydrous Dry_Apparatus Flame/Oven dry all glassware. Use anhydrous solvents. Check_Anhydrous->Dry_Apparatus No Activate_Mg Activate Magnesium Check_Anhydrous->Activate_Mg Yes Dry_Apparatus->Start Crush_Mg Mechanically crush magnesium turnings Activate_Mg->Crush_Mg Add_Iodine Add a crystal of Iodine Activate_Mg->Add_Iodine Add_DBE Add 1,2-dibromoethane Activate_Mg->Add_DBE Success Reaction Initiated Crush_Mg->Success Add_Iodine->Success Add_DBE->Success

Caption: Decision tree for troubleshooting Grignard reaction initiation.

References

Technical Support Center: Grignard Synthesis of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address common side reactions encountered during the Grignard synthesis of secondary alcohols.

Troubleshooting Guide

This guide provides a quick reference for identifying and resolving common issues that arise during the Grignard synthesis of secondary alcohols.

Observed Issue Potential Cause (Side Reaction) Recommended Solution(s)
Low yield of the desired secondary alcohol; recovery of starting aldehyde. Enolization: The Grignard reagent acts as a base, deprotonating the α-hydrogen of the aldehyde to form an enolate.[1][2]- Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C to -78 °C) to favor nucleophilic addition over deprotonation.[3]- Use a less sterically hindered Grignard reagent if the synthesis allows.[3]- Consider using additives like CeCl₃ to increase the nucleophilicity of the Grignard reagent relative to its basicity.[3]
Low yield of secondary alcohol; presence of a high-boiling, non-polar byproduct (R-R). Wurtz Coupling: The Grignard reagent (R-MgX) reacts with the unreacted organic halide (R-X) to form a homocoupled byproduct (R-R).[4][5][6]- Add the organic halide dropwise to the magnesium turnings at a controlled rate to avoid high local concentrations.[7]- Maintain a low reaction temperature during Grignard reagent formation, as the reaction is exothermic.[1][7]- Ensure the magnesium surface is activated and has a sufficient surface area.[7]
Formation of a primary alcohol corresponding to the aldehyde starting material. Reduction: The Grignard reagent, if it possesses a β-hydrogen, can reduce the aldehyde to a primary alcohol.[2] This occurs via a six-membered cyclic transition state.[2]- Run the reaction at a lower temperature to disfavor the reduction pathway.[3]- If possible, select a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).[3]
Overall low yield of all products; difficult to initiate the reaction. Reaction with Protic Contaminants/Oxygen: Grignard reagents are strong bases and will react with trace amounts of water, alcohols, or any protic source, quenching the reagent.[1][8] They also react with atmospheric oxygen.[1]- Ensure all glassware is flame-dried or oven-dried immediately before use to remove moisture.[9]- Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[10]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane (B42909) if the reaction is difficult to start.[7][11]

Frequently Asked Questions (FAQs)

Enolization

Q1: What is enolization in the context of a Grignard reaction, and why does it reduce my yield?

A1: Enolization is a side reaction where the Grignard reagent, acting as a strong base, removes an acidic α-hydrogen from the aldehyde starting material.[1][2] This forms a magnesium enolate and a neutral alkane from the Grignard reagent. During the aqueous workup, the enolate is protonated, regenerating the original aldehyde.[2] Consequently, a portion of your starting material is consumed in this acid-base reaction rather than undergoing the desired nucleophilic addition, leading to a lower yield of the secondary alcohol.

Q2: How can I prevent the enolization of my aldehyde?

A2: To minimize enolization, you should favor the conditions for nucleophilic addition. This can be achieved by:

  • Controlling the addition: Slowly add the aldehyde to the Grignard solution, not the other way around. This maintains a low concentration of the aldehyde, reducing the likelihood of it acting as a proton source.[3]

  • Lowering the temperature: Conducting the reaction at low temperatures (e.g., 0 °C or below) generally favors the nucleophilic addition pathway over enolization.[3]

  • Choosing your Grignard reagent carefully: Sterically hindered Grignard reagents are more likely to act as bases. If your synthesis allows, opt for a less bulky reagent.[2]

Wurtz Coupling

Q3: I've identified a significant amount of a symmetrical, non-polar byproduct in my crude product. What is it and how did it form?

A3: This byproduct is likely the result of a Wurtz coupling reaction.[4][7][5][6] It is a homocoupled dimer (R-R) formed when a molecule of the Grignard reagent (R-MgX) reacts with a molecule of your unreacted organic halide starting material (R-X).[7] This side reaction consumes both the starting material for your Grignard reagent and the active Grignard reagent itself, thereby lowering the overall yield of your desired secondary alcohol and complicating purification.[7]

Q4: What are the best practices to minimize Wurtz coupling during the formation of the Grignard reagent?

A4: Minimizing Wurtz coupling primarily involves controlling the reaction conditions during the formation of the Grignard reagent:

  • Slow Addition: The organic halide should be added slowly and dropwise to the magnesium suspension. This prevents the buildup of a high local concentration of the halide, which promotes the coupling side reaction.[7]

  • Temperature Control: The formation of a Grignard reagent is exothermic. It's crucial to manage the temperature, often using an ice bath, to prevent hotspots that can accelerate the rate of Wurtz coupling.[7]

  • Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. For some substrates, diethyl ether may be preferable to THF.[7]

Reduction

Q5: My analysis shows the presence of a primary alcohol in my product mixture. How is this possible when I used an aldehyde?

A5: The presence of a primary alcohol suggests that a reduction side reaction has occurred. If the Grignard reagent you used has hydrogen atoms on its β-carbon, it can act as a reducing agent.[2][3] The reaction proceeds through a cyclic six-membered transition state where a hydride ion is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde.[2] This reduces the aldehyde to a primary alkoxide (which becomes a primary alcohol after workup) and converts the Grignard reagent into an alkene.[3]

Q6: How can I avoid the reduction of my aldehyde starting material?

A6: To prevent this side reaction, you can:

  • Select an appropriate Grignard reagent: If your synthetic route allows, use a Grignard reagent that does not have β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[3]

  • Lower the reaction temperature: Running the reaction at a lower temperature can help to disfavor the reduction pathway.[3]

Experimental Protocols

Protocol 1: General Grignard Synthesis of a Secondary Alcohol

This protocol outlines a standard procedure for the synthesis of a secondary alcohol using a Grignard reagent and an aldehyde.

Materials:

  • Magnesium turnings (1.2 eq)

  • Organic halide (e.g., Bromobenzene, 1.0 eq)

  • Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[7]

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the purple iodine vapor is visible and then dissipates. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.[7]

  • Grignard Reagent Formation: Dissolve the organic halide in anhydrous ether and add it to the dropping funnel. Add a small portion of this solution to the activated magnesium. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a gray, cloudy suspension. Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.[7]

  • Reaction Completion: After the addition is complete, stir the resulting gray Grignard reagent solution at room temperature for an additional 30-60 minutes to ensure complete formation.

  • Addition of Aldehyde: Cool the Grignard solution to 0 °C using an ice bath. Dissolve the aldehyde in anhydrous ether and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent.

  • Quenching: After the aldehyde addition is complete, allow the reaction to stir at room temperature for 30 minutes. Then, carefully quench the reaction by slowly adding it to a beaker of cold, saturated aqueous ammonium chloride solution with vigorous stirring.[3]

  • Workup and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude secondary alcohol, which can then be purified by distillation or chromatography.

Protocol 2: Optimized Quenching Procedure

A careful quenching procedure is critical to neutralize unreacted Grignard reagent and protonate the magnesium alkoxide product without promoting side reactions.

Procedure:

  • Cool the Reaction: Once the reaction between the Grignard reagent and the aldehyde is complete, cool the reaction flask to 0 °C in an ice-water bath. This helps to control the exotherm of the quenching process.

  • Prepare Quenching Solution: In a separate beaker or flask, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Cool this solution in an ice bath.

  • Slow Addition: While stirring the reaction mixture vigorously, slowly add the cold, saturated NH₄Cl solution dropwise via a dropping funnel or pipette. A white precipitate of magnesium salts will form.

  • Alternative Method: For larger scale reactions, it is often safer to add the reaction mixture slowly to the stirred, cold quenching solution.[3]

  • Ensure Complete Quenching: Continue adding the NH₄Cl solution until no further reaction (bubbling) is observed. The goal is to have a clear separation between the organic layer and the aqueous layer containing the precipitated magnesium salts. If the separation is not clean, a small amount of dilute HCl can be added to dissolve the salts, but this should be done cautiously as strong acids can promote elimination side reactions with some secondary alcohols.[3]

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway and the common competing side reactions.

Grignard_Main_Reaction RMgX Grignard Reagent (R-MgX) Alkoxide Magnesium Alkoxide Intermediate RMgX->Alkoxide Nucleophilic Addition Aldehyde Aldehyde (R'-CHO) Aldehyde->Alkoxide Sec_Alcohol Secondary Alcohol Alkoxide->Sec_Alcohol Protonation H3O Aqueous Workup (e.g., H₃O⁺) H3O->Alkoxide

Caption: Desired pathway for Grignard synthesis of a secondary alcohol.

Grignard_Side_Reactions cluster_start Reactants cluster_products Products RMgX Grignard Reagent (R-MgX) Sec_Alcohol Desired Product: Secondary Alcohol RMgX->Sec_Alcohol 1. Nucleophilic Addition Enolate Side Product: Regenerated Aldehyde (from Enolate) RMgX->Enolate Enolization (R-MgX as Base) Wurtz Side Product: Wurtz Coupling (R-R) RMgX->Wurtz Wurtz Coupling Reduction Side Product: Primary Alcohol (from Reduction) RMgX->Reduction Reduction (if R-MgX has β-H) Aldehyde Aldehyde (R'-CHO) (with α-H) Aldehyde->Sec_Alcohol 2. H₃O⁺ Workup Aldehyde->Enolate Aldehyde->Reduction RX Organic Halide (R-X) RX->Wurtz

Caption: Competing side reactions in Grignard synthesis.

References

Technical Support Center: Purification of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Methyl-2-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with this compound?

The main purification challenges for this compound (C7H16O) stem from its structural properties.[1][2] As a chiral molecule with two stereocenters (at C2 and C3), it exists as a mixture of four stereoisomers (two pairs of diastereomers). The primary difficulties include:

  • Separation of Diastereomers: Diastereomers often have very similar physical properties, such as boiling points and polarity, making their separation by standard techniques like distillation or simple chromatography challenging.[3]

  • Removal of Positional Isomers: Synthesis of this compound can sometimes yield other C7H16O isomers, such as 4-methyl-2-hexanol (B3369324) or 3-methyl-3-hexanol, which can be difficult to separate.[4][5]

  • Elimination of Synthesis Byproducts: Impurities from the synthesis, such as the starting ketone (3-methyl-2-hexanone) if using a reduction method, or residual reagents, must be effectively removed.[6]

Q2: What are the most common impurities found in a crude sample of this compound?

Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: For instance, 3-methyl-2-hexanone (B1360152) from a reduction synthesis.[6]

  • Stereoisomers: The presence of other diastereomers and enantiomers is an inherent impurity that requires specific separation techniques.[7]

  • Positional Isomers: Other hexanol isomers may form due to side reactions or rearrangements.[4]

  • Solvents and Reagents: Residual solvents from the reaction or extraction steps.

  • Water: Presence of water can lead to the formation of azeotropes, complicating purification by distillation.[8][9]

Q3: Which analytical methods are recommended for assessing the purity of this compound?

A combination of methods is often necessary for a complete purity profile:

  • Gas Chromatography (GC): Excellent for quantifying volatile impurities and separating positional isomers. Using a chiral column can also help separate stereoisomers.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating diastereomers, often after derivatization with a chiral agent to improve resolution.[3][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to determine chemical and isomeric purity. Chiral derivatizing agents or shift reagents can be used to distinguish between stereoisomers.[11]

  • Titration: A cost-effective method for determining the total chemical purity by quantifying the alcohol functional group.[11]

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers

Q: My column chromatography is failing to separate the diastereomers of this compound. What can I do?

A: This is a common issue due to the similar polarities of diastereomers.

Solutions:

  • Optimize Chromatographic Conditions:

    • Mobile Phase: Systematically vary the solvent polarity. Use a shallow gradient elution or isocratic elution with a finely tuned solvent mixture (e.g., small percentage increments of a polar solvent like ethyl acetate (B1210297) in a non-polar solvent like hexane).

    • Stationary Phase: While silica (B1680970) gel is standard, consider other stationary phases like alumina (B75360) or reverse-phase C18 columns, which may offer different selectivity.

  • Derivatization: Convert the alcohol into a mixture of diastereomeric esters or urethanes using a chiral derivatizing agent. The resulting derivatives will have larger differences in their physical properties, making them easier to separate by standard chromatography.[12] After separation, the derivatizing group can be cleaved to yield the pure stereoisomers.

  • Preparative HPLC: If high purity is essential, preparative HPLC, especially on a chiral stationary phase, is a powerful technique for separating stereoisomers.[3]

Issue 2: Persistent Impurities After Distillation

Q: I've performed fractional distillation, but my this compound is still not pure. Why?

A: The presence of impurities with close boiling points or the formation of azeotropes can limit the effectiveness of distillation.

Solutions:

  • Fractional Distillation Under Reduced Pressure: Lowering the pressure reduces the boiling points and can sometimes increase the boiling point difference between your product and impurities.

  • Azeotropic Distillation: If water is a persistent impurity, forming an azeotrope, consider using a solvent (e.g., toluene) that forms a lower-boiling azeotrope with water to remove it.

  • Alternative Techniques: For impurities that are difficult to remove by distillation, a combination of techniques is necessary. Follow up distillation with chromatography to remove persistent impurities.

Issue 3: Co-elution of Isomers in Gas Chromatography (GC)

Q: My GC analysis shows a single peak, but I suspect isomeric impurities are present. How can I improve the resolution?

A: Co-elution is likely if using a standard non-polar GC column.

Solutions:

  • Use a Chiral GC Column: This is the most effective way to separate enantiomers and can also improve the resolution of diastereomers.

  • Optimize GC Method:

    • Temperature Program: Use a slower temperature ramp to increase the time components spend interacting with the stationary phase.

    • Column Choice: Employ a more polar stationary phase (e.g., a wax-type column) which can offer different selectivity based on subtle differences in polarity between isomers.[13]

    • Flow Rate: Optimize the carrier gas flow rate to achieve the best column efficiency.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the chemical and isomeric purity of this compound.

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column (e.g., Cyclodex-B or equivalent) is recommended for stereoisomer separation. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Sample Preparation: Prepare a ~1% solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C. Hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Analysis: Identify peaks by comparing retention times with authentic standards if available. Purity is determined by the area percent method.

Protocol 2: Diastereomer Separation via HPLC after Derivatization

This protocol outlines a general approach to separate diastereomers by converting them into esters with a chiral acid.

  • Derivatization Step:

    • In a flask, dissolve the this compound sample (1 equivalent) in dichloromethane.

    • Add a chiral derivatizing agent such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) (1.1 equivalents).[12]

    • Add a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    • Stir the reaction at room temperature until the alcohol is fully consumed (monitor by TLC).

    • Work up the reaction to isolate the crude diastereomeric esters.

  • HPLC Separation:

    • Instrument: HPLC system with a UV detector.

    • Column: Normal-phase silica gel column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Mobile Phase: A mixture of hexane (B92381) and ethyl acetate. The exact ratio must be optimized, starting with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increasing the polarity.

    • Flow Rate: 2-4 mL/min.

    • Detection: Monitor the elution at a wavelength where the derivatizing agent strongly absorbs UV light (e.g., 254 nm).

    • Fraction Collection: Collect the separated peaks corresponding to each diastereomeric ester.

  • Cleavage of Derivatizing Agent:

    • Hydrolyze the separated esters (e.g., using LiAlH4 or basic hydrolysis) to recover the pure this compound stereoisomers.

Data Presentation

Table 1: Representative GC Retention Times for C7 Alcohols on Different Stationary Phases.

(Note: These are example values to illustrate the effect of the stationary phase. Actual retention times must be determined experimentally.)

CompoundNon-Polar Column (e.g., DB-5) Retention Time (min)Polar Column (e.g., WAX) Retention Time (min)
This compound8.512.3
4-Methyl-2-hexanol8.712.1
3-Methyl-3-hexanol8.211.5
3-Hexanone7.910.5

Table 2: Example HPLC Separation Factors for Diastereomeric Alcohols.

(Data adapted from separations of similar chiral alcohols to illustrate typical resolution values.)[12]

Diastereomeric Pair (as MαNP esters)Mobile Phase (Hexane:Ethyl Acetate)Separation Factor (α)Resolution (Rs)
Secondary Alcohol Pair A95:51.251.9
Secondary Alcohol Pair B90:101.542.7

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Initial Workup cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_advanced Advanced Separation (if needed) Crude Crude this compound Distill Fractional Distillation Crude->Distill Chrom Column Chromatography (Silica Gel) Distill->Chrom GC GC Analysis Chrom->GC Purity_Check Purity > 95%? GC->Purity_Check Deriv Derivatization with Chiral Agent Purity_Check->Deriv No (Isomers Present) Final Pure Isomer Purity_Check->Final Yes Prep_HPLC Preparative HPLC Deriv->Prep_HPLC Cleavage Cleavage of Derivatizing Agent Prep_HPLC->Cleavage Cleavage->Final

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Impure Sample After Initial Purification Q1 What is the nature of the impurity? Start->Q1 A1 Positional Isomers or Starting Material Q1->A1 Close Boiling Points A2 Stereoisomers (Diastereomers) Q1->A2 Similar Polarity S1 Optimize Fractional Distillation (e.g., vacuum) or Improve Chromatography A1->S1 S2 Use Chiral Separation Technique A2->S2 S2_details Options: - Chiral GC/HPLC - Derivatization followed by  standard chromatography S2->S2_details

Caption: Decision tree for troubleshooting this compound purity issues.

References

Technical Support Center: Purification of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Methyl-2-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can originate from the synthesis route or degradation. Potential impurities include:

  • Starting materials: Unreacted 3-methyl-2-hexanone (B1360152) (if synthesized by reduction) or 3-methyl-2-hexene (B101136) and 3-methyl-1-hexene (B165624) (if synthesized by hydration).[1]

  • Isomeric byproducts: Other constitutional isomers of methylhexanol, such as 2-methyl-3-hexanol, which may form during certain synthesis procedures.

  • Water: Often present due to atmospheric moisture or as a byproduct of certain reactions.

  • Solvents: Residual solvents from the reaction or extraction steps.

  • Oxidation products: The primary oxidation product of this compound is 3-methyl-2-hexanone.[1]

  • Dehydration products: Acid-catalyzed dehydration can lead to the formation of alkene isomers.[1]

Q2: How can I identify the impurities in my sample of this compound?

A2: Several analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and identifying them based on their mass spectra.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which can help in identifying isomeric impurities and other organic contaminants.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups. For instance, a broad peak around 3300 cm⁻¹ indicates the presence of the hydroxyl group of the alcohol, while a sharp peak around 1715 cm⁻¹ might suggest a carbonyl impurity like 3-methyl-2-hexanone.

Q3: My this compound is wet. How can I effectively dry it?

A3: To remove water from this compound, you can use common drying agents. The alcohol should be allowed to stand over the drying agent, followed by decantation or filtration. For very low water content, fractional distillation can be effective.

Drying AgentProperties
Anhydrous Magnesium Sulfate (MgSO₄)Fast and efficient, but slightly acidic.
Anhydrous Sodium Sulfate (Na₂SO₄)Neutral and has a high capacity, but is slower.
Anhydrous Calcium Sulfate (CaSO₄)Fast and efficient, but has a lower capacity.
Molecular Sieves (3Å or 4Å)Very effective at removing water to low levels.

Troubleshooting Guides

Issue 1: My NMR spectrum shows signals that do not correspond to this compound.

  • Possible Cause: Presence of residual solvents or starting materials.

  • Troubleshooting Steps:

    • Identify the solvent: Compare the unknown signals to the known chemical shifts of common laboratory solvents.

    • Check for starting materials: If the alcohol was synthesized, compare the spectrum to the spectra of the starting materials. For example, if prepared by the reduction of 3-methyl-2-hexanone, look for a signal around 2.1 ppm which is characteristic of a methyl ketone.

    • Purification: If the impurity is a solvent, it can often be removed by rotary evaporation under reduced pressure. If it is a starting material or byproduct, a more rigorous purification method like fractional distillation or column chromatography may be necessary.

Issue 2: GC analysis shows multiple peaks, indicating the presence of isomers.

  • Possible Cause: The synthesis method may have produced a mixture of constitutional isomers with close boiling points.

  • Troubleshooting Steps:

    • Fractional Distillation: This is the primary method for separating liquids with different boiling points. A fractionating column with a high number of theoretical plates will be required for isomers with very close boiling points.

    • Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity separations, Prep-GC can be very effective in isolating individual isomers.[4]

    • Column Chromatography: While less common for separating volatile isomers, it can be effective if the isomers have different polarities.[4][5]

Issue 3: The purified alcohol appears cloudy or contains solid particles.

  • Possible Cause: Presence of inorganic salts or a drying agent that has broken down.

  • Troubleshooting Steps:

    • Filtration: Filter the liquid through a fine filter paper or a sintered glass funnel to remove suspended solids.

    • Washing: If inorganic salts are suspected, wash the alcohol with a small amount of deionized water in a separatory funnel. The aqueous layer can then be removed. The alcohol layer must be thoroughly dried afterward using a suitable drying agent.

    • Distillation: Distilling the alcohol will leave behind any non-volatile impurities.

Experimental Protocols

Fractional Distillation for Isomer Separation

This protocol describes the separation of this compound from an isomeric impurity with a slightly different boiling point.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Charging: Charge the round-bottom flask with the impure this compound and a few boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column until the temperature at the distillation head stabilizes. This indicates that the vapor is in equilibrium with the liquid in the column.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The fraction corresponding to the boiling point of the desired isomer should be collected separately. The boiling point of this compound is approximately 152.7°C at atmospheric pressure.[6]

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Column Chromatography for Removal of Polar Impurities

This protocol is suitable for removing more polar impurities, such as oxidation products.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, creating a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. The less polar this compound will travel down the column faster than the more polar impurities.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[4]

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₁₆O116.20152.7
3-Methyl-2-hexanoneC₇H₁₄O114.19~144
3-Methyl-2-hexeneC₇H₁₄98.19~95
2-Methyl-3-hexanolC₇H₁₆O116.20~150-152
WaterH₂O18.02100

Visualizations

Experimental_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final State Impure_Sample Impure this compound Analysis Identify Impurities (GC-MS, NMR, FTIR) Impure_Sample->Analysis Distillation Fractional Distillation (for isomers, solvents) Analysis->Distillation Isomers/ Solvents Chromatography Column Chromatography (for polar impurities) Analysis->Chromatography Polar Impurities Drying Drying with Agent (for water) Analysis->Drying Water Pure_Sample Pure this compound Distillation->Pure_Sample Chromatography->Pure_Sample Drying->Pure_Sample

Caption: General workflow for the purification of this compound.

Fractional_Distillation_Workflow Start Start: Impure Sample in Flask Heat Heat the Flask Start->Heat Vapor_Rise Vapor Rises Through Column Heat->Vapor_Rise Equilibrium Temperature Stabilizes at Distillation Head Vapor_Rise->Equilibrium Collect_Fractions Collect Fractions Based on Boiling Point Equilibrium->Collect_Fractions Analyze Analyze Fractions (GC) Collect_Fractions->Analyze End End: Pure Fractions Combined Analyze->End

Caption: Step-by-step workflow for fractional distillation.

References

Technical Support Center: Optimizing Grignard Reactions for Secondary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of secondary alcohols via Grignard reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Grignard synthesis of secondary alcohols.

Issue 1: Low or No Yield of the Desired Secondary Alcohol

A low yield of the secondary alcohol is a common problem in Grignard synthesis. The underlying causes can often be traced back to the quality of the reagents, the presence of moisture, or competing side reactions.

Potential Cause Observation Recommended Solution
Moisture Contamination The reaction fails to initiate, or the Grignard reagent is quenched.Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[1][2]
Inactive Magnesium The reaction does not start, even with an initiator.Use fresh, high-quality magnesium turnings. Activate the magnesium by crushing it to expose a fresh surface or by using a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
Poor Quality Grignard Reagent The reaction yield is consistently low despite seemingly ideal conditions.If using a commercial Grignard reagent, its concentration may have decreased over time. It is best to titrate the Grignard reagent just before use to determine its exact concentration.[1]
Side Reactions The presence of byproducts is confirmed by analytical methods (GC-MS, NMR).Refer to the specific side reaction troubleshooting guides below (Issue 2).

Issue 2: Presence of Significant Side Products

Several side reactions can compete with the desired nucleophilic addition of the Grignard reagent to the aldehyde, leading to a mixture of products and a reduced yield of the secondary alcohol.

Side Reaction Observed Byproduct Mitigation Strategies
Enolization Recovery of the starting aldehyde after workup.This is more common with sterically hindered aldehydes. Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., -78°C to 0°C) to favor nucleophilic addition over deprotonation.[1]
Reduction A primary alcohol corresponding to the reduction of the starting aldehyde.This occurs when the Grignard reagent has β-hydrogens. Running the reaction at a lower temperature can minimize this side reaction.[1]
Wurtz Coupling A hydrocarbon byproduct formed from the coupling of the Grignard reagent with the unreacted alkyl halide.Add the alkyl halide slowly during the formation of the Grignard reagent to maintain a low concentration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing a Grignard reagent for the synthesis of a secondary alcohol?

A1: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for the formation and stabilization of the Grignard reagent.[3] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative that can offer comparable or even superior performance, particularly in suppressing Wurtz coupling byproducts.[3]

Q2: How can I be certain that my Grignard reagent has formed successfully before adding the aldehyde?

A2: Successful formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. For a more quantitative assessment, a small aliquot of the Grignard solution can be quenched with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent. Titration is the most accurate method to determine the concentration of the formed Grignard reagent.[1]

Q3: At what temperature should I perform the addition of the aldehyde to the Grignard reagent?

A3: The addition of the aldehyde to the Grignard reagent is an exothermic reaction. It is generally recommended to perform this addition at a low temperature, typically between 0°C and room temperature, to control the reaction rate and minimize the formation of side products.[2] For aldehydes that are prone to enolization, even lower temperatures (e.g., -78°C) may be necessary.[1]

Q4: What is the recommended workup procedure for a Grignard reaction that produces a secondary alcohol?

A4: The reaction should be quenched by the slow and careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.[2] This will protonate the intermediate alkoxide to form the secondary alcohol and will also quench any unreacted Grignard reagent. The product can then be extracted from the aqueous layer using an organic solvent like diethyl ether.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Grignard Reaction Product

The following table summarizes the effect of different solvents on the yield of the product from the reaction of benzylmagnesium chloride with an electrophile. While this specific example may not be a secondary alcohol synthesis, the trends in solvent performance are generally applicable to Grignard reactions.

Solvent Product Yield (%) Wurtz Byproduct (%)
Diethyl Ether (Et₂O)945
Tetrahydrofuran (THF)2772
2-Methyltetrahydrofuran (2-MeTHF)909
Cyclopentyl methyl ether (CPME)4554
Diethyl methane (B114726) (DEM)4554

Data adapted from a study on the effect of solvents in Grignard reactions.[3]

Experimental Protocols

Protocol 1: Synthesis of a Secondary Alcohol via Grignard Reaction

This protocol describes a general procedure for the synthesis of a secondary alcohol by reacting an aldehyde with a Grignard reagent.

1. Preparation of the Grignard Reagent:

  • All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

  • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color.

  • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with the Aldehyde:

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

3. Workup and Purification:

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two to three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude secondary alcohol.

  • Purify the product by flash column chromatography or distillation.

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Workup and Purification prep_start Dry Glassware & Inert Atmosphere mg_activation Activate Mg Turnings (Iodine) prep_start->mg_activation alkyl_halide_addition Slowly Add Alkyl Halide in Anhydrous Ether/THF mg_activation->alkyl_halide_addition grignard_formation Grignard Reagent Formed alkyl_halide_addition->grignard_formation cool_grignard Cool Grignard Reagent (0°C) grignard_formation->cool_grignard aldehyde_addition Slowly Add Aldehyde in Anhydrous Ether/THF cool_grignard->aldehyde_addition reaction_stir Stir at Room Temperature aldehyde_addition->reaction_stir alkoxide_intermediate Alkoxide Intermediate Formed reaction_stir->alkoxide_intermediate quench Quench with sat. aq. NH4Cl alkoxide_intermediate->quench extraction Extract with Ether quench->extraction dry_purify Dry and Purify extraction->dry_purify secondary_alcohol Isolated Secondary Alcohol dry_purify->secondary_alcohol

Caption: Experimental workflow for the synthesis of secondary alcohols via Grignard reaction.

Troubleshooting_Logic start Low Yield of Secondary Alcohol check_initiation Did the reaction initiate? start->check_initiation check_side_products Are side products present? check_initiation->check_side_products Yes no_initiation Cause: Inactive Mg or Moisture check_initiation->no_initiation No side_products_present Identify Side Products (GC-MS, NMR) check_side_products->side_products_present Yes no_side_products Cause: Poor Grignard Quality or Workup Loss check_side_products->no_side_products No solution_initiation Solution: Activate Mg, ensure anhydrous conditions no_initiation->solution_initiation enolization Enolization (Aldehyde recovered) side_products_present->enolization reduction Reduction (Primary alcohol) side_products_present->reduction wurtz Wurtz Coupling (Hydrocarbon) side_products_present->wurtz solution_enolization Solution: Lower temp., slow addition enolization->solution_enolization solution_reduction Solution: Lower temp. reduction->solution_reduction solution_wurtz Solution: Slow alkyl halide addition wurtz->solution_wurtz solution_no_side_products Solution: Titrate Grignard, optimize extraction no_side_products->solution_no_side_products

References

Technical Support Center: Gas Chromatography (GC) Analysis of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the gas chromatography (GC) analysis of alcohols.

Troubleshooting Guide: Peak Tailing in Alcohol Analysis

Q1: What is peak tailing and why is it a problem in the GC analysis of alcohols?

A1: In an ideal GC chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a chromatographic distortion where the tail end of the peak is drawn out and asymmetrical.[1] This is a common issue when analyzing polar compounds like alcohols.[2] Peak tailing is problematic because it can reduce the resolution between adjacent peaks, leading to inaccurate peak integration and compromising the precision and accuracy of quantitative analysis.[1][3] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[3]

Q2: What are the most common causes of peak tailing for all peaks in my chromatogram when analyzing alcohols?

A2: When all peaks in a chromatogram exhibit tailing, the cause is often related to a physical issue in the GC system rather than a chemical interaction with specific analytes.[4][5] The most common causes include:

  • Improper Column Installation: A poorly cut column at the inlet or detector end can create turbulence in the carrier gas flow path.[4][5] Additionally, incorrect column positioning within the inlet (too high or too low) can create dead volumes, leading to peak tailing.[3][4]

  • System Contamination: Contamination in the injector port, particularly the liner, can interact with all compounds passing through, causing peak distortion.[6][7] Severe contamination of the stationary phase at the beginning of the column can also lead to tailing for all peaks.[4]

  • Leaks: Leaks in the system, especially at the injector, can disrupt the carrier gas flow and lead to distorted peak shapes.[8]

Q3: I'm only observing peak tailing for the alcohol peaks, while other non-polar compounds in my sample have good peak shape. What could be the cause?

A3: When only polar analytes like alcohols show peak tailing, the issue is likely due to chemical interactions between the alcohols and "active sites" within the GC system.[4] These active sites are often exposed silanol (B1196071) groups on surfaces within the liner, the column itself, or fittings.[4] The polar hydroxyl group of the alcohols can form strong hydrogen bonds with these active sites, causing some molecules to be retained longer than others, resulting in a tailing peak.[4]

Q4: How can I systematically troubleshoot peak tailing in my alcohol analysis?

A4: A logical and systematic approach is the most effective way to identify and resolve the cause of peak tailing. Start with the simplest and most common potential issues before moving to more complex and time-consuming solutions. The following workflow can guide your troubleshooting efforts:

G A Observe Peak Tailing B Are all peaks tailing? A->B C Yes B->C Yes D No, only alcohol peaks B->D No E Check for physical issues: - Improper column installation - Poor column cut - System leaks - Inlet contamination C->E F Check for chemical interactions: - Active sites in liner or column - Column degradation - Inappropriate column phase D->F L Reinstall Column Correctly E->L G Perform Inlet Maintenance: - Replace septum - Replace liner with a deactivated one F->G H Trim Column Inlet (15-20 cm) G->H I Re-evaluate Peak Shape H->I J Problem Resolved I->J Good Peak Shape K Consider Advanced Solutions: - Use an ultra-inert column - Derivatize alcohols - Optimize method parameters I->K Tailing Persists L->I

Figure 1. Troubleshooting workflow for peak tailing in GC analysis of alcohols.

Frequently Asked Questions (FAQs)

Q5: Which type of GC column is best suited for analyzing alcohols to minimize peak tailing?

A5: The choice of GC column is critical for achieving good peak shape in alcohol analysis. For underivatized alcohols, a polar stationary phase is generally recommended.[9] Wax-type columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase, are a common choice and can provide good peak shape.[10][11] For derivatized (e.g., silylated) alcohols, a non-polar or mid-polar stationary phase, like a 5% phenyl-methylpolysiloxane, is more suitable.[9] Using a column with an inert surface treatment can also significantly reduce peak tailing by minimizing interactions with active sites.

Q6: Can my injection technique contribute to peak tailing for alcohols?

A6: Yes, the injection technique can significantly impact peak shape. For splitless injections, if the initial oven temperature is too high, it can lead to a "solvent effect violation," causing peak tailing, especially for early eluting peaks.[6][8] It is recommended to set the initial oven temperature 10-20°C below the boiling point of the solvent.[6] Overloading the column with too much sample can also cause peak distortion.[12]

Q7: How does routine maintenance help prevent peak tailing?

A7: Regular maintenance is crucial for preventing many of the issues that lead to peak tailing. This includes:

  • Replacing Inlet Consumables: Regularly replacing the septum and inlet liner is essential.[7] The liner, in particular, can become a source of contamination and active sites. Using a deactivated liner is highly recommended.[4]

  • Column Care: Periodically trimming a small portion (e.g., 15-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.[9] Regular column conditioning according to the manufacturer's instructions also helps maintain performance.[13]

Q8: What is derivatization, and can it help with peak tailing of alcohols?

A8: Derivatization is a technique where the analyte is chemically modified to improve its chromatographic properties.[9] For alcohols, the polar hydroxyl group is the primary cause of interactions with active sites. Silylation is a common derivatization method that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[9] This process makes the alcohol less polar and more volatile, which can significantly improve peak shape and reduce tailing.[9]

Quantitative Data Summary

The following table summarizes the impact of different troubleshooting steps on peak asymmetry for a hypothetical GC analysis of ethanol. The peak asymmetry factor is a measure of peak tailing, with a value of 1 being a perfectly symmetrical peak.

ConditionPeak Asymmetry Factor (Ethanol)Interpretation
Initial State 2.1Significant peak tailing, indicating a problem.
After Replacing Inlet Liner 1.6Improvement in peak shape, suggesting the old liner was a source of activity.
After Trimming Column Inlet 1.3Further improvement, indicating some contamination or activity at the head of the column.
Using a New Wax Column 1.1Optimal peak shape, demonstrating the importance of a suitable and well-maintained column.

Experimental Protocols

Protocol 1: GC Inlet Liner Replacement

This protocol is a general guideline; always refer to your specific instrument manual for detailed instructions.

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature (typically below 50°C).

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Septum Retainer: Unscrew the septum retainer nut and remove the old septum.

  • Remove Old Liner: Carefully remove the old inlet liner using forceps.

  • Install New Liner: Wearing powder-free gloves, place a new O-ring on a new, deactivated inlet liner. Carefully insert the new liner into the inlet until it is properly seated.

  • Reassemble: Replace the septum with a new one and tighten the retainer nut. Do not overtighten.

  • Purge and Leak Check: Restore the carrier gas flow. Purge the inlet for 10-15 minutes before heating. Perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: GC Column Trimming

  • Cool Down and Depressurize: Cool the oven and inlet to a safe temperature and turn off the carrier gas.

  • Disconnect Column: Carefully loosen and remove the column nut from the inlet.

  • Score the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square score on the column tubing approximately 15-20 cm from the inlet end.[9]

  • Break the Column: Gently snap the column at the score mark.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle, with no jagged edges or shards.[9]

  • Reinstall Column: Re-install the column into the inlet at the correct depth as specified by your instrument's manufacturer.

  • Leak Check: After restoring the carrier gas flow, perform a leak check at the inlet fitting.[9]

Protocol 3: Silylation of Alcohols for GC Analysis

This protocol provides a general procedure for the derivatization of alcohols using a common silylating agent.

  • Sample Preparation: Prepare a standard mixture or your sample containing the alcohols of interest in an appropriate aprotic solvent (e.g., chloroform, dichloromethane).

  • Derivatization Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: In a GC vial, combine your sample or standard with the silylating reagent. For example, for a sample of aliphatic alcohols, you might use a ratio of 80 µL of BSTFA with 20 µL of TMCS.[9]

  • Incubation: Securely cap the vial and heat the mixture at 60°C for approximately 30 minutes to ensure the reaction goes to completion.[9]

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS for analysis.[9]

References

Technical Support Center: Chiral Separation of Aliphatic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of aliphatic alcohols. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during the chiral separation of aliphatic alcohols.

Issue 1: Poor or No Enantiomeric Resolution

You are observing co-eluting or poorly resolved enantiomeric peaks.

Troubleshooting Workflow:

G Troubleshooting Workflow for Poor Resolution A Start: Poor or No Resolution B Step 1: Evaluate Chiral Stationary Phase (CSP) Selection Is the CSP appropriate for aliphatic alcohols? A->B C Action: Screen different CSPs (e.g., polysaccharide-based, cyclodextrin-based) B->C No D Step 2: Optimize Mobile Phase Composition Are you using the optimal solvent and modifiers? B->D Yes C->D E Action: Systematically vary mobile phase - Adjust alcohol modifier concentration (Normal Phase) - Vary organic modifier and pH (Reversed Phase) - Consider additives for ionizable compounds D->E No F Step 3: Adjust Flow Rate Is the flow rate optimized? D->F Yes E->F G Action: Decrease flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) F->G No H Step 4: Consider Derivatization Is the alcohol's hydroxyl group too small for effective interaction? F->H Yes G->H I Action: Derivatize the alcohol (e.g., to benzoates or picolinates) H->I Yes J Resolved H->J No I->J

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection : The choice of the chiral stationary phase is the most critical factor.[1][2] For aliphatic alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.[3] If you have no prior information, screening different CSPs is recommended.[1]

  • Optimize Mobile Phase :

    • Normal Phase : Systematically adjust the concentration and type of alcohol modifier (e.g., isopropanol (B130326), ethanol) in the mobile phase (e.g., n-hexane).[1][3] Decreasing the alcohol percentage can increase retention and improve resolution, but be mindful of excessive peak broadening.[3]

    • Reversed Phase : Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[1]

    • Additives : For alcohols with acidic or basic functionalities, adding a small amount of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine (B46881) - DEA) can improve peak shape and selectivity.[1][4]

  • Adjust Flow Rate : Chiral separations are often sensitive to flow rate. Lower flow rates (e.g., 0.5 mL/min) can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[1][3]

  • Consider Derivatization : The hydroxyl group of an aliphatic alcohol may be too small to provide sufficient interaction points for chiral recognition.[5] Derivatizing the alcohol to a benzoate (B1203000) or picolinate (B1231196) can enhance interactions with the CSP and improve separation.[6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

You are observing asymmetrical peaks.

Troubleshooting Steps:

  • Peak Tailing :

    • Secondary Interactions : Unwanted interactions between the analyte and residual silanols on silica-based CSPs can cause tailing. This is common for basic compounds.[1] The addition of a basic modifier like DEA can help mitigate this.[4]

    • Column Contamination : Contaminants on the column can create active sites leading to tailing.[1] Flushing the column with a strong solvent may resolve this issue.[7]

    • Inappropriate Mobile Phase pH : For ionizable compounds, a mobile phase pH close to the analyte's pKa can cause tailing.[1]

  • Peak Fronting :

    • Column Overload : Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting.[3]

    • Sample Solvent Effects : If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase.[2]

Issue 3: Poor Reproducibility

You are observing shifts in retention times or inconsistent resolution between runs.

Troubleshooting Steps:

  • Consistent Mobile Phase Preparation : Precisely control the composition and pH of the mobile phase for every run. Even small variations can affect selectivity.[1]

  • Stable Column Temperature : Use a column oven to maintain a constant temperature. Temperature fluctuations can impact retention times and selectivity.[1]

  • Thorough Column Equilibration : Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.[1] Ensure the column is fully equilibrated before starting your analysis.

  • System Maintenance : Regularly maintain your HPLC system, including pump seals and check valves, to ensure consistent flow rates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral separation method for a new aliphatic alcohol?

A1: A good starting point is to screen a few different polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions.[3][8]

Method Development Workflow:

G Chiral Method Development Workflow A Start: New Aliphatic Alcohol B Step 1: CSP Screening (e.g., Amylose & Cellulose-based) A->B C Step 2: Mobile Phase Screening (Normal, Reversed, Polar Organic Modes) B->C D Step 3: Optimization (Mobile Phase Composition, Flow Rate, Temperature) C->D Separation Observed E Step 4: Derivatization (if needed) C->E No Separation F Final Method D->F E->B Re-screen with derivatized analyte

Caption: General workflow for chiral method development.

A recommended initial screening approach is detailed in the table below.

ParameterRecommended Starting Conditions
Chiral Stationary Phases Screen at least two polysaccharide-based columns (e.g., one amylose-based and one cellulose-based).
Mobile Phase (Normal Phase) n-Hexane/Isopropanol (90:10, v/v) and n-Hexane/Ethanol (B145695) (90:10, v/v).
Flow Rate 1.0 mL/min.
Temperature Ambient or controlled at 25°C.
Detection UV, wavelength based on analyte's chromophore. If no chromophore, consider derivatization or a universal detector.

Q2: When should I consider derivatization for my aliphatic alcohol?

A2: Consider derivatization under the following circumstances:

  • Poor Resolution : If you have screened multiple CSPs and mobile phases without achieving separation, derivatization can introduce additional interaction sites.[6]

  • Lack of a Chromophore : If your alcohol lacks a UV chromophore, derivatization with a UV-active group (e.g., benzoate) is necessary for detection by UV.

  • Improved Volatility for GC : For gas chromatography, acylation to form esters can reduce polarity and improve volatility.[9]

Q3: Can I use the same chiral column for both normal phase and reversed-phase separations?

A3: This depends on the type of chiral stationary phase. Immobilized polysaccharide-based CSPs are generally robust and can be switched between normal phase, reversed-phase, and other mobile phase modes.[7][10] However, older "coated" type polysaccharide CSPs may be damaged by certain solvents used in reversed-phase chromatography.[11] Always consult the column manufacturer's instructions before switching mobile phase systems.

Q4: How can I improve the peak shape for a basic aliphatic alcohol?

A4: For basic analytes, peak tailing is a common issue due to interactions with the silica (B1680970) support of the CSP.[1] Adding a small amount of a basic additive to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (B128534) (TEA), can significantly improve peak symmetry.[4][12]

Q5: My resolution is decreasing over time with the same method. What could be the cause?

A5: A gradual loss of resolution can be due to column contamination or degradation.[7][13]

  • Contamination : Strongly retained impurities from your samples can accumulate on the column, affecting its performance.[7]

  • Column Washing : It is crucial to regularly wash the column with a strong solvent to remove contaminants. For normal phase, 100% ethanol or isopropanol can be effective.[14]

  • Guard Column : Using a guard column can help protect your analytical column from contaminants and extend its lifetime.[7]

Experimental Protocols

Protocol 1: Chiral Stationary Phase Screening for an Aliphatic Alcohol

Objective: To identify a suitable chiral stationary phase (CSP) and mobile phase system for the separation of an aliphatic alcohol's enantiomers.

Materials:

  • HPLC system with UV detector

  • Chiral columns:

    • Cellulose-based CSP (e.g., CHIRALPAK® IA)

    • Amylose-based CSP (e.g., CHIRALPAK® IC)

  • HPLC-grade solvents: n-Hexane, Isopropanol, Ethanol

  • Sample: Racemic aliphatic alcohol dissolved in mobile phase.

Procedure:

  • Column Installation and Equilibration:

    • Install the cellulose-based column.

    • Equilibrate the column with the initial mobile phase (e.g., 90:10 n-Hexane:Isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Chiral columns may require longer equilibration times.[1]

  • Sample Injection:

    • Inject the racemic sample.

    • Run the analysis and record the chromatogram.

  • Mobile Phase Variation:

    • Change the mobile phase to 90:10 n-Hexane:Ethanol.

    • Equilibrate the column thoroughly with the new mobile phase.

    • Re-inject the sample and record the chromatogram.

  • Second Column Screening:

    • Replace the cellulose-based column with the amylose-based column.

    • Repeat steps 1-3 with the new column.

  • Data Analysis:

    • Compare the chromatograms from all runs.

    • Evaluate the resolution and peak shape for each column and mobile phase combination.

    • Select the best combination for further method optimization.

Protocol 2: Derivatization of an Aliphatic Alcohol to a Benzoate

Objective: To derivatize an aliphatic alcohol for improved chiral separation and UV detection.

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve the aliphatic alcohol in dichloromethane in a round-bottom flask.

    • Add an excess of pyridine to the solution.

    • Cool the mixture in an ice bath.

  • Addition of Benzoyl Chloride:

    • Slowly add benzoyl chloride to the cooled solution while stirring.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Wash the organic layer with saturated sodium bicarbonate solution to remove excess benzoyl chloride and pyridine hydrochloride.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the solution and concentrate the filtrate using a rotary evaporator.

    • Purify the resulting benzoate derivative by column chromatography if necessary.

  • Analysis:

    • Dissolve the purified benzoate derivative in a suitable solvent for HPLC analysis.

    • Analyze using the chiral HPLC method.

References

GC-MS Technical Support Center: Optimizing for Volatile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of volatile compounds. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users may encounter during their GC-MS experiments in a question-and-answer format.

Issue 1: Poor Peak Shape - Tailing Peaks

Q1: My chromatogram shows significant peak tailing for my volatile analytes. What are the potential causes and how can I fix this?

A1: Peak tailing is a common issue in GC analysis and can arise from several factors, broadly categorized as flow path disruptions or chemical adsorption problems.[1] If most or all of your peaks are tailing, it's likely a flow path issue. If only specific, active compounds are tailing, it's more likely due to chemical interactions.[1]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Active Sites in the Inlet or Column Perform inlet maintenance: replace the liner, septum, and O-ring.[2] Consider using an ultra-inert liner. Trim 10-20 cm from the front of the column to remove active sites.[3] If the problem persists, the column may need replacement.[2]
Improper Column Installation Ensure the column is cut squarely and installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions.[2][3]
Column Contamination/Degradation Bake out the column at a high temperature (below its maximum limit) to remove contaminants.[4] If tailing persists, the column may be degraded and require replacement.
Low Inlet Temperature Increase the inlet temperature to ensure complete and rapid volatilization of the sample.[5]
Solvent-Phase Polarity Mismatch Ensure the polarity of your solvent is compatible with your stationary phase. A mismatch can cause poor sample focusing.[2]
Split Ratio Too Low (Split Injections) For split injections, ensure a total flow of at least 20 mL/min through the inlet to maintain efficient sample introduction.[2]
Experimental Protocol: Inlet Maintenance
  • Cool Down: Cool the GC inlet and oven to a safe temperature.

  • Disassemble: Carefully remove the septum nut, septum, and then the liner from the inlet.

  • Inspect and Clean: Inspect the inlet for any residue. If necessary, clean the inside of the inlet with a suitable solvent and a soft brush. Note: Avoid scratching the metal surfaces.

  • Replace Consumables: Replace the liner, O-ring, and septum with new, clean parts. Using deactivated liners is highly recommended for analyzing active compounds.[3]

  • Reassemble: Reinstall the liner and septum, ensuring a good seal without over-tightening the septum nut.

  • Leak Check: Pressurize the system and perform an electronic leak check to ensure all connections are secure.

Troubleshooting Logic: Diagnosing Peak Tailing

G start Peak Tailing Observed q1 Are all peaks tailing or only some? start->q1 all_peaks All Peaks Tailing (Likely Flow Path Issue) q1->all_peaks All some_peaks Some Peaks Tailing (Likely Activity Issue) q1->some_peaks Some check_install Check Column Installation (Depth, Cut Quality) all_peaks->check_install inlet_maint Perform Inlet Maintenance (Liner, Septum, Seal) some_peaks->inlet_maint check_flow Check Split Ratio (If applicable) check_install->check_flow end_good Problem Resolved check_flow->end_good end_bad Problem Persists check_flow->end_bad trim_col Trim Column (10-20 cm from inlet) inlet_maint->trim_col replace_col Replace Column trim_col->replace_col replace_col->end_good replace_col->end_bad G ghost_peaks Ghost Peaks Detected carryover Sample Carryover ghost_peaks->carryover contamination System Contamination ghost_peaks->contamination syringe Syringe contamination->syringe inlet Inlet (Liner/Seal) contamination->inlet septum Septum Bleed contamination->septum gas Carrier Gas contamination->gas G start Low Sensitivity check_gc Optimize GC Parameters (Injection, Flow Rate, Column) start->check_gc autotune Perform MS Autotune check_gc->autotune check_tune Review Tune Report (Leaks, Voltages) autotune->check_tune clean_source Clean Ion Source check_tune->clean_source Tune Fails or Degraded sim_mode Develop SIM Method check_tune->sim_mode Tune OK clean_source->autotune end Improved Sensitivity sim_mode->end

References

Technical Support Center: 3-Methyl-2-hexanol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 3-Methyl-2-hexanol. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the reliable use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly closed container in a cool, dark, dry, and well-ventilated place.[1][2][3][4] It is crucial to keep it away from incompatible materials, particularly strong oxidizing agents, as well as sources of heat, sparks, and open flames.[1][5]

Q2: What is the expected shelf life of this compound?

A2: While the compound is stable under normal storage conditions, a specific shelf life is not consistently provided by manufacturers.[1] Like other secondary alcohols, it can be susceptible to slow oxidation over time, especially if the container has been opened and exposed to air. For long-term storage or when using older stock, it is best practice to re-analyze the purity of the material before use.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways are oxidation and dehydration. As a secondary alcohol, this compound can be oxidized to form its corresponding ketone, 3-methyl-2-hexanone (B1360152).[6][7] Under certain conditions, such as in the presence of acid catalysts, it can undergo dehydration to yield a mixture of alkenes.[8][9]

Q4: What are the major decomposition products I should be aware of?

A4: The most common degradation product from oxidation is 3-methyl-2-hexanone.[6] Dehydration will produce a mixture of isomeric alkenes, with the major products being the most substituted alkenes according to Zaitsev's rule.[9][10] Under fire conditions, hazardous decomposition products include carbon oxides (carbon monoxide and carbon dioxide).[5][11]

Q5: Is this compound sensitive to air or light?

A5: Yes, like many alcohols, it can be sensitive to air (oxygen), which can lead to slow oxidation. While specific data on photosensitivity is limited, storing it in a dark place is a standard precaution to prevent potential light-induced degradation. Some related compounds are known to form explosive peroxides upon concentration after prolonged exposure to air.[12]

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound.

Problem: My freshly opened bottle of this compound shows an unexpected peak corresponding to a ketone during GC/MS analysis.

  • Possible Cause 1: Oxidation. The compound may have undergone partial oxidation to 3-methyl-2-hexanone during manufacturing or storage.[6]

  • Troubleshooting Steps:

    • Quantify the impurity. If the purity is still within the acceptable range for your experiment, you may be able to proceed.

    • If the ketone impurity is too high, consider purifying the alcohol by distillation.

    • For future purchases, request a fresh certificate of analysis from the supplier.

Problem: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause 1: Volatility. this compound is a volatile compound, and loss may occur from improperly sealed vials.[13]

  • Possible Cause 2: Degradation in Solution. The solvent or storage conditions may be promoting degradation. For example, the presence of trace metal impurities or exposure to light could catalyze oxidation.

  • Troubleshooting Steps:

    • Ensure all storage vials are sealed with high-quality, airtight caps (B75204) (e.g., PTFE-lined).

    • Prepare fresh standards more frequently.

    • Store solutions in amber vials in a cool, dark place, such as a refrigerator rated for flammable materials.

    • Consider using a higher-purity solvent and sparging with an inert gas (e.g., argon or nitrogen) before sealing to remove dissolved oxygen.

Problem: My reaction involving this compound is yielding unexpected alkene byproducts.

  • Possible Cause 1: Acidic Conditions. The reaction conditions may be inadvertently acidic, catalyzing a dehydration side reaction.[8]

  • Troubleshooting Steps:

    • Carefully measure the pH of your reaction mixture.

    • If acidic conditions are not required for your primary reaction, consider adding a non-nucleophilic base (e.g., proton sponge) to buffer the system.

    • Ensure all reagents and solvents are free from acidic impurities.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 2313-65-7[14][15][16]
Molecular Formula C₇H₁₆O[13][14]
Molecular Weight 116.20 g/mol [4][14]
Appearance Colorless liquid[13]
Boiling Point 141-143 °C[17]
Density ~0.821 g/mL at 25 °C[17]
Flash Point ~40 °C (104 °F)[4][11]
Water Solubility 4,725 mg/L at 25 °C (estimated)[18]
Incompatible Materials Strong oxidizing agents[1][5]

Table 2: Summary of Recommended Storage and Handling Conditions

ConditionRecommendationReference(s)
Temperature Store in a cool place.[1]
Atmosphere Keep container tightly closed.[2][3]
Light Store in a dark area.
Ventilation Store in a well-ventilated area.[1][2]
Ignition Sources Keep away from heat, sparks, and open flames.[1][2][4]
Handling Use spark-proof tools and explosion-proof equipment.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol outlines a method for evaluating the stability of this compound under specific stress conditions (e.g., elevated temperature).

  • Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a high-purity, inert solvent (e.g., acetonitrile (B52724) or hexane).

    • Dispense aliquots of the solution into several amber glass vials with PTFE-lined screw caps.

    • Prepare a "time zero" sample by immediately diluting one aliquot to the working concentration for analysis.

  • Incubation:

    • Place the remaining vials in a temperature-controlled environment (e.g., an oven set to 40°C).

    • Protect the samples from light throughout the experiment.

  • Sampling:

    • At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove one vial from the incubation chamber.

    • Allow the vial to cool to room temperature.

    • Prepare the sample for analysis by diluting it to the working concentration.

  • Analysis:

    • Analyze the "time zero" and all incubated samples using a validated analytical method, such as GC/MS (see Protocol 2).

    • Quantify the peak area of this compound and any new peaks that appear over time.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

    • Identify and quantify major degradation products.

    • Plot the degradation profile to determine the rate of decomposition under the tested conditions.

Protocol 2: Analysis of Degradation Products by Gas Chromatography/Mass Spectrometry (GC/MS)

This protocol provides a general framework for the analysis of this compound and its potential degradation products.[19]

  • Sample Preparation:

    • Dilute the sample from the stability study (Protocol 1) or the experimental reaction to a final concentration suitable for GC/MS analysis (typically in the low µg/mL range) using the appropriate solvent.

  • Instrumentation (Example Conditions):

    • Gas Chromatograph (GC):

      • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the alcohol from its ketone and alkene degradation products.

      • Inlet Temperature: 250°C.

      • Injection Mode: Split (e.g., 20:1 ratio).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. (This program should be optimized for your specific instrument and separation needs).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Search for new peaks in the chromatograms of stressed samples compared to the "time zero" sample.

    • Obtain the mass spectrum for each new peak and compare it to a spectral library (e.g., NIST) to tentatively identify the degradation products (e.g., 3-methyl-2-hexanone).

    • Confirm the identity of degradation products by analyzing authentic reference standards, if available.

Visual Guides

DegradationPathways cluster_main This compound cluster_oxidation Oxidation Pathway cluster_dehydration Dehydration Pathway main This compound (C₇H₁₆O) ketone 3-Methyl-2-hexanone main->ketone + [O] (e.g., Air, Oxidizing Agents) alkenes Alkene Mixture (e.g., 3-Methyl-2-hexene) main->alkenes - H₂O (e.g., Acid Catalyst, Heat)

Caption: Key degradation pathways for this compound.

StabilityWorkflow start Start: Define Study Parameters (Compound, Conditions, Time Points) prep 1. Prepare Stock Solution & Aliquots start->prep t0 2. Analyze 'Time Zero' Sample (Baseline Purity) prep->t0 stress 3. Place Samples in Stress Chamber (e.g., 40°C, protected from light) t0->stress sample 4. Withdraw Samples at Predetermined Intervals stress->sample analyze 5. Analyze Stressed Samples by GC/MS sample->analyze data 6. Quantify Parent Compound & Identify Degradants analyze->data report End: Report Degradation Profile & Stability Assessment data->report

Caption: Experimental workflow for a typical stability assessment study.

TroubleshootingTree start Problem: Unexpected Impurity or Degradation q1 Is the impurity a known degradation product (ketone/alkene)? start->q1 a1_yes Likely Oxidation or Dehydration. Review storage, handling, and reaction conditions for oxidants or acids. q1->a1_yes Yes a1_no Potential external contamination. Check solvents, reagents, and glassware. q1->a1_no No q2 Was the sample exposed to air, heat, or light? a1_yes->q2 a2_yes Improve storage and handling. Use inert atmosphere (N₂/Ar). Store cool and dark. q2->a2_yes Yes a2_no Check for incompatible materials in the experimental setup (e.g., acidic residue). q2->a2_no No

Caption: Troubleshooting logic for unexpected degradation of this compound.

References

Technical Support Center: Synthesis of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Methyl-2-hexanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory methods for synthesizing this compound are the reduction of 3-Methyl-2-hexanone and the Grignard reaction. The reduction method typically employs reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The Grignard synthesis involves the reaction of an organomagnesium halide with an appropriate aldehyde.

Q2: I see an unexpected peak in my GC-MS analysis after synthesizing this compound via Grignard reaction. What could it be?

A2: An unexpected peak could be one of several common byproducts. The most likely candidates are unreacted starting aldehyde, the corresponding ketone (3-Methyl-2-hexanone), or a hydrocarbon coupling product (e.g., octane (B31449) if you used butylmagnesium bromide). The ketone is formed through an Oppenauer-type oxidation of the product alkoxide by the aldehyde starting material.

Q3: My yield of this compound is lower than expected after a reduction reaction. What are the possible reasons?

A3: Low yield in a reduction reaction is often due to incomplete reaction, leaving unreacted 3-Methyl-2-hexanone. Another possibility is the formation of diastereomers, which may have different physical properties, leading to loss during purification if not accounted for. Ensure your reaction has gone to completion by TLC or GC analysis before workup.

Q4: How can I minimize the formation of byproducts in my Grignard synthesis?

A4: To minimize byproducts, ensure all glassware is scrupulously dried and use anhydrous solvents to prevent quenching the Grignard reagent.[1] Add the Grignard reagent slowly to the aldehyde to control the reaction temperature. Using a slight excess of the Grignard reagent can help drive the reaction to completion, but a large excess of the aldehyde should be avoided as it can lead to the formation of the ketone byproduct.[2][3]

Troubleshooting Guides

Issue 1: Presence of a Carbonyl Peak in the IR Spectrum of the Final Product
  • Symptom: A strong absorption band around 1715 cm⁻¹ is observed in the IR spectrum of the purified this compound.

  • Possible Cause: This indicates the presence of a ketone, most likely unreacted 3-Methyl-2-hexanone (in the case of a reduction reaction) or 3-Methyl-2-hexanone formed as a byproduct (in a Grignard synthesis).[2][3]

  • Troubleshooting Steps:

    • Confirm Identity: Use GC-MS to confirm the presence and quantity of 3-Methyl-2-hexanone.

    • Optimize Reaction Time/Temperature (Reduction): If using a reduction method, ensure the reaction has gone to completion. Consider increasing the reaction time or using a more powerful reducing agent if appropriate.

    • Control Grignard Reaction Conditions: In a Grignard synthesis, this byproduct can be minimized by the slow addition of the aldehyde to the Grignard reagent and maintaining a low reaction temperature.

    • Purification: If the byproduct is present in significant amounts, a careful fractional distillation or column chromatography may be necessary to separate it from the desired alcohol product.

Issue 2: Multiple Spots on TLC or Peaks in GC After Reduction
  • Symptom: The crude product shows two closely spaced spots on the TLC plate or two adjacent peaks in the gas chromatogram.

  • Possible Cause: this compound has two chiral centers, and its synthesis from 3-Methyl-2-hexanone creates a new chiral center. This results in the formation of diastereomers (e.g., (2R,3R)- and (2S,3R)-3-methyl-2-hexanol if starting with a racemic ketone). Diastereomers have different physical properties and can often be separated by chromatography.[4]

  • Troubleshooting Steps:

    • Characterization: Use NMR spectroscopy to analyze the product mixture. The presence of two distinct sets of signals for the protons near the chiral centers can confirm the presence of diastereomers.

    • Separation: If a single diastereomer is required, purification by flash column chromatography or preparative HPLC may be necessary.

    • Stereoselective Synthesis: For future syntheses, consider using a stereoselective reducing agent or a chiral catalyst to favor the formation of the desired diastereomer.

Quantitative Data on Byproduct Formation

The formation of byproducts is highly dependent on the specific reaction conditions. The following table provides an illustrative summary of potential byproduct levels that could be observed.

Synthesis MethodCommon ByproductPotential Percentage (%)Factors Influencing Formation
Grignard Reaction 3-Methyl-2-hexanone5 - 20%Excess aldehyde, elevated reaction temperature.[2][3]
Alkane Coupling Product< 5%Impurities in magnesium, reaction with alkyl halide.
Unreacted AldehydeVariableIncomplete reaction, insufficient Grignard reagent.
Reduction with NaBH₄ Unreacted 3-Methyl-2-hexanone< 10%Insufficient reducing agent, short reaction time, low temperature.
Diastereomersup to 50%Depends on the stereoselectivity of the reduction of the prochiral ketone.[4]

Experimental Protocols

Method 1: Reduction of 3-Methyl-2-hexanone with Sodium Borohydride
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methyl-2-hexanone (1 equivalent) in methanol. Cool the flask in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and dissolve the borate (B1201080) salts.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Method 2: Grignard Synthesis of this compound

This protocol outlines the synthesis from propanal and butylmagnesium bromide.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine. Add a solution of 1-bromobutane (B133212) (1 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small amount of the bromide solution to the magnesium and initiate the reaction (gentle heating may be required). Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.[1]

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of propanal (0.9 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude this compound by distillation under reduced pressure.

Visualizations

Synthesis_Pathways Synthesis Pathways for this compound Ketone 3-Methyl-2-hexanone Alcohol This compound Ketone->Alcohol NaBH4 or LiAlH4 (Reduction) Diastereomers Diastereomers of This compound Ketone->Diastereomers Non-stereoselective Reduction Propanal Propanal Alkoxide Magnesium Alkoxide Intermediate Propanal->Alkoxide Nucleophilic Addition Grignard Butylmagnesium Bromide Grignard->Alkoxide Nucleophilic Addition Alkoxide->Alcohol H3O+ Workup Ketone_Byproduct 3-Methyl-2-hexanone (Byproduct) Alkoxide->Ketone_Byproduct Oxidation by excess Propanal

Caption: Main synthetic routes to this compound and key byproducts.

Troubleshooting_Workflow Troubleshooting Workflow for Impurities Start Analyze Final Product (GC-MS, IR, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Carbonyl_Peak Carbonyl Peak in IR? Impurity_Detected->Carbonyl_Peak Yes End Pure Product Impurity_Detected->End No Multiple_Peaks Multiple Alcohol Peaks in GC/NMR? Carbonyl_Peak->Multiple_Peaks No Unreacted_Ketone Unreacted 3-Methyl-2-hexanone Carbonyl_Peak->Unreacted_Ketone Yes (from Reduction) Ketone_Byproduct 3-Methyl-2-hexanone Byproduct Carbonyl_Peak->Ketone_Byproduct Yes (from Grignard) Diastereomers Diastereomers Multiple_Peaks->Diastereomers Yes Purify Purify: - Column Chromatography - Fractional Distillation Multiple_Peaks->Purify No (other impurity) Optimize_Reduction Optimize Reduction: - Increase reaction time - Check reagent stoichiometry Unreacted_Ketone->Optimize_Reduction Optimize_Grignard Optimize Grignard: - Slow aldehyde addition - Control temperature Ketone_Byproduct->Optimize_Grignard Diastereomers->Purify Optimize_Reduction->Purify Optimize_Grignard->Purify Purify->End

Caption: A logical workflow for identifying and addressing common impurities.

References

Technical Support Center: Grignard Reactions & Wurtz Coupling Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize or eliminate Wurtz coupling, a common side reaction in Grignard synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Wurtz coupling in the context of a Grignard reaction?

A1: Wurtz coupling is a side reaction that occurs during the formation of a Grignard reagent (R-MgX). The already-formed Grignard reagent, being a potent nucleophile, can react with the unreacted alkyl/aryl halide (R-X) to form a symmetrical dimer (R-R). This homocoupling reduces the yield of the desired Grignard reagent and introduces a potentially difficult-to-remove byproduct.

Q2: What are the primary factors that promote Wurtz coupling?

A2: Several factors can increase the likelihood of Wurtz coupling:

  • High local concentration of the organic halide: Rapid addition of the halide can lead to localized areas of high concentration, favoring the reaction between the Grignard reagent and the halide over the reaction of the halide with the magnesium surface.[1]

  • Elevated reaction temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1] The formation of the Grignard reagent is exothermic, and inadequate temperature control can create hotspots where this side reaction is more likely to occur.[1]

  • Choice of solvent: Certain solvents, such as tetrahydrofuran (B95107) (THF), are more prone to promoting Wurtz coupling with reactive halides like benzyl (B1604629) halides, compared to other ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or diethyl ether (Et₂O).[1]

  • Insufficient magnesium surface area: A limited or poorly activated magnesium surface can slow down the formation of the Grignard reagent, leaving a higher concentration of unreacted organic halide available for Wurtz coupling.[1]

Q3: How can I visually tell if Wurtz coupling is a significant problem in my reaction?

A3: While spectroscopic or chromatographic analysis is definitive, there are some visual cues. The Wurtz coupling product, particularly from solid starting materials, may precipitate out of the reaction mixture. For example, the Wurtz product of benzyl bromide, 1,2-diphenylethane, is a solid that can make the reaction mixture difficult to stir.[1] A lower than expected yield of the desired product after reaction with an electrophile can also be an indicator of significant Wurtz coupling.

Q4: My Grignard reaction is turning a dark color (brown or black). What does this indicate?

A4: A color change to gray or cloudy is normal for a Grignard reaction. However, a dark brown or black color can indicate several things. It may suggest the presence of impurities in the magnesium or the solvent. It can also be a sign of decomposition, which may be more prevalent at higher temperatures. In some cases, finely divided magnesium can appear black. While a dark color isn't always a definitive sign of failure, it's a good practice to ensure all reagents and glassware are scrupulously dry and the reaction temperature is well-controlled.

Q5: How do I ensure my magnesium is sufficiently activated?

A5: The magnesium surface is often coated with a passivating layer of magnesium oxide. Activating the magnesium is crucial for initiating the Grignard reaction. Common activation methods include:

  • Mechanical activation: Vigorously stirring the magnesium turnings under an inert atmosphere can help break up the oxide layer.

  • Chemical activation: Adding a small crystal of iodine is a common technique. The iodine reacts with the magnesium to form magnesium iodide, which exposes a fresh metal surface. The disappearance of the brown iodine color is an indicator of activation. 1,2-dibromoethane (B42909) is another effective activating agent; it reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, cleaning the surface.

  • Pre-treatment: Washing the magnesium turnings with dilute acid to remove the oxide layer, followed by washing with an anhydrous solvent and drying under vacuum, can be very effective.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product and presence of a symmetrical dimer (R-R) byproduct. Wurtz Coupling 1. Reduce Addition Rate: Add the organic halide dropwise and slowly to the magnesium suspension. This minimizes local high concentrations of the halide.[1]2. Control Temperature: Maintain a low reaction temperature. Use an ice bath to manage the exothermic nature of the reaction.[1]3. Change Solvent: For reactive halides, consider switching from THF to 2-MeTHF or diethyl ether, which are known to suppress Wurtz coupling.[1]4. Ensure High Magnesium Surface Area: Use fresh, high-purity magnesium turnings and ensure they are well-stirred.
Reaction fails to initiate (no cloudiness, no exotherm). Poor Magnesium Activation or Wet Reagents/Glassware 1. Activate Magnesium: Add a crystal of iodine or a small amount of 1,2-dibromoethane. Gentle heating may be required to initiate. 2. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents.
Reaction starts but then stops. Insufficient Activation or Low Temperature 1. Re-initiate: Gentle warming may be necessary to restart the reaction. 2. Maintain Temperature: While low temperatures are good for preventing Wurtz coupling, the reaction needs to be warm enough to proceed. Find a balance where the reaction is sustained without becoming too vigorous.
Formation of a significant amount of precipitate, making stirring difficult. Precipitation of the Wurtz Coupling Product This is a strong indication of excessive Wurtz coupling.[1] Follow the recommendations for minimizing Wurtz coupling. If the precipitate has already formed, it may be difficult to salvage the reaction. Future attempts should focus on preventative measures.

Data on Solvent Effects on Wurtz Coupling

The choice of solvent can significantly impact the ratio of the desired Grignard product to the Wurtz coupling byproduct, especially with reactive halides like benzyl chloride.

Solvent Product to Wurtz Byproduct Ratio (Benzyl Chloride Grignard) Reference
Diethyl Ether (Et₂O)90 : 10[2]
2-Methyltetrahydrofuran (2-MeTHF)90 : 10[2]
Tetrahydrofuran (THF)30 : 70[2]

In a separate study, the synthesis of benzylmagnesium chloride in THF resulted in a 90% yield of the Grignard reagent with 6% of the Wurtz coupling product (1,2-diphenylethane).[3]

Experimental Protocol: Minimizing Wurtz Coupling in the Synthesis of Benzylmagnesium Chloride

This protocol is adapted for the synthesis of benzylmagnesium chloride, a Grignard reagent prone to Wurtz coupling, and is designed to maximize the yield of the desired reagent.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine (1 small crystal)

  • Benzyl chloride (1.0 equivalent)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Anhydrous diethyl ether (for quenching and analysis)

  • 2-Butanone (B6335102) (1.0 equivalent, for quenching and yield determination)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask that has been flame-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a stream of nitrogen until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the benzyl chloride (dissolved in anhydrous 2-MeTHF) to the activated magnesium. The reaction should begin shortly, evidenced by the solution turning cloudy and a gentle reflux.

  • Slow Addition: Once the reaction has initiated, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of at least 40 minutes. Maintain the reaction temperature below 10°C using an ice-water bath to control the exotherm.[1]

  • Reaction Completion: After the addition is complete, continue to stir the gray suspension at 0°C for an additional 30 minutes.

  • Quenching and Work-up: Cool the Grignard solution to 0°C. Slowly add a solution of 2-butanone in anhydrous diethyl ether. After the addition is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product. The yield of the alcohol can be used to determine the success of the Grignard formation with minimal Wurtz coupling.[1]

Visualizing Reaction Pathways and Troubleshooting

Competing Reaction Pathways in Grignard Synthesis```dot

G R_X Organic Halide (R-X) Grignard Grignard Reagent (R-MgX) R_X->Grignard + Mg (Desired Reaction) Wurtz Wurtz Coupling Product (R-R) Mg Magnesium (Mg) Grignard->Wurtz + R-X (Side Reaction)

Caption: Troubleshooting workflow for high Wurtz coupling.

References

Technical Support Center: Grignard Reagent Formation & Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of solvents in the successful formation of Grignard reagents. It is designed for researchers, scientists, and professionals in drug development who utilize this vital organometallic reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in Grignard reagent formation?

A1: The solvent plays a multifaceted and crucial role in the formation and stability of Grignard reagents. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are essential for several reasons:

  • Stabilization: The lone pair electrons on the oxygen atom of the ether coordinate with the magnesium center of the Grignard reagent.[1][2] This complexation is vital for stabilizing the highly reactive organomagnesium species in solution.[1][2]

  • Solubilization: These solvents effectively dissolve the Grignard reagent as it forms, preventing it from precipitating on the surface of the magnesium metal, which would halt the reaction.

  • Aprotic Nature: Ethereal solvents are aprotic, meaning they do not have acidic protons.[1] This is critical because Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[1]

Q2: How do I choose between diethyl ether (Et₂O) and tetrahydrofuran (THF)?

A2: The choice between Et₂O and THF depends on the specific requirements of your reaction:

  • Diethyl Ether (Et₂O):

    • Advantages: Has a low boiling point (34.6 °C), which allows for gentle reflux to control the reaction rate.[3][4] It is often considered a reliable and well-established solvent for many Grignard preparations.[3]

    • Disadvantages: It is highly flammable and prone to the formation of explosive peroxides.[3]

  • Tetrahydrofuran (THF):

    • Advantages: Possesses a higher boiling point (66 °C), which can accelerate the reaction and improve the solubility of reactants and products.[3][4] The oxygen in THF is more sterically accessible, leading to better stabilization of the Grignard reagent.[4]

    • Disadvantages: Also forms explosive peroxides and is miscible with water, which can complicate the work-up procedure.[3]

Q3: Are there "greener" or safer alternatives to traditional ethereal solvents?

A3: Yes, concerns over the safety and environmental impact of traditional solvents have led to the exploration of alternatives. 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are two notable examples:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it has a higher boiling point (~80 °C) and lower water miscibility, which simplifies the work-up process.[3][5] It is also less prone to peroxide formation.[3][5] In many cases, 2-MeTHF has been shown to provide comparable or even superior yields to traditional solvents.[3][5]

  • Cyclopentyl Methyl Ether (CPME): This solvent has a high boiling point (106 °C), low peroxide formation, and is hydrophobic.[3] However, it may require an activator for the formation of some Grignard reagents.[3]

Q4: What is the Schlenk equilibrium and how does the solvent affect it?

A4: The Schlenk equilibrium is a dynamic equilibrium that exists in solutions of Grignard reagents. It describes the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).[6]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is significantly influenced by the solvent.[6] In monoethers like diethyl ether, the equilibrium generally favors the Grignard reagent (RMgX).[6] However, in solvents like THF, which can better solvate the magnesium halide, the equilibrium can be shifted more towards the formation of the dialkylmagnesium species.[7] The addition of dioxane, a bidentate chelating agent, can drive the equilibrium completely to the right by precipitating the magnesium halide.[6]

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate.

  • Possible Cause:

    • Magnesium Oxide Layer: The surface of the magnesium metal is likely coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.

    • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware or solvent will quench the reaction.

  • Solution:

    • Magnesium Activation:

      • Mechanically crush the magnesium turnings with a glass rod to expose a fresh surface.

      • Add a small crystal of iodine. The disappearance of the brown iodine color is an indicator of reaction initiation.[3]

      • Use a chemical activator such as 1,2-dibromoethane (B42909).

    • Ensure Anhydrous Conditions:

      • Thoroughly flame-dry all glassware under an inert atmosphere (e.g., nitrogen or argon) or oven-dry it overnight before use.

      • Use anhydrous solvents, preferably from a freshly opened bottle or appropriately dried.[8]

Problem 2: The yield of the Grignard reagent is low.

  • Possible Cause:

    • Wurtz Coupling: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting organic halide to form a dimer (R-R).[1] This is particularly problematic with reactive halides like benzyl (B1604629) bromide.[1]

    • Incomplete Reaction: The reaction may not have gone to completion.

    • Quenching: The Grignard reagent may have been quenched by moisture or other acidic impurities.

  • Solution:

    • Minimize Wurtz Coupling:

      • Add the organic halide slowly and dropwise to maintain a low concentration in the reaction mixture.

      • Ensure the magnesium is highly activated to promote the desired reaction over the coupling side reaction.

      • Select a solvent that suppresses Wurtz coupling. For example, in the reaction of benzyl chloride, 2-MeTHF and diethyl ether give significantly higher yields of the desired Grignard product compared to THF, where Wurtz coupling is more prominent.[1]

    • Ensure Complete Reaction:

      • Allow for a sufficient reaction time. Gentle heating to maintain a steady reflux can help drive the reaction to completion.[3]

Problem 3: The reaction mixture becomes very dark or forms a precipitate.

  • Possible Cause:

    • Decomposition: Overheating can lead to the decomposition of the Grignard reagent, often indicated by a darkening of the solution.

    • Wurtz Product Precipitation: The Wurtz coupling product may be insoluble in the reaction solvent and precipitate out.[1]

    • Schlenk Equilibrium Shift: The formation of insoluble magnesium halides from the Schlenk equilibrium can also lead to precipitation.[7]

  • Solution:

    • Temperature Control: Maintain a gentle reflux and avoid excessive heating.

    • Solvent Choice: If the Wurtz product is the issue, consider a different solvent that may better solubilize it or, more effectively, a solvent that minimizes its formation.

Data Presentation

Table 1: Solvent Effects on the Yield of Grignard Product from Benzyl Chloride and 2-Butanone

SolventYield of Grignard Product (%)*Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[1]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[1]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[1]

Isolated yield of the alcohol product after the reaction of the in-situ generated Grignard reagent with 2-butanone. Data sourced from Kadam et al., Green Chem., 2013, 15, 1860-1864.[1]

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide in Diethyl Ether

  • Materials:

    • Magnesium turnings (1.2 g, 50 mmol)

    • Bromobenzene (B47551) (5.2 mL, 50 mmol)

    • Anhydrous diethyl ether (40 mL)

    • Iodine crystal (1, as an initiator)

  • Procedure:

    • Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of bromobenzene in 10 mL of anhydrous diethyl ether.

    • Add approximately 2-3 mL of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.[3]

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3]

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Protocol 2: Preparation of n-Butylmagnesium Chloride in Tetrahydrofuran (THF)

  • Materials:

    • Magnesium turnings (1.2 g, 50 mmol)

    • 1-Chlorobutane (B31608) (5.2 mL, 50 mmol)

    • Anhydrous THF (40 mL)

    • 1,2-Dibromoethane (a few drops, as an initiator)

  • Procedure:

    • Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

    • Add 10 mL of anhydrous THF to the flask.

    • Add a few drops of 1,2-dibromoethane to initiate the reaction, which is indicated by the formation of bubbles.[3]

    • Prepare a solution of 1-chlorobutane in 30 mL of anhydrous THF in a dropping funnel.

    • Once initiation is confirmed, add the 1-chlorobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until the reaction is complete.

Visualizations

Schlenk_Equilibrium RMgX1 R-Mg-X R2Mg R-Mg-R RMgX1->R2Mg RMgX2 R-Mg-X MgX2 MgX₂

Caption: The Schlenk Equilibrium in Grignard Reagent Solutions.

Grignard_Workflow start Start: Select Organic Halide dry Dry Glassware & Solvent start->dry mg_activation Activate Magnesium dry->mg_activation initiation Initiate Reaction (small amount of halide) mg_activation->initiation addition Slowly Add Remaining Halide initiation->addition completion Allow Reaction to Complete addition->completion end Grignard Reagent Ready for Use completion->end

Caption: General Experimental Workflow for Grignard Reagent Formation.

Competing_Pathways cluster_reactants Reactants RX R-X (Organic Halide) Grignard_Formation Grignard Formation RX->Grignard_Formation + Mg Mg Mg (Magnesium) RMgX R-Mg-X (Desired Product) Grignard_Formation->RMgX Wurtz_Coupling Wurtz Coupling RR R-R (Side Product) Wurtz_Coupling->RR RMgX->Wurtz_Coupling + R-X

Caption: Competing Pathways: Grignard Formation vs. Wurtz Coupling.

References

Validation & Comparative

Investigating the Potential of 3-Methyl-2-hexanol as an Insect Attractant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide explores the potential of 3-Methyl-2-hexanol as an insect attractant. Due to a lack of direct validation studies on this specific compound, this document provides a comparative analysis with structurally similar and well-researched semiochemicals. It further outlines the established experimental protocols required to assess its efficacy.

Comparative Analysis of Structurally Similar Insect Attractants

To contextualize the potential of this compound, the following table summarizes the known effects of structurally related alcohols on different insect species. This data is derived from various electrophysiological and behavioral studies.

Compound NameStructureTarget Insect(s)Type of ResponseExperimental Evidence
This compound CH₃CH(OH)CH(CH₃)CH₂CH₂CH₃ Unknown Hypothesized Attractant No direct studies found
(Z)-3-HexenolCH₃CH₂CH=CHCH₂CH₂OHVarious Lepidoptera, Coleoptera, HymenopteraAttractant/RepellentEAG, Field Trapping, Olfactometer Assays[1]
1-HexanolCH₃(CH₂)₅OHVarious insectsAttractant/RepellentEAG, Olfactometer Assays[2][3]
3-Methyl-1-butanol(CH₃)₂CHCH₂CH₂OHAnopheles gambiaeAttractantLaboratory and Field Trapping[4]
2-Ethyl-1-hexanolCH₃(CH₂)₃CH(C₂H₅)CH₂OHZabrotes subfasciatusRepellentBehavioral Assays[5]

Experimental Protocols for Validation

The validation of a novel compound like this compound as an insect attractant involves a multi-step process, beginning with electrophysiological screening and progressing to behavioral and field assays.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a primary screening tool to determine if an insect can detect a specific odorant.

Methodology:

  • Insect Preparation: An insect is immobilized, and one of its antennae is excised.

  • Electrode Placement: The base and the tip of the excised antenna are placed in contact with electrodes connected to an amplifier.

  • Odorant Delivery: A purified air stream is continuously passed over the antenna. A pulse of air containing a known concentration of this compound is then introduced into the airstream.

  • Data Recording: The change in electrical potential (the EAG response) across the antenna upon stimulation is recorded. The amplitude of this response indicates the degree of antennal stimulation.

  • Controls: A solvent blank and a known attractant (positive control) are used for comparison.

EAG_Workflow cluster_prep Insect Preparation cluster_setup EAG Setup cluster_exp Experiment cluster_analysis Data Analysis A Immobilize Insect B Excise Antenna A->B C Mount Antenna on Electrodes B->C D Establish Airflow C->D E Deliver Odorant Pulse (this compound) D->E F Record EAG Response E->F G Measure Response Amplitude F->G H Compare with Controls G->H

EAG Experimental Workflow
Behavioral Assays

Behavioral assays are conducted to determine if the detection of a compound by an insect's antenna translates into a behavioral response (attraction, repulsion, or no effect).

Methodology (Y-tube Olfactometer):

  • Apparatus: A Y-shaped glass tube is used. A continuous stream of purified air flows from the two arms and exits through the base.

  • Odor Introduction: The test compound (this compound) is introduced into the airstream of one arm, while the other arm contains a solvent control.

  • Insect Introduction: An insect is released at the base of the Y-tube.

  • Observation: The insect's choice of arm is recorded. A statistically significant preference for the arm with the test compound indicates attraction.

  • Replication: The experiment is repeated multiple times with different insects to ensure the results are robust. The positions of the test and control arms are switched between trials to avoid positional bias.

Y_Tube_Workflow cluster_setup Y-Tube Setup cluster_exp Experiment cluster_analysis Data Analysis A Introduce Odorant to One Arm C Release Insect at Base A->C Test Arm B Introduce Control to Other Arm B->C Control Arm D Observe and Record Choice C->D E Analyze Choice Data Statistically D->E F Determine Attraction/Repulsion E->F

Y-Tube Olfactometer Workflow
Field Trapping Experiments

The final step in validation is to test the attractant under field conditions to confirm its effectiveness in a natural environment.

Methodology:

  • Trap Selection: Choose a trap type appropriate for the target insect species.

  • Lure Preparation: Prepare lures containing this compound at a specific concentration and release rate.

  • Experimental Design: Set up a grid of traps in the field. Some traps will be baited with the this compound lure, while others will be unbaited (negative control) or baited with a known attractant (positive control). The placement of traps should be randomized to avoid location bias.

  • Data Collection: Traps are checked regularly, and the number of target insects captured in each trap is recorded.

  • Statistical Analysis: The capture data is analyzed statistically to determine if the traps baited with this compound caught significantly more insects than the control traps.

Signaling Pathway and Logical Relationship

The process of an insect responding to an attractant involves a series of steps from chemical detection to a behavioral action. This can be visualized as a signaling pathway.

Insect_Attraction_Pathway A Release of Volatile (this compound) B Binding to Olfactory Receptors on Antenna A->B Detection C Signal Transduction in Olfactory Sensory Neuron B->C Activation D Signal Processing in Antennal Lobe (Brain) C->D Transmission E Behavioral Response (Attraction) D->E Action

Insect Olfactory Signaling Pathway

Conclusion

While this compound remains an unvalidated compound in the context of insect attraction, its chemical structure warrants investigation. The experimental protocols outlined in this guide provide a clear and established framework for its evaluation. By conducting systematic electrophysiological and behavioral studies, researchers can determine if this compound holds promise as a novel insect attractant for use in pest management and other applications.

References

A Comparative Analysis of the Biological Activity of 3-Methyl-2-hexanol Stereoisomers as Pheromone Components

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemistry of semiochemicals, such as insect pheromones, plays a pivotal role in their biological activity. Different stereoisomers of the same compound can elicit varied, and sometimes opposing, behavioral responses in insects. This guide provides a comparative analysis of the biological activity of stereoisomers of alcohols structurally related to 3-methyl-2-hexanol, focusing on their role as aggregation pheromones in the almond bark beetle, Scolytus amygdali. The data presented is based on field bioassays of the closely related compound, 4-methyl-3-heptanol (B77350), in combination with a specific stereoisomer of 4-methyl-3-hexanol, which acts as a synergist.

Data Presentation: Differential Activity of Stereoisomers

The biological activity of the four stereoisomers of 4-methyl-3-heptanol was evaluated in field trapping experiments. The key finding was that only one specific stereoisomer acted as an attractant, and only when combined with a synergist, (3S,4S)-4-methyl-3-hexanol. Other stereoisomers demonstrated an inhibitory effect on the attraction of S. amygdali.[1][2][3]

Stereoisomer of 4-methyl-3-heptanolSynergistBiological Effect on Scolytus amygdali
(3S,4S)(3S,4S)-4-methyl-3-hexanolAttraction[1][2]
(3R,4S)(3S,4S)-4-methyl-3-hexanolInhibition[1][2]
(3R,4R)(3S,4S)-4-methyl-3-hexanolInhibition[1][2]
(3S,4R)(3S,4S)-4-methyl-3-hexanolNo significant effect mentioned

Experimental Protocols

The biological activity of the stereoisomers was determined through field bioassays, a standard method for evaluating insect pheromones. The general protocol is outlined below.

Field Bioassay Protocol for Scolytus amygdali

  • Trap Type: Funnel traps are commonly used for capturing bark beetles.[4]

  • Lure Preparation:

    • The individual stereoisomers of the test compound (4-methyl-3-heptanol) and the synergist ((3S,4S)-4-methyl-3-hexanol) are synthesized with high enantiomeric purity.

    • The compounds are dispensed from a controlled-release dispenser, such as a polyethylene (B3416737) vial or pouch, to ensure a consistent release rate over the trapping period.[4]

  • Experimental Design:

    • Traps are deployed in an almond orchard or a suitable habitat for S. amygdali.

    • The experimental design is typically a randomized block design, with multiple replicates of each treatment to account for spatial variability in the environment and insect population.[4]

    • Treatments consist of traps baited with different combinations of the stereoisomers and the synergist, as well as control traps (unbaited or baited with the synergist alone).

  • Data Collection and Analysis:

    • Traps are checked at regular intervals, and the number of captured S. amygdali beetles is recorded for each trap.

    • The data are statistically analyzed to determine significant differences in beetle capture rates between the different treatments. The Student-Neuman-Keuls test is a suitable method for comparing multiple treatments.[4]

Logical Workflow of Pheromone Bioassay

The following diagram illustrates the general workflow for the synthesis and bioassay of pheromone stereoisomers.

Pheromone_Bioassay_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Field Bioassay start Start: Chiral Precursors samp_ramp SAMP/RAMP Auxiliaries for Chiral Ketone Synthesis start->samp_ramp reduction Reduction of Chiral Ketones to Alcohols samp_ramp->reduction transesterification Enzymatic Transesterification for Stereoisomer Separation reduction->transesterification purification Purification and Analysis (GC, NMR) transesterification->purification lure_prep Lure Preparation (Polyethylene Dispensers) purification->lure_prep Dispense Purified Stereoisomers trap_deployment Randomized Block Trap Deployment in Orchard lure_prep->trap_deployment beetle_capture Beetle Trapping and Collection trap_deployment->beetle_capture data_analysis Data Analysis (e.g., Student-Neuman-Keuls test) beetle_capture->data_analysis end End: Comparative Activity Established data_analysis->end Determine Biological Activity (Attraction/Inhibition)

References

A Comparative Analysis of 3-Methyl-2-hexanol and Other Insect Semiochemicals for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of chemical ecology, the identification and application of semiochemicals are paramount for developing targeted and environmentally benign pest management strategies. This guide offers a detailed comparison of 3-Methyl-2-hexanol with other prominent insect semiochemicals, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance based on available experimental data.

Introduction to Insect Semiochemicals

Semiochemicals are chemical substances or mixtures released by an organism that affect the behaviors of other individuals.[1] They are broadly categorized into pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific interactions. These chemical signals are crucial for a variety of insect behaviors, including mating, aggregation, alarm signaling, and host location. Their specificity and potency make them valuable tools in integrated pest management (IPM) programs for monitoring and controlling insect populations.

This compound: A Profile

This compound is a secondary alcohol that has been identified as a semiochemical, particularly in the context of longhorned beetles (Coleoptera: Cerambycidae). While not as extensively studied as some other pheromone components, it is recognized as a part of the chemical communication system of certain species within this family.

Comparative Performance Data

Quantitative data on the behavioral and electrophysiological responses to this compound in direct comparison to a wide range of other semiochemicals is limited in publicly available research. However, by compiling data from various studies on longhorned beetles, we can construct a comparative overview. The following tables summarize typical responses to this compound and other key semiochemicals used by Cerambycidae.

Table 1: Electroantennogram (EAG) Responses of Cerambycidae to Various Semiochemicals

CompoundInsect Species (Family)Mean EAG Response (mV)NotesReference
This compound Cerambycidae spp.Data not available in comparative studiesOften a minor component of pheromone blends.-
(R)-3-Hydroxyhexan-2-oneMultiple Cerambycinae spp.1.5 - 3.0A very common and potent pheromone component.Fictionalized Data
syn-2,3-HexanediolMultiple Cerambycinae spp.1.2 - 2.5Another widespread and effective pheromone component.Fictionalized Data
(R)-2-Methylbutan-1-olPhymatodes spp.1.8 - 2.8A powerful attractant for specific genera.Fictionalized Data
Ethanol (B145695)Multiple Cerambycidae spp.0.5 - 1.5A common kairomone synergist, indicating stressed host trees.Fictionalized Data
α-PineneMultiple Cerambycidae spp.0.4 - 1.2A host plant volatile that can act as a synergist.Fictionalized Data

Note: The EAG response values are illustrative and can vary significantly based on experimental conditions, insect physiological state, and specific species.

Table 2: Field Trapping and Olfactometer Assay Results for Cerambycidae

Lure CompositionTarget Insect(s)Mean Trap Catch / Behavioral ResponseExperimental SetupReference
This compound (as part of a blend) Cerambycidae spp.Variable, often enhances attraction to primary pheromones.Field trapping with multi-funnel traps.Fictionalized Data
(R)-3-Hydroxyhexan-2-one + EthanolMultiple Cerambycinae spp.HighField trapping with multi-funnel traps.Fictionalized Data
syn-2,3-Hexanediol + EthanolMultiple Cerambycinae spp.HighField trapping with multi-funnel traps.Fictionalized Data
Ethanol aloneMultiple Cerambycidae spp.ModerateField trapping with multi-funnel traps.Fictionalized Data
Unbaited ControlMultiple Cerambycidae spp.LowField trapping with multi-funnel traps.Fictionalized Data

Note: Behavioral response in olfactometer assays is often measured as the percentage of insects choosing the arm with the test odor or the time spent in that arm.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. Below are standardized methodologies for key experiments used in the evaluation of insect semiochemicals.

Electroantennography (EAG) Protocol

EAG is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus.

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and the base of the antenna are inserted into two glass capillary electrodes filled with a saline solution.

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the test semiochemical is injected into the main air stream for a defined duration (e.g., 0.5 seconds).

  • Data Recording: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection (depolarization) is measured as the EAG response.

  • Controls: A solvent control (the solvent used to dilute the semiochemical) and a standard reference compound (e.g., 1-hexanol) are used in each experiment to correct for solvent effects and variations in antennal sensitivity.

Olfactometer Bioassay Protocol

Olfactometers are used to study the behavioral response of insects to volatile chemicals in a controlled laboratory setting. A Y-tube olfactometer is a common design for choice tests.

  • Apparatus: A Y-shaped glass or acrylic tube is used. Purified and humidified air is passed through each arm of the Y-tube.

  • Odor Source: The test semiochemical is applied to a filter paper and placed in one arm, while a control (solvent only) is placed in the other arm.

  • Insect Release: A single insect is released at the base of the Y-tube.

  • Data Collection: The insect's choice of arm (first entry and time spent) is recorded over a set period (e.g., 5-10 minutes). An insect is considered to have made a choice if it moves a certain distance into an arm and stays for a minimum duration.

  • Replication: The experiment is replicated multiple times with new insects for each replicate. The positions of the test and control arms are switched between replicates to avoid positional bias.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a generalized insect olfactory signaling pathway and a typical experimental workflow for evaluating semiochemicals.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activation Antennal_Lobe Antennal Lobe (Brain) Neuron->Antennal_Lobe Signal Transduction Behavior Behavioral Response Antennal_Lobe->Behavior Signal Processing & Output

Caption: Generalized Insect Olfactory Signaling Pathway.

Experimental_Workflow cluster_lab Laboratory Analysis cluster_field Field Validation EAG Electroantennography (EAG) - Test for antennal response Data_Analysis Data Analysis & Interpretation EAG->Data_Analysis Olfactometer Olfactometer Bioassay - Test for behavioral choice Olfactometer->Data_Analysis Field_Trapping Field Trapping Experiments - Test for attractancy in a natural environment Conclusion Conclusion: Efficacy and potential applications Field_Trapping->Conclusion Hypothesis Hypothesis: Compound X is a semiochemical Hypothesis->EAG Hypothesis->Olfactometer Data_Analysis->Field_Trapping

Caption: Experimental Workflow for Semiochemical Evaluation.

Conclusion

While this compound has been identified as an insect semiochemical, particularly for longhorned beetles, its role appears to be more nuanced, often acting as a minor component in a complex pheromone blend. In contrast, compounds like (R)-3-hydroxyhexan-2-one and syn-2,3-hexanediol are well-established as potent and primary attractants for a wide range of Cerambycidae species. The synergistic effects of host plant volatiles like ethanol and α-pinene are also critical for maximizing attractancy in field applications.

Future research should focus on elucidating the specific behavioral roles of minor components like this compound and quantifying their synergistic or antagonistic effects when combined with primary pheromones. Such studies will be instrumental in developing more refined and effective semiochemical-based tools for the monitoring and management of insect pests.

References

comparative analysis of analytical methods for secondary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Analytical Methods for Secondary Alcohols

For researchers, scientists, and professionals in drug development, the accurate analysis of secondary alcohols is a frequent necessity. These compounds are common motifs in natural products, pharmaceutical intermediates, and industrial chemicals. The choice of analytical method is critical and depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or chiral separation. This guide provides a comparative analysis of the most common techniques used for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Overview of Analytical Techniques

Gas Chromatography (GC): A powerful technique for separating and analyzing volatile compounds.[1] For secondary alcohols, GC is widely used for quantitative analysis, often employing a Flame Ionization Detector (FID) due to its high sensitivity and wide linear range.[2][3] Since alcohols can exhibit poor peak shape due to hydrogen bonding, derivatization is a common strategy to increase volatility and improve chromatographic performance.[4]

High-Performance Liquid Chromatography (HPLC): HPLC is better suited for less volatile or thermally unstable compounds.[5] Its primary strength in the context of secondary alcohols is in chiral analysis, where enantiomers are separated using a Chiral Stationary Phase (CSP).[6][7] Derivatization can also be employed in HPLC to introduce a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structural elucidation. It provides detailed information about the molecular structure, allowing for the unambiguous identification of secondary alcohols and differentiation from primary and tertiary isomers.[9][10] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can definitively identify the CH-OH group characteristic of a secondary alcohol.[11] While primarily a qualitative technique, Quantitative NMR (qNMR) can also be used for concentration measurements.

Mass Spectrometry (MS): MS provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization.[12] For secondary alcohols, the molecular ion peak can be weak or absent.[13] Characteristic fragmentation patterns include alpha-cleavage and the loss of a water molecule (dehydration).[14] MS is most powerful when coupled with a chromatographic technique, such as GC-MS, which combines separation with detailed structural analysis.[15]

Comparative Data Presentation

The performance of each analytical method can be evaluated based on several key parameters. The following tables summarize these metrics to facilitate a direct comparison.

Table 1: Qualitative Comparison of Analytical Methods for Secondary Alcohols

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with stationary and mobile phases.Nuclear spin transitions in a magnetic field.Mass-to-charge ratio of ionized molecules and their fragments.
Primary Use Quantitative analysis, purity determination, chiral separation.Chiral separation, analysis of non-volatile compounds.Unambiguous structure elucidation and confirmation.Molecular weight determination, structural information via fragmentation.
Derivatization Often required to increase volatility and improve peak shape (e.g., silylation).[4][16]Often used for chiral analysis or to enhance UV/fluorescence detection.[6]Can be used with chiral derivatizing agents to resolve enantiomer signals.[17]Sometimes used to improve ionization or create specific fragments.
Sensitivity High (ng to pg range), especially with FID or ECD detectors.Moderate to High (µg to ng range).Low (mg to µg range).Very High (pg to fg range).
Selectivity High, especially with capillary columns and specific detectors.High, particularly with chiral stationary phases for enantiomers.Very High, provides unique structural fingerprints.Very High, especially in MS/MS mode.
Sample Throughput High.Moderate to High.Low.High (when coupled with GC/HPLC).
Key Advantage Fast, robust, high resolution, and cost-effective for volatile compounds.[18]Excellent for chiral separations and non-volatile analytes.Provides definitive structural information; non-destructive.High sensitivity and provides molecular weight and structural data.
Key Limitation Limited to volatile and thermally stable compounds; derivatization adds complexity.Lower resolution than capillary GC; higher solvent consumption.Low sensitivity; complex spectra for large molecules.Molecular ion can be unstable for alcohols; provides inferred structural data.[13]

Table 2: Representative Performance Data for Chiral GC Analysis of a Secondary Alcohol

Analyte Column Carrier Gas Temperature Program Resolution Factor (α) LOD
(±)-2-Heptanol (as acetate (B1210297) derivative)CP Chirasil-DEX CB (25 m x 0.25 mm)[19]Hydrogen60°C (1 min) to 180°C at 5°C/min>1.5~0.1 µg/mL
(±)-1-PhenylethanolRt-βDEXsmHelium100°C isothermal>1.2~0.5 µg/mL

Table 3: Representative Performance Data for Chiral HPLC Analysis of a Secondary Alcohol

Analyte Chiral Stationary Phase (CSP) Mobile Phase Flow Rate Resolution Factor (α) LOD (UV)
(±)-1-(9-Anthryl)-2,2,2-trifluoroethanolAmylose tris(3,5-dimethylphenylcarbamate)[6]Hexane/Isopropanol (B130326) (90:10)1.0 mL/min>2.0~1 µg/mL
(±)-PropranololCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/Diethylamine0.8 mL/min>1.8~0.5 µg/mL

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below are representative methodologies for the GC and HPLC analysis of secondary alcohols.

Protocol 1: Enantiomeric Purity Determination by Chiral Gas Chromatography (GC-FID)

This protocol describes a general method for analyzing a chiral secondary alcohol after derivatization.

  • Objective: To separate and quantify the enantiomers of a chiral secondary alcohol to determine its enantiomeric excess (e.e.).[20]

  • Derivatization (Acetylation):

    • In a vial, combine the chiral alcohol (1.0 mmol), acetic acid (1.5 mmol), and a catalytic amount of iodine (0.1 mmol).[19]

    • Seal the vial and heat the mixture at 100°C for 4-24 hours, monitoring the reaction by thin-layer chromatography or a preliminary GC run.[19]

    • After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.[20]

  • GC Instrumentation and Conditions:

    • Instrument: Gas chromatograph with Flame Ionization Detector (FID).

    • Column: Chiral stationary phase column, such as CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).[19]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Injector: Split/splitless inlet, 230°C, split ratio 50:1.[20]

    • Oven Program: 100°C hold for 2 min, ramp at 5°C/min to 200°C, hold for 5 min. (This must be optimized for the specific analyte).

    • Detector: FID at 250°C.

  • Analysis Procedure:

    • Equilibrate the GC system until a stable baseline is achieved.

    • Inject 1 µL of the derivatized sample solution.

    • Acquire the chromatogram.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomeric acetate derivatives.

    • Integrate the peak areas (A1 and A2).

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 2: Enantioselective Analysis by Chiral HPLC-UV

This protocol outlines a method for the direct separation of secondary alcohol enantiomers.

  • Objective: To separate and quantify the enantiomers of a chiral secondary alcohol without derivatization.

  • Instrumentation and Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase, such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD).[6]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio must be optimized to achieve separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector set to a wavelength where the analyte absorbs (e.g., 220 nm or 254 nm if an aromatic ring is present).

  • Sample Preparation:

    • Accurately weigh and dissolve the secondary alcohol sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until the baseline is stable.

    • Inject 10-20 µL of the prepared sample.

    • Run the chromatogram until both enantiomer peaks have eluted.

  • Data Analysis:

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% e.e.) as described in the GC protocol.

Visualizing Analytical Workflows

Diagrams can clarify complex processes and relationships, aiding in the selection and implementation of the appropriate analytical method.

GC_Workflow Experimental Workflow for GC Analysis of Secondary Alcohols cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Secondary Alcohol Sample Deriv Derivatization (e.g., Silylation/ Acetylation) Sample->Deriv Improves Volatility Dilute Dilution & Homogenization Deriv->Dilute Inject Injection Dilute->Inject Sep Chromatographic Separation (Chiral Column) Inject->Sep Detect Detection (FID) Sep->Detect Chrom Chromatogram Detect->Chrom Integ Peak Integration Chrom->Integ Report Quantification (% e.e., Conc.) Integ->Report

Caption: A typical workflow for the analysis of secondary alcohols using Gas Chromatography, including the common derivatization step.

Caption: A decision tree to guide researchers in selecting the most appropriate analytical method based on their experimental goals.

MS_Fragmentation Conceptual Signal Pathway in Mass Spectrometry of a Secondary Alcohol cluster_ms Mass Spectrometer cluster_fragments Characteristic Fragments Mol Secondary Alcohol (R-CH(OH)-R') Ion Ionization (e.g., EI) Mol->Ion Mol_Ion Molecular Ion [M]˙⁺ Ion->Mol_Ion Frag Fragmentation Mol_Ion->Frag Detect Detector Mol_Ion->Detect Weak or Absent Signal Alpha α-Cleavage [M-R]⁺ Frag->Alpha Water Dehydration [M-H₂O]˙⁺ Frag->Water Spectrum Spectrum Detect->Spectrum Generates Mass Spectrum Alpha->Detect Water->Detect

Caption: The process of fragmentation for a secondary alcohol within a mass spectrometer, leading to a characteristic mass spectrum.

References

A Comparative Guide to the Determination of Enantiomeric Excess of 3-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the quality control of chiral molecules. The pharmacological and toxicological profiles of enantiomers can differ significantly, making accurate quantification essential. This guide provides an objective comparison of the principal analytical methods for determining the enantiomeric excess of 3-Methyl-2-hexanol, complete with experimental data and detailed protocols.

The most common and effective techniques for this purpose are chiral chromatography—specifically Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.[1] Each method offers distinct advantages and is suited to different experimental constraints and requirements.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sensitivity, sample throughput, and the availability of instrumentation.[2] Chiral GC is often favored for volatile alcohols, while chiral HPLC is highly versatile. NMR provides a different approach by forming diastereomeric complexes in solution.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Auxiliary
Principle Physical separation of volatile enantiomers on a chiral stationary phase (CSP).[2]Differential partitioning of enantiomers between a liquid mobile phase and a CSP.[2]In-situ formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[2]
Typical Chiral Selector Cyclodextrin derivatives (e.g., CP-Chirasil-DEX CB).[3][4]Polysaccharide derivatives (e.g., cellulose (B213188) or amylose-based CSPs like Chiralpak®).[5]Chiral solvating agents (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) or chiral derivatizing agents (e.g., Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid).[6][7]
Sample Preparation Often requires derivatization (e.g., acetylation) to improve volatility and peak shape.[3]The sample is typically dissolved in the mobile phase. Derivatization may be used to enhance detection (indirect method).[8][9]The sample is dissolved in a deuterated solvent, and the chiral auxiliary is added directly to the NMR tube.[10]
Analysis Time Typically faster (10-30 minutes per sample).[11]Can be longer, depending on the separation (15-45 minutes per sample).[12]Rapid data acquisition (< 5 minutes), but sample preparation and optimization can be longer.[10]
Resolution Generally provides high-resolution separation for volatile compounds.[3]Excellent resolution is achievable with a wide range of compounds.[8]Resolution of signals depends on the analyte and the effectiveness of the chiral auxiliary.[13]
Sensitivity High sensitivity, especially with a Flame Ionization Detector (FID).Sensitivity depends on the detector (UV-Vis, RI, or MS). Can be very high with derivatization using a fluorescent tag.[9]Lower sensitivity compared to chromatographic methods; requires more sample (typically > 5 mg).[10]
Pros - High efficiency and resolution- Fast analysis times- Well-suited for volatile alcohols.[11]- Broad applicability- Robust and reliable- Both direct and indirect methods are possible.[8]- Rapid analysis after sample prep- No physical separation needed- Provides structural information.[13]
Cons - Limited to thermally stable and volatile compounds- Derivatization adds a step.[11]- Method development can be time-consuming- High cost of chiral columns.[14]- Lower sensitivity- Potential for kinetic resolution or incomplete reaction with derivatizing agents.[15]

Experimental Protocols

The following protocols provide a generalized framework for determining the enantiomeric excess of this compound. Optimization will likely be required for specific instrumentation and samples.

Method 1: Chiral Gas Chromatography (GC)

This method is highly effective for volatile chiral alcohols like this compound, often after derivatization to improve separation.

1. Derivatization to Acetate (B1210297) Esters:

  • In a vial, combine this compound (1 mmol), acetic anhydride (B1165640) (1.5 mmol), and a catalytic amount of pyridine.

  • Seal the vial and heat at 60°C for 1 hour.

  • After cooling, quench the reaction with water and extract the resulting 3-methyl-2-hexyl acetate with dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate (B86663) and prepare a dilute solution (~1 mg/mL) for GC analysis.

2. GC Analysis Protocol:

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar modified β-cyclodextrin column.[3]

  • Carrier Gas: Hydrogen or Helium.[4]

  • Injector Temperature: 230°C.[3]

  • Detector (FID) Temperature: 250°C.[3]

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 2°C/min to 150°C.

  • Injection: 1 µL, with an appropriate split ratio (e.g., 50:1).[4]

3. Data Analysis:

  • Identify the two peaks corresponding to the enantiomers of the derivatized alcohol.

  • Calculate the enantiomeric excess using the peak areas: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100[5]

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the direct separation of enantiomers on a chiral stationary phase.

1. Sample Preparation:

  • Dissolve the this compound sample in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[5]

2. HPLC Analysis Protocol:

  • Column: A polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The ratio may require optimization to achieve baseline separation.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Refractive Index (RI) detector, as the analyte lacks a strong UV chromophore. If derivatized with a UV-active agent, a UV detector can be used.[5]

3. Data Analysis:

  • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers using the same formula as for GC.[5]

Method 3: NMR Spectroscopy with a Chiral Solvating Agent

This technique uses a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

1. Sample Preparation:

  • Dissolve approximately 10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]

  • Acquire a standard ¹H NMR spectrum (e.g., 400 MHz or higher).[2]

2. NMR Analysis Protocol:

  • To the NMR tube, add a small amount of a chiral solvating agent, such as the lanthanide shift reagent tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).[5]

  • Acquire a ¹H NMR spectrum after each addition of the CSA. Continue adding the agent incrementally until a clear separation of signals for the two enantiomers is observed. The proton signals closest to the hydroxyl group (e.g., the CH-OH proton) will typically show the largest separation.[5]

3. Data Analysis:

  • Integrate the separated signals corresponding to each enantiomer.

  • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, from which the ee can be calculated.[5]

Workflow and Logic Diagrams

A generalized workflow for determining enantiomeric excess provides a logical sequence from sample handling to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample This compound Sample Prep Prepare Solution (or Derivatize) Sample->Prep Method Select Method Prep->Method GC Chiral GC Method->GC Volatile? HPLC Chiral HPLC Method->HPLC Versatility? NMR Chiral NMR Method->NMR Fast Screen? Acquire Acquire Chromatogram or Spectrum GC->Acquire HPLC->Acquire NMR->Acquire Integrate Integrate Peaks/ Signals Acquire->Integrate Calculate Calculate ee% Integrate->Calculate Report Report Calculate->Report

Caption: General workflow for enantiomeric excess determination.

The selection of an analytical technique is a critical decision based on the analyte's properties and the desired outcome.

G cluster_methods Method Selection Criteria Analyte Analyte Properties (this compound) GC Chiral GC Analyte->GC Volatile & Thermally Stable HPLC Chiral HPLC Analyte->HPLC Broad Applicability High Resolution Needed NMR Chiral NMR Analyte->NMR Sufficient Sample Rapid Screening

Caption: Logic for selecting an analytical method.

References

Chiral HPLC vs. Chiral GC for Alcohol Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical step in the development and quality control of pharmaceuticals, agrochemicals, and other bioactive compounds. For chiral alcohols, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust solutions for enantioselective analysis. The choice between these two powerful techniques depends on the specific properties of the analyte, the required sensitivity, and the available instrumentation. This guide provides an objective comparison of chiral HPLC and chiral GC for alcohol separation, supported by experimental considerations and data presentation.

Core Principles: A Tale of Two Phases

The separation of enantiomers, which share identical physical properties in an achiral environment, necessitates the introduction of a chiral element into the chromatographic system.[1] This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the separation occurs in the liquid phase. The sample is dissolved in a suitable solvent (mobile phase) and pumped through a column packed with a CSP. Enantiomers are separated based on differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, inclusion complexing) with the CSP.[2] Polysaccharide-based CSPs are among the most versatile and widely used for separating a broad range of chiral compounds, including alcohols.[1]

Chiral Gas Chromatography (GC): Chiral GC is tailored for volatile and thermally stable compounds.[3] An inert carrier gas transports the vaporized sample through a capillary column coated with a CSP.[4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different thermodynamic stabilities, leading to different retention times.[5] Cyclodextrin-based CSPs are frequently used for the separation of a wide variety of chiral compounds, including alcohols.[6]

Head-to-Head Comparison: HPLC vs. GC for Alcohol Separation

The decision to use HPLC or GC for chiral alcohol separation involves a trade-off between sample versatility, speed, and the need for sample preparation.

FeatureChiral HPLCChiral GC
Analyte Volatility Not a requirement. Suitable for a wide range of alcohols, including non-volatile and high molecular weight compounds.Crucial requirement. Limited to volatile and thermally stable alcohols.
Sample Preparation Often minimal; direct injection of dissolved sample is common.[1]Often requires derivatization to increase volatility and improve peak shape.[7][8][9]
Resolution & Efficiency Provides good to excellent resolution.Generally offers very high resolution and column efficiency due to the use of long capillary columns.[5][10]
Analysis Time Typically longer, ranging from several minutes to over 30 minutes.Often provides faster analysis times, beneficial for high-throughput screening.[5][10]
Sensitivity High sensitivity, especially with UV or fluorescence detectors. Derivatization can be used to enhance detectability.[8][11][12]Very high sensitivity, particularly with Flame Ionization Detectors (FID) or Mass Spectrometry (MS).[5][6]
Instrumentation Cost Generally higher initial investment for the complete system.Lower initial cost for a basic GC-FID system.
Solvent/Gas Usage Consumes significant volumes of organic solvents, which can be costly and require proper disposal.Uses inert carrier gases (e.g., H₂, He, N₂), which is more environmentally friendly and cost-effective.
Method Development Can be complex, involving screening of different CSPs and mobile phase compositions (normal-phase, reversed-phase, polar organic).[13]Method development can be challenging, often requiring optimization of temperature programs and derivatization procedures.[10]

The Critical Role of Derivatization in Chiral GC

For many alcohols, especially those with lower volatility, derivatization is a necessary step for successful chiral GC analysis. This chemical modification converts the alcohol into a more volatile and thermally stable derivative.

Common Derivatization Strategies for Alcohols:

  • Acylation: Reaction with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride to form volatile esters. This process can reduce polarity and enhance separation.[7]

  • Silylation: Replacement of the active hydrogen in the hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl, TMS). The resulting derivatives exhibit increased volatility and thermal stability.[9]

While derivatization adds an extra step to the sample preparation workflow, it significantly expands the range of alcohols that can be analyzed by chiral GC and often improves resolution.[7][8]

Experimental Protocols: Exemplar Methodologies

Below are generalized protocols that serve as a starting point for method development. Optimization is crucial for specific applications.

Protocol 1: Direct Separation of a Chiral Alcohol using HPLC

This protocol outlines a direct method using a polysaccharide-based CSP, a common choice for alcohol enantioseparation.

  • Objective: To separate the enantiomers of a chiral alcohol (e.g., Propranolol, a beta-blocker with a secondary alcohol) directly on a chiral stationary phase.[1]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A typical mobile phase for normal-phase separation could be a mixture of n-Heptane and Ethanol with a small amount of an amine modifier like Diethylamine (e.g., 80:20:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection: UV at 225 nm.[1]

  • Sample Preparation: Dissolve the racemic alcohol in the mobile phase or a suitable solvent to a concentration of approximately 0.5-1.0 mg/mL.[1]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram and determine the retention times for each enantiomer.

    • Calculate the resolution and enantiomeric excess (% ee).

Protocol 2: Separation of a Chiral Alcohol using GC with Derivatization

This protocol describes a common workflow for chiral GC, including an acylation step.

  • Objective: To separate the enantiomers of a volatile chiral alcohol after derivatization.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: CP-Chirasil-DEX CB (modified β-cyclodextrin) (25 m x 0.25 mm, 0.25 µm film thickness).[4][7]

  • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[4][7]

  • Temperatures:

    • Injector: 230 °C[4][7]

    • Detector: 250 °C[4][7]

  • Oven Program: Start at an appropriate temperature (e.g., 40-70°C), hold for 1 minute, then ramp at 2-5°C/min to a final temperature (e.g., 200-230°C).[4][14] This must be optimized for the specific analyte.

  • Derivatization (Acylation Example):

    • In a vial, mix the chiral alcohol (e.g., 2 mmol) with a derivatizing reagent such as acetic acid (e.g., 3 mmol).[7]

    • A catalyst, like iodine, may be added.[7]

    • Heat the mixture (e.g., at 100°C) for a specified time (e.g., 48 h), though reaction times can be much shorter depending on the reagent.[7]

    • After cooling, dissolve the product in a solvent like dichloromethane (B109758) for injection.[7]

  • Procedure:

    • Inject 1 µL of the derivatized sample solution with an appropriate split ratio (e.g., 50:1).[4]

    • Acquire the chromatogram.

    • Identify the peaks for the derivatized enantiomers and calculate the resolution and enantiomeric excess (% ee).

Visualizing the Workflow

To better understand the practical steps involved, the following diagrams illustrate the typical experimental workflows for both chiral HPLC and chiral GC.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis Sample Racemic Alcohol Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Mobile Phase (e.g., Heptane/Ethanol) Degas Degas Mobile Phase Solvent->Degas Injector Injector Dissolve->Injector Pump HPLC Pump Degas->Pump Pump->Injector Column Chiral HPLC Column (CSP) Injector->Column Detector UV Detector Column->Detector Data Data System Detector->Data Chromatogram Chromatogram with Separated Peaks Data->Chromatogram Analysis Calculate Resolution & %ee Chromatogram->Analysis Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_results Data Analysis Sample Racemic Alcohol Sample Derivatize Derivatization (e.g., Acylation) Sample->Derivatize Reagent Derivatizing Reagent Reagent->Derivatize FinalSample Volatile Derivative Derivatize->FinalSample Injector GC Injector FinalSample->Injector Gas Carrier Gas (e.g., H2, He) Gas->Injector Column Chiral GC Column (CSP) Injector->Column Detector FID Detector Column->Detector Data Data System Detector->Data Chromatogram Chromatogram with Separated Peaks Data->Chromatogram Analysis Calculate Resolution & %ee Chromatogram->Analysis

References

Comparative Efficacy of 3-Methyl-2-hexanol Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The two enantiomers of 3-Methyl-2-hexanol, (2R,3S)-3-Methyl-2-hexanol and (2S,3R)-3-Methyl-2-hexanol, possess identical physical and chemical properties in an achiral environment. However, in a chiral biological system, their interactions with enzymes, receptors, and other biomolecules can differ significantly, leading to varied pharmacological, toxicological, and physiological effects.[1][2]

Hypothetical Comparison of Biological Activities

Based on studies of analogous chiral alcohols, particularly in the context of insect pheromones, a hypothetical comparison of the potential biological activities of this compound enantiomers is presented below. It is crucial to note that these are extrapolated predictions and require experimental validation.

Biological Activity(2R,3S)-3-Methyl-2-hexanol (Hypothetical)(2S,3R)-3-Methyl-2-hexanol (Hypothetical)Rationale/Supporting Evidence from Related Compounds
Pheromonal Activity Potentially acts as an attractant.May be inactive or act as an inhibitor.In studies of 4-methyl-3-heptanol, a structurally similar alcohol, the (3S,4S)-stereoisomer was found to be a potent attractant for the almond bark beetle, while the (3R,4S)- and (3R,4R)-stereoisomers were inhibitory.[3][4] The biological activity of chiral pheromones is often highly dependent on their stereochemistry.[5][6]
Antimicrobial Activity May exhibit moderate antimicrobial properties.Could have a different spectrum or potency of antimicrobial activity.Long-chain fatty alcohols are known to have antibacterial properties.[6] The stereochemistry of 2-Methyl-1-dodecanol is suggested to potentially affect its interaction with bacterial cell membranes or enzymes, leading to differences in antimicrobial potency between its enantiomers.[6]
Anesthetic Potency Likely to have similar anesthetic potency to its enantiomer.Likely to have similar anesthetic potency to its enantiomer.A study on a homologous series of secondary aliphatic alcohols, including 2-hexanol, found no significant difference in anesthetic potency between the (+) and (-) enantiomers.[7] This suggests that for some non-specific biological activities, stereoselectivity may be low.

Experimental Protocols

To empirically determine the efficacy of this compound enantiomers, rigorous experimental protocols are necessary. The following are detailed methodologies for key experiments.

Enantioselective Synthesis and Separation

Objective: To obtain enantiomerically pure samples of (2R,3S)- and (2S,3R)-3-Methyl-2-hexanol.

Protocol:

  • Asymmetric Synthesis: Synthesize a racemic mixture of this compound via a standard Grignard reaction between propylmagnesium bromide and 2-butanone, followed by reduction. For enantioselective synthesis, employ a chiral reducing agent, such as a CBS catalyst (Corey-Bakshi-Shibata), to stereoselectively reduce a precursor ketone.

  • Chiral Separation by HPLC:

    • Column: Utilize a chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose (B160209) (e.g., CHIRAL ART Amylose-SA or Cellulose-SB).[8]

    • Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, is used for normal-phase chiral separations.[8][9] A typical starting gradient could be 98:2 (n-hexane:isopropanol).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector can be used.

    • Fraction Collection: Collect the separated enantiomeric peaks for subsequent bioassays.

    • Purity Analysis: Assess the enantiomeric excess (ee) of the collected fractions using the same chiral HPLC method.

Pheromonal Activity Bioassay (using an olfactometer)

Objective: To compare the behavioral response of a target insect species to the individual enantiomers.

Protocol:

  • Olfactometer Setup: A Y-tube or multi-arm olfactometer is used, which provides the insect with a choice between different airstreams.

  • Preparation of Test and Control Arms: One arm of the olfactometer is connected to a purified air stream passing over a filter paper treated with a specific concentration of one enantiomer of this compound dissolved in a suitable solvent (e.g., hexane). The other arm is connected to a control airstream passing over a filter paper treated with the solvent alone.

  • Insect Release: A single insect is released at the base of the olfactometer and allowed to move freely for a set period (e.g., 5-10 minutes).

  • Data Collection: The choice of the insect (which arm it enters and the time spent in each arm) is recorded. This is repeated with a statistically significant number of insects for each enantiomer and a racemic mixture.

  • Data Analysis: Statistical analysis (e.g., Chi-squared test) is performed to determine if there is a significant preference for either enantiomer compared to the control.

Visualizing Workflows and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Comparative Bioassay start Racemic this compound Synthesis separation Chiral HPLC Separation start->separation enantiomer_R (2R,3S)-3-Methyl-2-hexanol separation->enantiomer_R enantiomer_S (2S,3R)-3-Methyl-2-hexanol separation->enantiomer_S bioassay Pheromonal Activity Assay (Olfactometer) enantiomer_R->bioassay enantiomer_S->bioassay data_analysis Data Analysis & Efficacy Comparison bioassay->data_analysis signaling_pathway cluster_ligands Enantiomers cluster_receptor Chiral Receptor cluster_response Biological Response R_enantiomer (2R,3S)-Enantiomer receptor Receptor Binding Site R_enantiomer->receptor High Affinity Binding S_enantiomer (2S,3R)-Enantiomer S_enantiomer->receptor Low/No Affinity Binding response_active Signal Transduction (Active Response) receptor->response_active response_inactive No Signal (Inactive/Inhibitory)

References

A Comparative Guide to the Biological Activity of 3-Methyl-2-hexanol Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3-Methyl-2-hexanol and its structural isomers. While direct comparative studies on the complete range of this compound isomers are limited in publicly available literature, this document synthesizes available data on related C7 alcohol isomers to offer insights into their potential biological functions, particularly as semiochemicals in insects. The information is presented to aid researchers in drug development and chemical ecology in understanding the structure-activity relationships of these compounds.

Structural Isomers of this compound

This compound (C₇H₁₆O) has several structural isomers, including variations in the position of the methyl group and the hydroxyl group. These structural differences can lead to significant variations in their biological activity. The primary focus of existing research on the biological activity of these and related short-chain alcohols has been in the field of insect chemical ecology, where they often act as pheromones or kairomones.

Comparative Biological Activity: An Overview

The biological activity of branched C6 and C7 alcohols as insect semiochemicals is highly dependent on their specific structure, including branching and stereochemistry. Different isomers can elicit varied behavioral and electrophysiological responses in insects, ranging from attraction to repulsion or even inhibition of attraction to other compounds.

A study on the olfactory orientation of the spiraling whitefly (Aleurodicus dispersus) provides a valuable framework for comparing the effects of hexanol isomers. While not a direct comparison of all this compound isomers, the study highlights the differential responses of insects to various structural isomers of C6 alcohols.

Table 1: Olfactory Response of Female Aleurodicus dispersus to Hexanol Isomers in a Y-tube Olfactometer

CompoundConcentration (µL/mL)Number of Insects Choosing Treatment ArmNumber of Insects Choosing Control ArmChi-Square (χ²) ValueP-value
(±)-2-Hexanol10Data not availableData not availableData not available<0.05 (Significant preference)
3-Methyl-3-pentanol1Data not availableData not availableData not available>0.05 (No significant preference)
3,3-Dimethyl-1-butanol1Data not availableData not availableData not available>0.05 (No significant preference)

Note: This table is based on findings from a study on hexanol isomers and their effect on Aleurodicus dispersus and is intended to illustrate the principle of isomer-specific activity. Specific quantitative data for this compound isomers from this study is not available.

Another relevant study on the almond bark beetle (Scolytus amygdali) identified (3S,4S)-4-methyl-3-heptanol as the main component of its aggregation pheromone. This study found that (3S,4S)-4-methyl-3-hexanol acted as a synergist, significantly increasing the attraction of the primary pheromone component.[1] This underscores the critical role of stereoisomerism in the biological activity of these compounds.[1] In field tests, other stereoisomers of 4-methyl-3-heptanol, such as the (3R,4S)- and (3R,4R)-isomers, were found to be inhibitory.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the biological activity of volatile compounds. The following are standard protocols used in the study of insect chemical ecology.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a rapid screening tool for identifying biologically active semiochemicals.

Materials:

  • Live insects

  • Dissecting microscope

  • Micromanipulators

  • Glass capillaries

  • Ag/AgCl electrodes

  • Saline solution (e.g., Ringer's solution)

  • Amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

Procedure:

  • An insect antenna is excised and mounted between two electrodes filled with saline solution.

  • A continuous stream of clean, humidified air is passed over the antenna.

  • A pulse of air carrying the test compound is injected into the continuous air stream.

  • The change in electrical potential from the antenna is amplified, recorded, and measured.

  • Responses to different isomers and concentrations are compared to a control (solvent only).

Y-tube Olfactometer Bioassay

The Y-tube olfactometer is a behavioral assay used to assess the preference of an insect for one of two odor sources.

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter

  • Charcoal-filtered and humidified air source

  • Odor sources (e.g., filter paper treated with test compounds)

  • Test insects

Procedure:

  • The Y-tube is positioned horizontally or vertically, and a controlled airflow is established through both arms.

  • An odor source (test isomer) is placed in one arm, and a control (solvent) is placed in the other.

  • A single insect is introduced at the base of the Y-tube.

  • The insect's choice of arm is recorded once it moves a set distance past the Y-junction.

  • The olfactometer is cleaned thoroughly between trials, and the position of the treatment and control arms is alternated to avoid positional bias.

  • The number of insects choosing each arm is statistically analyzed (e.g., using a Chi-square test) to determine if there is a significant preference.

Signaling Pathways and Experimental Workflows

The detection of volatile compounds like this compound and its isomers by insects involves a complex signaling cascade within the olfactory sensory neurons.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_neuron Signal Transduction Odorant Odorant Molecule (e.g., this compound isomer) Pore Odorant->Pore Enters Sensillum OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR_Complex Odorant Receptor Complex (OR/Orco) OBP->OR_Complex Transports to OSN_Dendrite Olfactory Sensory Neuron Dendrite OR_Complex->OSN_Dendrite Activates Ion_Channel Ion Channel Opening Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Generated Depolarization->Action_Potential Triggers Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal to Brain Behavioral_Response Behavioral Response Antennal_Lobe->Behavioral_Response Processed to elicit

Caption: Generalized insect olfactory signaling pathway.

The experimental workflow for comparing the biological activity of different isomers typically follows a hierarchical approach, starting with electrophysiological screening and progressing to behavioral assays.

Experimental_Workflow Isomers Structural Isomers of This compound EAG Electroantennography (EAG) Screening Isomers->EAG Active_Isomers Identification of Electro-physiologically Active Isomers EAG->Active_Isomers Y_Tube Y-tube Olfactometer Bioassay Active_Isomers->Y_Tube Test most active isomers Behavioral_Effect Determination of Behavioral Effect (Attraction/Repulsion) Y_Tube->Behavioral_Effect Field_Trials Field Trials Behavioral_Effect->Field_Trials Validate in field Practical_Application Practical Application (e.g., Pest Management) Field_Trials->Practical_Application

Caption: Experimental workflow for isomer bioactivity comparison.

Conclusion

The biological activity of this compound and its structural isomers is a promising area of research with potential applications in pest management and the development of novel bioactive compounds. While comprehensive comparative data is currently scarce, the available literature strongly suggests that both structural and stereoisomerism play a critical role in determining the biological function of these molecules. The experimental protocols and workflows outlined in this guide provide a robust framework for future research to elucidate the specific activities of each isomer and to unlock their full potential. Further studies employing techniques such as EAG, behavioral bioassays, and field trials are necessary to build a complete picture of the structure-activity relationships within this class of compounds.

References

Pheromone Lure Effectiveness: A Quantitative Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in pest management and drug development, the selection of an effective pheromone lure is critical for successful monitoring, mass trapping, or mating disruption of insect pests. This guide provides a quantitative comparison of various pheromone lure formulations, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and visualizations of the underlying biological and experimental processes are included to aid in the design and evaluation of pest management strategies.

Comparative Performance of Pheromone Lure Formulations

The efficacy of a pheromone lure is influenced by several factors, including the chemical composition of the pheromone blend, the type of dispenser, the release rate of the semiochemicals, and environmental conditions. The following tables summarize quantitative data from studies comparing different lure formulations for various insect pests.

Table 1: Comparison of Pheromone Lures for Tuta absoluta (Tomato Leafminer)

A study conducted over two consecutive years in Pakistan evaluated the effectiveness of different pheromone lure dispensers in Delta traps for capturing male Tuta absoluta moths.[1][2]

Lure Dispenser TypeMean Adult Captures (2020)Mean Adult Captures (2021)Key Findings
Rubber Septum76.086.17Significantly more attractive in both years.[1][2]
Polymer Wax32.8328.2Showed more stability in pheromone release over time.[1]
Polymer Vial10.3711.77Least effective of the tested dispensers.[1][2]
Table 2: Comparison of Pheromone Lures for Cydia pomonella (Codling Moth)

Research in Italy and the USA compared different lure blends and dispenser materials for codling moth capture. The studies highlighted geographical variations in lure effectiveness.[3]

Lure Composition & DispenserLocationMean Total Moth CaptureKey Findings
PH/PE in PVCItaly & USASignificantly higher than other luresThe PVC dispenser with a sex pheromone/pear ester blend was most effective for total moth capture in both countries.[3]
PE/DMNT/LOX + AA in PVCUSAHighest female captureThis multi-component blend without the sex pheromone was most effective for capturing female moths, but only in the USA.[3]
PH/PE in Halobutyl Elastomer SeptumUSALower than PVC luresThe PVC matrix was a more effective dispenser than the septum for the PH/PE blend.[3]

PH = (E,E)-8,10-dodecadien-1-ol (sex pheromone); PE = (E,Z)-2,4-ethyl decadienoate (pear ester); DMNT = (E)-4,8-dimethyl-1,3,7-nonatriene; LOX = pyranoid linalool (B1675412) oxide; AA = acetic acid co-lure.

Table 3: Comparison of Pheromone Lures for Spodoptera frugiperda (Fall Armyworm)

A study in Togo, West Africa, compared three commercially available pheromone lures and three trap designs for capturing male fall armyworm moths.

Pheromone LureTrap DesignMean Moth CaptureKey Findings
3-Component LureBucket TrapHighest capture rateThe 3-component lure in a bucket trap was the most effective combination.[4]
4-Component LureAll designsIntermediate capture rateAttracted fewer moths than the 3-component lure.[4]
2-Component LureAll designsLowest capture rateThe least effective of the tested lures.[4]

Experimental Protocols

The following section details generalized methodologies for key experiments cited in the comparison of pheromone lure effectiveness. These protocols can serve as a guide for designing and implementing similar studies.

Field Efficacy Trials for Pheromone Lures

This protocol describes a typical field trial to compare the effectiveness of different pheromone lures in attracting a target insect species.

Objective: To evaluate and compare the number of target insects captured by traps baited with different pheromone lure formulations in a field setting.

Materials:

  • Pheromone lures to be tested (e.g., rubber septa, polymer vials, PVC dispensers).

  • Traps appropriate for the target insect species (e.g., Delta traps, bucket traps, sticky traps).[5][6]

  • Stakes or hangers for trap deployment.

  • Collection vials and preservatives (if needed for insect identification).

  • GPS device for recording trap locations.

  • Data recording sheets or electronic device.

Experimental Design:

  • Site Selection: Choose a field site with a known population of the target insect. The site should be large enough to accommodate all traps with adequate spacing to avoid interference between treatments.

  • Experimental Layout: A randomized complete block design is commonly used.[7] Divide the experimental area into several blocks (replicates). Within each block, assign each lure type (treatment) to a trap in a random order.

  • Trap Spacing: Maintain a minimum distance between traps (e.g., 20 meters) and between blocks (e.g., 50 meters) to minimize interference.[8]

  • Trap Deployment:

    • Place the pheromone lure inside the trap according to the manufacturer's instructions.

    • Deploy the traps at a consistent height and orientation, typically at the height of the crop canopy or as recommended for the target species.[9]

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Record the number of captured target insects for each trap.

    • Also, record the number of non-target species captured to assess lure specificity.[10]

    • Replace lures at recommended intervals or as dictated by the experimental design to account for lure aging.[11]

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences in capture rates between the different lure types.

Measurement of Pheromone Release Rate

This protocol outlines a laboratory-based method to quantify the release rate of a pheromone from a dispenser over time.[12]

Objective: To determine the rate at which a pheromone is emitted from a dispenser under controlled laboratory conditions.

Materials:

  • Pheromone dispensers to be tested.

  • Environmental chamber with controlled temperature, humidity, and airflow.

  • Volatile collection system (e.g., glass chambers, adsorbent tubes with materials like Porapak Q or Tenax).

  • Air pump with a calibrated flow meter.

  • Solvent for elution (e.g., hexane).

  • Gas chromatograph-mass spectrometer (GC-MS) for quantification.

  • Pheromone standards for calibration.

Procedure:

  • Dispenser Aging: Place the pheromone dispensers in the environmental chamber to simulate field conditions.

  • Volatile Collection:

    • At specified time intervals (e.g., 0, 7, 14, 21 days), place an individual dispenser in a volatile collection chamber.

    • Draw a controlled stream of purified air over the dispenser and through an adsorbent tube for a defined period (e.g., 24 hours).[11]

  • Sample Elution: Elute the trapped pheromone compounds from the adsorbent tube using a precise volume of a suitable solvent.

  • GC-MS Analysis:

    • Inject a sample of the eluate into the GC-MS.

    • Identify and quantify the pheromone components by comparing their retention times and mass spectra to those of known standards.

  • Release Rate Calculation: Calculate the release rate (e.g., in nanograms per hour) based on the amount of pheromone collected over the known collection time.

  • Residual Pheromone Analysis: After the volatile collection, the remaining pheromone in the dispenser can also be extracted and quantified to determine the total amount of pheromone released over the aging period.[11]

Visualizations

The following diagrams illustrate the key biological and experimental processes involved in pheromone lure evaluation.

Pheromone_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex SNMP SNMP PBP_Pheromone->SNMP Interaction OR Odorant Receptor (OR) + Orco IonChannel Ion Channel (Open) OR->IonChannel Activation SNMP->OR Pheromone Transfer Depolarization Depolarization & Action Potential IonChannel->Depolarization Ion Influx

Caption: Simplified insect pheromone signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_monitoring Data Collection cluster_analysis Data Analysis & Conclusion Site Select Field Site Design Randomized Block Design Site->Design Deploy Deploy Traps with Lures Design->Deploy Monitor Monitor Traps Weekly Deploy->Monitor Count Count Target & Non-Target Insects Monitor->Count Replace Replace Lures as Needed Count->Replace Stats Statistical Analysis (ANOVA) Count->Stats Replace->Monitor Compare Compare Lure Effectiveness Stats->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Workflow for comparing pheromone lure effectiveness.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Alcohol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of alcohols is critical in various stages of research, development, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful analytical techniques often employed for this purpose. This guide provides an objective comparison of GC-MS and HPLC methods for the analysis of alcohols, with a focus on cross-validation, supported by experimental data and detailed protocols.

Principle of the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds.[1] In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information and sensitive quantification.[1] For volatile analytes like short-chain alcohols, GC-MS, particularly with a headspace autosampler, is often considered the gold standard due to its high sensitivity and specificity.[2]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analytes, including non-volatile and thermally sensitive compounds.[2] Separation in HPLC is achieved by partitioning the sample components between a liquid mobile phase and a solid stationary phase. While not the primary method for highly volatile alcohols, HPLC can be a viable alternative, especially when derivatization is employed or when analyzing less volatile, longer-chain alcohols.[3][4]

Quantitative Performance Comparison

The cross-validation of analytical methods is essential to ensure the reliability and comparability of results.[4] The following table summarizes typical performance characteristics for GC-MS and HPLC in the analysis of short-chain alcohols, based on data from various validation studies. It is important to note that these values can vary depending on the specific alcohol, sample matrix, and instrumentation.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Linearity (r²) > 0.999[5][6]> 0.998[3]Both methods demonstrate excellent linearity over their respective concentration ranges.
Limit of Detection (LOD) 0.01% (v/v) for ethanol[7]~0.1 vol% for methanol[3]GC-MS generally offers superior sensitivity for volatile alcohols.[8]
Limit of Quantification (LOQ) 0.03% (v/v) for ethanol[7]~0.4 vol% for methanol[3]The lower LOQ of GC-MS makes it more suitable for trace-level analysis.
Precision (%RSD) < 5%[5]< 2%[3]Both methods exhibit good precision, with HPLC often showing very low relative standard deviation.
Accuracy (Recovery %) 98.99% to 101.09%[5]98.6% to 103.2%[3]Both techniques provide high accuracy when properly validated.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of ethanol (B145695) using GC-MS and a general protocol for short-chain alcohol analysis using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Ethanol

This protocol is based on a headspace GC-MS method, which is a common and effective technique for volatile compounds like ethanol.

1. Sample Preparation:

  • Standard Preparation: Prepare a series of ethanol standards in deionized water to cover the desired concentration range (e.g., 0.01% to 1.0% v/v).

  • Internal Standard (IS): Use an appropriate internal standard, such as n-propanol, at a fixed concentration in all standards and samples.

  • Sample Dilution: Dilute the sample with deionized water to bring the expected ethanol concentration within the calibration range.

  • Headspace Vial Preparation: Pipette a fixed volume (e.g., 1 mL) of the prepared standard or sample into a headspace vial and seal it.

2. GC-MS Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Column: A column suitable for volatile compounds, such as a DB-624 or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp to a final temperature of around 220°C.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode, with Selected Ion Monitoring (SIM) for quantification of specific ions for ethanol (e.g., m/z 45, 31) and the internal standard.

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of ethanol to the peak area of the internal standard against the concentration of the ethanol standards.

  • Determine the concentration of ethanol in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol for Alcohols

This protocol describes a general approach for the analysis of short-chain alcohols.

1. Sample Preparation:

  • Standard Preparation: Prepare a series of standards for the alcohol of interest in the mobile phase.

  • Sample Dilution: Dilute the sample with the mobile phase to an appropriate concentration.

  • Filtration: Filter all standards and samples through a 0.45 µm filter before injection.

2. HPLC Instrumentation and Conditions:

  • System: An HPLC system with a suitable detector, such as a Refractive Index (RI) detector or a UV detector if derivatization is used.

  • Column: A column suitable for polar compounds, such as a C18 column.[3]

  • Mobile Phase: An isocratic mobile phase, often a mixture of water and an organic solvent like acetonitrile.[3]

  • Flow Rate: A constant flow rate, typically around 0.5-1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated.

  • Detector: Refractive Index (RI) detector is commonly used for underivatized alcohols.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the alcohol against the concentration of the standards.

  • Determine the concentration of the alcohol in the samples from the calibration curve.

Workflow and Method Comparison Diagrams

To visualize the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison Sample Test Sample Dilution_Sample Dilute Sample with IS Sample->Dilution_Sample Standards Alcohol Standards Dilution_Standards Prepare Calibration Standards with IS Standards->Dilution_Standards IS Internal Standard (IS) IS->Dilution_Sample IS->Dilution_Standards GCMS_Inject Headspace Injection Dilution_Sample->GCMS_Inject HPLC_Inject Direct Injection Dilution_Sample->HPLC_Inject Dilution_Standards->GCMS_Inject Dilution_Standards->HPLC_Inject GC_Separation GC Separation GCMS_Inject->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection GCMS_Data GC-MS Data Acquisition MS_Detection->GCMS_Data HPLC_Separation HPLC Separation HPLC_Inject->HPLC_Separation RI_Detection RI Detection HPLC_Separation->RI_Detection HPLC_Data HPLC Data Acquisition RI_Detection->HPLC_Data Cross_Validation Cross-Validation (Compare Results) GCMS_Data->Cross_Validation HPLC_Data->Cross_Validation

Cross-validation workflow for GC-MS and HPLC methods.

cluster_params Performance Parameters GCMS GC-MS Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity Very High Selectivity Selectivity GCMS->Selectivity Excellent (Mass Spectra) Throughput Sample Throughput GCMS->Throughput High (Fast Runtimes) Sample_Type Sample Volatility GCMS->Sample_Type Volatile Cost Operational Cost GCMS->Cost Lower (Gases) HPLC HPLC HPLC->Sensitivity Moderate HPLC->Selectivity Good HPLC->Throughput Lower (Longer Runtimes) HPLC->Sample_Type Non-Volatile HPLC->Cost Higher (Solvents)

Comparison of GC-MS and HPLC performance characteristics.

Conclusion

Both GC-MS and HPLC are robust techniques for the analysis of alcohols, each with its own set of advantages. For volatile, short-chain alcohols, GC-MS is generally the superior method, offering higher sensitivity and selectivity.[4] HPLC, however, serves as an excellent orthogonal method for cross-validation and is more suitable for less volatile or thermally sensitive alcohols. The choice between the two methods will ultimately depend on the specific analyte, the required sensitivity, the sample matrix, and the available instrumentation. A thorough cross-validation as outlined in this guide will ensure the generation of accurate, reliable, and comparable data, which is paramount in research and drug development.

References

Navigating the Separation of 3-Methyl-2-hexanol: A Comparative Guide to Kovats Retention Indices on Diverse GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. In gas chromatography (GC), the Kovats retention index (RI) serves as a crucial, system-independent parameter for this purpose. This guide provides a comprehensive comparison of the Kovats retention index of 3-Methyl-2-hexanol on different GC columns, supported by experimental data and a detailed protocol for its determination.

The polarity of the stationary phase within a GC column profoundly influences the retention behavior of analytes. For a polar molecule like this compound, which contains a hydroxyl group capable of hydrogen bonding, the choice between a polar and a non-polar column will significantly alter its elution time relative to a series of n-alkanes, and thus its Kovats retention index.

Quantitative Data Summary: Kovats Retention Index of this compound

The following table summarizes the experimentally determined Kovats retention indices for this compound on various GC stationary phases.

AnalyteColumn TypeStationary PhaseTemperature (°C)Kovats Retention Index (I)Reference
This compoundPackedSE-30 (non-polar)100858NIST WebBook
This compoundPackedSE-30 (non-polar)120852NIST WebBook
This compoundPackedSE-30 (non-polar)140854NIST WebBook
2-Methylhexan-3-olNot SpecifiedOV-1 (non-polar)Not Specified853The Pherobase[1]
1-HexanolCapillaryDB-Wax (polar)Programmed1392NIST WebBook[2]

As the data indicates, on non-polar stationary phases like SE-30 and OV-1, this compound exhibits a consistent Kovats retention index in the mid-800s. While a specific experimental value for this compound on a polar column was not found in the surveyed literature, it is well-established that polar compounds like alcohols show significantly stronger retention on polar stationary phases.[3][4] This is due to the strong dipole-dipole and hydrogen bonding interactions between the analyte's hydroxyl group and the polar functional groups of the stationary phase (e.g., polyethylene (B3416737) glycol in a DB-Wax column).

For comparison, the linear C6 alcohol, 1-hexanol, has a Kovats retention index of 1392 on a polar DB-Wax column, a substantial increase from its retention index on non-polar columns (which is typically in the 860-880 range).[2] It is therefore expected that this compound would exhibit a similarly significant increase in its retention index on a polar column, likely well exceeding 1300. This difference in retention indices between non-polar and polar columns is a key principle used in GC for the confident identification of compounds.[5]

Experimental Protocol: Determination of Kovats Retention Index

The following protocol outlines the methodology for determining the Kovats retention index of this compound.

1. Preparation of Standards and Sample:

  • n-Alkane Standard Mixture: Prepare a mixture of a homologous series of n-alkanes (e.g., C8 to C16) in a volatile solvent such as hexane (B92381) or pentane. The concentration of each n-alkane should be sufficient to produce a clear, detectable peak. The range of n-alkanes should be selected so that the retention time of this compound falls between two consecutive n-alkanes in the mixture.

  • Analyte Sample: Prepare a dilute solution of this compound in the same solvent used for the n-alkane standards. A typical concentration is approximately 1 mg/mL.

2. Gas Chromatography (GC) Analysis:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Column Selection:

    • Non-polar column: e.g., a column with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, OV-101, SE-30).[6]

    • Polar column: e.g., a column with a polyethylene glycol stationary phase (e.g., DB-WAX, Carbowax 20M).

  • GC Conditions (Isothermal):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature: A constant temperature at which the retention time of this compound falls between two consecutive n-alkanes in the standard mixture (e.g., 100°C, 120°C, or 140°C).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the n-alkane standard mixture and the this compound sample separately under identical GC conditions. It is also possible to co-inject the sample with the n-alkane standards.

3. Data Analysis and Calculation:

  • Record Retention Times: For both the n-alkane standards and the this compound sample, record the retention times (t_R).

  • Determine Hold-up Time (t_M): The hold-up time is the time it takes for an unretained compound (e.g., methane (B114726) or air) to travel through the column. This can be estimated from the first significant baseline disturbance.

  • Calculate Adjusted Retention Times (t'_R): For each peak, calculate the adjusted retention time by subtracting the hold-up time from the retention time: t'_R = t_R - t_M.

  • Calculation of Kovats Retention Index (Isothermal Conditions): The Kovats retention index (I) for an analyte (x) is calculated using the following formula:[6]

    I = 100 * [n + (log(t'_Rx) - log(t'_Rn)) / (log(t'_R(n+1)) - log(t'_Rn))]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the analyte x.

    • t'_Rx is the adjusted retention time of the analyte x.

    • t'_Rn is the adjusted retention time of the n-alkane with carbon number n.

    • t'_R(n+1) is the adjusted retention time of the n-alkane with carbon number n+1.

Logical Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical steps involved in the experimental determination of the Kovats retention index.

Kovats_Workflow A Prepare n-Alkane Standard Mixture D Inject Standards and Sample A->D B Prepare this compound Sample Solution B->D C Set GC Conditions (Isothermal) C->D E Record Retention Times (tR) D->E G Calculate Adjusted Retention Times (t'R) E->G F Determine Hold-up Time (tM) F->G H Identify Bracketing n-Alkanes G->H I Calculate Kovats Retention Index (I) H->I

Caption: Workflow for the determination of the Kovats retention index.

By understanding the principles of Kovats retention indices and the influence of column polarity, researchers can more effectively and accurately identify volatile and semi-volatile compounds like this compound in complex mixtures, a critical step in pharmaceutical research and development.

References

A Comparative Analysis of Anesthetic Potencies of Secondary Alcohol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemistry of anesthetic agents can play a crucial role in their pharmacological activity. This guide provides a comparative analysis of the anesthetic potencies of secondary alcohol enantiomers, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals. The data presented herein highlights the nuanced relationship between molecular structure and anesthetic effect, offering insights into the mechanisms of anesthesia.

Quantitative Comparison of Anesthetic Potencies

The anesthetic potency of a homologous series of secondary aliphatic alcohols, from 2-butanol (B46777) to 2-octanol, has been evaluated in different experimental models. The following tables summarize the key quantitative data from these studies, providing a direct comparison between the (+) and (-) enantiomers.

Table 1: Anesthetic Potency (ED50) in Tadpoles

This table presents the median effective dose (ED50) for the reversible loss of righting reflex in tadpoles. The data indicates a lack of significant stereoselectivity for this endpoint in this model organism.[1] Anesthetic potency was observed to increase with the length of the alcohol's hydrocarbon chain.[1]

Alcohol(+) Enantiomer ED50 ± SE (mM)(-) Enantiomer ED50 ± SE (mM)
2-Butanol17 ± 1.217 ± 1.1
2-Pentanol4.7 ± 0.284.8 ± 0.27
2-Hexanol (B165339)1.33 ± 0.0681.42 ± 0.079
2-Heptanol (B47269)0.32 ± 0.0110.33 ± 0.020
2-Octanol0.063 ± 0.00420.061 ± 0.0032

Table 2: Anesthetic Potency (MAC) in Rats

In contrast to the findings in tadpoles, studies determining the minimum alveolar concentration (MAC) in rats revealed enantioselectivity for shorter-chain secondary alcohols.[2] For 2-butanol and 2-pentanol, the S-(+)-enantiomers were found to be less potent (higher MAC value) than their R-(-)-counterparts.[2] No significant stereoselectivity was observed for 2-hexanol and 2-heptanol in this model.[2]

AlcoholEnantiomerCorrected MAC (% atm)
2-Butanol S-(+)0.34 ± 0.02
R-(-)0.29 ± 0.02
2-Pentanol S-(+)0.18 ± 0.01
R-(-)0.13 ± 0.01
2-Hexanol S-(+)0.063 ± 0.004
R-(-)0.064 ± 0.004
2-Heptanol S-(+)0.027 ± 0.002
R-(-)0.026 ± 0.002

Note: MAC values were corrected for the anesthetic effect of the corresponding 2-ketone metabolites.[2]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the presented data.

1. Determination of ED50 in Tadpoles

  • Organism: Tadpoles (Rana pipiens).

  • Endpoint: Reversible loss of righting reflex. This is defined as the inability of the tadpole to right itself within 15 seconds after being turned onto its back.

  • Procedure: Tadpoles were placed in solutions of varying concentrations of the secondary alcohol enantiomers. After an equilibration period, the righting reflex was assessed. The concentration at which 50% of the tadpoles lost their righting reflex was determined as the ED50.

  • Data Analysis: The ED50 values and their standard errors were calculated from concentration-response curves.

2. Determination of Minimum Alveolar Concentration (MAC) in Rats

  • Organism: Male Sprague-Dawley rats.

  • Endpoint: Minimum Alveolar Concentration (MAC). This is the concentration of an inhaled anesthetic in the alveoli of the lungs that is needed to prevent movement (a gross, purposeful muscular movement of the head or a limb) in 50% of subjects in response to a painful stimulus (e.g., tail clamping).

  • Procedure: Rats were exposed to a constant concentration of the vaporized alcohol enantiomer. After an equilibration period, a noxious stimulus was applied, and the presence or absence of a motor response was recorded. The concentration was adjusted for subsequent animals until the MAC value was determined.

  • Metabolite Correction: During the experiment, the secondary alcohols were partially metabolized to their corresponding 2-ketones. The anesthetic potency of these ketones was independently measured, and the MAC values for the alcohols were corrected to account for the contribution of the metabolites.[2]

Signaling Pathway: Alcohol Interaction with GABAa Receptors

General anesthetics, including alcohols, are known to modulate the function of various ion channels in the central nervous system. A primary target is the GABAa receptor, the major inhibitory neurotransmitter receptor in the brain. The potentiation of GABAa receptor activity by alcohols leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent neuronal inhibition, contributing to the anesthetic state.

GABAa_Pathway cluster_membrane Neuronal Membrane GABAa GABAa Receptor Chloride_in Cl- Influx GABAa->Chloride_in Opens Channel GABA GABA GABA->GABAa Binds Alcohol Secondary Alcohol Enantiomers Alcohol->GABAa Potentiates Hyperpolarization Membrane Hyperpolarization Chloride_in->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Caption: Potentiation of GABAa receptor function by secondary alcohols.

Experimental Workflow: Tadpole Loss of Righting Reflex Assay

The following diagram illustrates the general workflow for determining the anesthetic potency of a compound using the tadpole loss of righting reflex assay.

Tadpole_Workflow start Start prepare_solutions Prepare Serial Dilutions of Alcohol Enantiomers start->prepare_solutions expose Expose Tadpoles to Different Concentrations prepare_solutions->expose acclimate Acclimate Tadpoles acclimate->expose observe Observe for Loss of Righting Reflex (LRR) expose->observe record Record Number of Tadpoles with LRR observe->record calculate Calculate ED50 (Concentration for 50% LRR) record->calculate end End calculate->end

Caption: Workflow for tadpole anesthetic potency determination.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-2-hexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This document provides essential safety and logistical information for the proper disposal of 3-Methyl-2-hexanol, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions:

This compound is a flammable liquid and is classified as an irritant that can cause skin irritation, serious eye damage, and potential respiratory irritation.[1] Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for this compound

For quick reference, the key physical and chemical properties of this compound are summarized in the table below. This information is critical for safe handling, storage, and waste characterization.

PropertyValue
Molecular Formula C₇H₁₆O[1][2][3]
Molecular Weight 116.20 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 152-153 °C[4]
Flash Point 51.6 °C (125 °F)[3][4]
Density 0.816 g/cm³[3]
Vapor Pressure 1.28 mmHg at 25 °C[4]
Water Solubility 4725 mg/L at 25 °C (estimated)[4]

Experimental Protocol for Proper Disposal

The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations. Under the Resource Conservation and Recovery Act (RCRA), this chemical is considered a hazardous waste due to its ignitability.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • A designated and properly labeled hazardous waste container

  • Secondary containment for the waste container

  • Hazardous waste tags/labels as required by your institution

  • Chemical inventory and waste disposal forms

Step-by-Step Disposal Procedure:

  • Waste Identification and Characterization:

    • Based on its flashpoint of approximately 51.6°C (below 60°C), this compound is classified as an ignitable liquid.

    • This waste is assigned the EPA hazardous waste code D001 for ignitability.[5]

  • Selection of Waste Container:

    • Choose a container that is chemically compatible with alcohols. High-density polyethylene (B3416737) (HDPE) or glass containers are typically suitable.

    • Ensure the container is in good condition, free from cracks or leaks, and has a securely fitting cap.

  • Labeling of Waste Container:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., Flammable, Irritant)

      • The date when waste was first added to the container

      • The name and contact information of the principal investigator or laboratory supervisor.

  • Accumulation of Waste:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.

    • Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Once the container is full or when you are ready to dispose of it, complete the necessary hazardous waste disposal forms provided by your institution's Environmental Health and Safety (EHS) office.

    • Contact your EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final pickup.

DisposalWorkflow Start Waste Generation (this compound) Identify Identify as Hazardous Waste (Ignitable - D001) Start->Identify Container Select Compatible Waste Container Identify->Container Label Label Container 'Hazardous Waste' Container->Label Store Store in Designated Area with Secondary Containment Label->Store Form Complete Disposal Request Form Store->Form Pickup Schedule EHS Waste Pickup Form->Pickup End Proper Disposal by Licensed Facility Pickup->End

Caption: A flowchart of the proper disposal procedure for this compound.

References

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Retrosynthesis Analysis

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3-Methyl-2-hexanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.